2-(2,4-Dibromophenoxy)propanoic acid
Description
The exact mass of the compound 2-(2,4-Dibromophenoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-Dibromophenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dibromophenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dibromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNLGGUPKGAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289748 | |
| Record name | 2-(2,4-dibromophenoxy)propanoic acid | |
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Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-70-4 | |
| Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6965-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dibromophenoxy)propanoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-DIBROMOPHENOXY)-PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2,4-Dibromophenoxy)propanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(2,4-Dibromophenoxy)propanoic Acid
Introduction
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic ether carboxylic acid. As a member of the phenoxyalkanoic acid class of compounds, its structure is characterized by a propanoic acid moiety linked via an ether bond to a 2,4-dibrominated benzene ring. This class of molecules is of significant interest to researchers in agrochemistry and pharmacology due to the well-documented herbicidal activity of its analogues, such as 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop).[1][2] The presence of a chiral center at the second carbon of the propanoic acid chain introduces stereoisomerism, a critical consideration in drug development and biological activity studies. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and spectroscopic profile, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise molecular identity. The key identifiers for 2-(2,4-Dibromophenoxy)propanoic acid are summarized below, providing a clear and unambiguous reference for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | [3] |
| CAS Number | 6965-70-4 | [3] |
| Molecular Formula | C₉H₈Br₂O₃ | [3] |
| Molecular Weight | 323.97 g/mol | [3] |
| Monoisotopic Mass | 321.88402 Da | [3] |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | [3] |
| InChIKey | BNJNLGGUPKGAHB-UHFFFAOYSA-N | [3] |
Chemical Structure:
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for analogous dichlorophenoxy compounds. [4]
-
Setup: To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dibromophenol (0.2 mol, 50.4 g), 2-bromopropanoic acid (0.2 mol, 30.6 g), and dimethyl sulfoxide (DMSO, 400 mL).
-
Reaction: Begin stirring the mixture. Slowly add powdered potassium hydroxide (0.42 mol, 23.6 g) in portions, keeping the temperature below 40 °C using a water bath.
-
Heating: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 10-12 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of ice-cold water.
-
Neutralization: Acidify the aqueous solution to a pH of 1-2 by the dropwise addition of concentrated sulfuric acid while stirring. A solid precipitate will form.
-
Isolation: Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold water to remove inorganic salts.
-
Purification: The crude solid can be purified by recrystallization. Suspend the solid in a minimal amount of hot toluene or a hexane/ethyl acetate mixture, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry under vacuum at 50 °C to a constant weight.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from solubility in laboratory solvents to its interaction with biological targets.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid (predicted by analogy) | [1] |
| Melting Point | Not experimentally reported; similar dichlorinated analogue melts at 113-116 °C | [1][5] |
| XLogP3 | 3.6 | [3] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | [3] |
| Hydrogen Bond Acceptors | 3 (two oxygens from carboxyl, one ether oxygen) | [3] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO, acetone, and alcohols. | Inferred from structure |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The key features expected in the spectra of 2-(2,4-Dibromophenoxy)propanoic acid are detailed below.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern. The most telling feature will be the isotopic pattern of the molecular ion peak [M]⁺ due to the two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in a characteristic triplet of peaks at m/z [M], [M+2], and [M+4] with a relative intensity ratio of approximately 1:2:1.
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. [6]The spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ether.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 3000 - 2850 | C-H stretch | Alkyl (CH₃, CH) | Medium |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium-Weak |
| 1250 - 1200 | C-O stretch | Aryl Ether | Strong |
| 600 - 500 | C-Br stretch | Aryl Bromide | Medium-Strong |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state or concentrated solutions. [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. [6] ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.
-
Aromatic Protons (3H): These will appear in the downfield region (δ 6.8-7.8 ppm). The proton ortho to the ether group and between the two bromines will likely be a doublet, the proton meta to the ether will be a doublet of doublets, and the proton ortho to a bromine will be a doublet.
-
Methine Proton (1H): The -CH proton adjacent to the oxygen and carbonyl group will appear as a quartet (δ ~4.7 ppm) due to coupling with the three methyl protons.
-
Methyl Protons (3H): The -CH₃ protons will appear as a doublet (δ ~1.5 ppm) due to coupling with the single methine proton.
-
Carboxylic Acid Proton (1H): This proton will appear as a broad singlet far downfield (δ 10-13 ppm) and may be exchangeable with D₂O.
¹³C NMR: The ¹³C NMR spectrum will show 9 distinct signals corresponding to the 9 unique carbon environments in the molecule.
-
Carbonyl Carbon: ~170-180 ppm
-
Aromatic Carbons: ~110-155 ppm (carbons attached to bromine and oxygen will be further downfield)
-
Methine Carbon: ~70-80 ppm (attached to oxygen)
-
Methyl Carbon: ~15-25 ppm
Chemical Reactivity and Potential Applications
The reactivity of 2-(2,4-Dibromophenoxy)propanoic acid is governed by its three main functional components: the carboxylic acid, the ether linkage, and the dibrominated aromatic ring.
-
Carboxylic Acid: This group is the most reactive site, readily undergoing deprotonation with bases to form carboxylate salts, and esterification with alcohols under acidic conditions.
-
Ether Linkage: The aryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI).
-
Aromatic Ring: The electron-withdrawing nature of the bromine atoms and the phenoxy-propanoic acid group deactivates the ring towards electrophilic aromatic substitution.
Potential Applications: Given its structural similarity to known herbicides, a primary potential application lies in agrochemical research as a selective herbicide for controlling broadleaf weeds. [1][8]Furthermore, halogenated phenolic compounds are often explored in drug discovery as scaffolds for developing new therapeutic agents, with some demonstrating cytotoxic activity against cancer cell lines. [9]It also serves as a valuable synthetic intermediate for more complex molecules.
Safety and Handling
While a specific safety data sheet for this exact compound is not widely available, data from its constituent parts and close analogues provides a strong basis for safe handling procedures.
-
GHS Hazards: The compound is classified as harmful if swallowed. [3]Analogues are known to cause skin and severe eye irritation/damage. [10][11]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [12][13]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. [13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-(2,4-Dibromophenoxy)propanoic acid is a multifaceted compound whose chemical properties are defined by a combination of a carboxylic acid, an aryl ether, and a halogenated ring system. A firm grasp of its synthesis via Williamson etherification, its distinct spectroscopic signature, and its reactivity profile is essential for its effective use in research and development. The insights provided in this guide are intended to equip scientists and researchers with the necessary technical knowledge to handle, characterize, and utilize this compound for applications ranging from agrochemical screening to novel pharmaceutical design.
References
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PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(2,4-dibromophenoxy)propionic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
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PrepChem.com. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID. Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]
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AERU. (n.d.). 2,4-DB (Ref: ENT 8538). University of Hertfordshire. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(2,4-dibromophenoxy)propanoic acid (C9H8Br2O3). Retrieved from [Link]
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Stenutz, R. (n.d.). 2-(2,4-dichlorophenoxy)propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2,3-dibromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Journal of the Chemical Society of Pakistan. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectrum of the compound eluting at 24.8 min. The bromine... [Download Scientific Diagram]. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 2-(2,4-Dibromophenoxy)propanoic Acid
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-(2,4-Dibromophenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the compound's structural and physicochemical characteristics. It further presents validated, step-by-step experimental protocols for the precise determination of key parameters such as melting point, aqueous solubility, and pKa. The narrative emphasizes the causal reasoning behind methodological choices and integrates authoritative references to ensure scientific integrity. The ultimate aim is to equip researchers with the foundational knowledge required to effectively utilize this compound in preclinical and formulation studies, where a thorough understanding of its physical behavior is paramount to predicting its pharmacokinetic and pharmacodynamic profiles.
Introduction
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic carboxylic acid. While its direct therapeutic applications are not widely documented, its structural motifs—a phenoxypropanoic acid core—are present in various pharmacologically active agents and herbicides. For scientists engaged in lead optimization, analogue synthesis, or agrochemical research, a precise characterization of the molecule's physical properties is a non-negotiable prerequisite. Properties such as solubility, melting point, and the acid dissociation constant (pKa) are critical determinants of a compound's behavior in biological systems and its viability for formulation. They directly influence absorption, distribution, metabolism, and excretion (ADME), and dictate the feasibility of developing a stable and bioavailable drug product. This guide serves as a foundational resource, consolidating key data and presenting robust methodologies for their empirical validation.
Chemical Identity and Core Properties
A clear definition of a compound's identity is the bedrock of reproducible science. The fundamental identifiers and computed physical properties for 2-(2,4-Dibromophenoxy)propanoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | [1][2] |
| CAS Number | 6965-70-4 | [1][2][3] |
| Molecular Formula | C₉H₈Br₂O₃ | [1][4][5] |
| Molecular Weight | 323.97 g/mol | [1][2][4][5] |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | [1] |
| InChIKey | BNJNLGGUPKGAHB-UHFFFAOYSA-N | [1][2] |
| Predicted XLogP3 | 3.6 | [1][6] |
| Physical State | Solid, crystalline powder (Appearance may vary) | |
| Melting Point | Not empirically reported in available literature. See Protocol 1 for determination. | |
| Aqueous Solubility | Not empirically reported in available literature. See Protocol 2 for determination. | |
| pKa | Not empirically reported in available literature. See Protocol 3 for determination. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for determining the most critical physical properties of a novel or uncharacterized compound like 2-(2,4-Dibromophenoxy)propanoic acid. These protocols are designed to be self-validating, incorporating calibration and control steps to ensure data integrity.
General Workflow for Physical Property Analysis
A systematic approach is crucial for the efficient and accurate characterization of a new chemical entity. The following diagram outlines a logical workflow, beginning with sample acquisition and culminating in a comprehensive physicochemical profile.
Caption: Logical workflow for comprehensive physicochemical characterization.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is the preferred method for determining the melting point (Tm) of a pure crystalline solid.[7] It offers high precision and provides additional information, such as the enthalpy of fusion (ΔH), which can be used to assess purity.[8][9] The technique measures the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program.[7]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tm = 156.6 °C).[10]
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(2,4-Dibromophenoxy)propanoic acid into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.
-
Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.[7]
-
Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[9]
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature sufficiently above the expected melting point (e.g., 200 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The integrated area of the peak corresponds to the heat of fusion.[9]
Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method (OECD 105)
Rationale: The shake-flask method is a gold-standard technique for determining the water solubility of substances with solubilities greater than 10⁻² g/L.[11][12] The principle involves saturating water with the test substance and, after reaching equilibrium, measuring the concentration in the aqueous phase.[13] This method is robust and widely accepted by regulatory agencies.[13][14]
Methodology:
-
Preliminary Test: Conduct a preliminary test to estimate the approximate solubility and the time required to reach equilibrium.[12]
-
Equilibration: Add an excess amount of 2-(2,4-Dibromophenoxy)propanoic acid to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass flask.
-
Agitation: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a period determined from the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand at the test temperature to let undissolved particles settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The water solubility is reported as the average concentration from at least three replicate flasks.
Caption: Workflow for the OECD 105 Shake-Flask solubility method.
Protocol 3: pKa Determination by Potentiometric Titration
Rationale: The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. It is a critical parameter for predicting a drug's absorption and distribution. Potentiometric titration is a highly accurate and reliable method for pKa determination.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is found at the midpoint of the buffer region of the titration curve.[16]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[16][17]
-
Sample Preparation: Prepare a solution of 2-(2,4-Dibromophenoxy)propanoic acid (e.g., 1 mM) in water.[16] To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[16][17] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[16][17]
-
Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) with gentle stirring. Immerse the calibrated pH electrode.
-
Titrant Addition: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16][17] This can be determined graphically or by calculating the first derivative of the curve.
Implications for Drug Development and Research
The physical properties determined through the protocols above have direct and profound implications for the utility of 2-(2,4-Dibromophenoxy)propanoic acid in a research context:
-
Aqueous Solubility: Low aqueous solubility is a primary hurdle in drug development, often leading to poor and variable oral absorption. The measured solubility value will dictate the need for formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions.
-
pKa and Ionization: As a carboxylic acid, this compound's charge state is pH-dependent. The pKa value determines the degree of ionization at physiological pH (approx. 7.4).[17] A compound that is highly ionized in the gastrointestinal tract may exhibit poor membrane permeability and, consequently, low absorption. The relationship between pH, pKa, and the ionization state is crucial for building predictive ADME models.
Caption: Effect of pH relative to pKa on the ionization of a carboxylic acid.
-
Melting Point & Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice. This high lattice energy can negatively impact solubility, as more energy is required to break the crystal structure apart than is gained from solvation.
Stability and Storage
To ensure the integrity of the compound for experimental use, proper storage is essential.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases, which can react with the carboxylic acid and phenoxy ether functionalities.[18]
-
Hazard Information: The compound is classified as harmful if swallowed.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Conclusion
This guide has detailed the known and predicted physicochemical properties of 2-(2,4-Dibromophenoxy)propanoic acid and provided robust, authoritative protocols for their experimental determination. For scientists in drug discovery and development, these parameters are not mere data points; they are essential predictors of a compound's behavior and ultimate success. By applying the standardized methodologies outlined herein, researchers can generate high-quality, reproducible data, enabling informed decisions in lead optimization, formulation development, and the overall progression of research objectives.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Phytosafe. OECD 105. Available from: [Link]
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Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. Available from: [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 247897, 2-(2,4-Dibromophenoxy)propanoic acid. Available from: [Link]
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Avdeef, A. et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Available from: [Link]
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Situ Biosciences. OECD 105 – Water Solubility. Available from: [Link]
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Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 2-(2,4-Dibromophenoxy)propanoic Acid
Foreword: The Imperative of Rigorous Structure Elucidation in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent investigations are built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth walkthrough of the principles and practices required for the rigorous structure elucidation of a target molecule.
Here, we focus on 2-(2,4-Dibromophenoxy)propanoic acid, a compound representative of the phenoxyalkanoic acid class, which includes molecules of significant biological and commercial interest. The methodologies detailed herein are not merely a sequence of steps but a logical framework for scientific inquiry, emphasizing the causality behind experimental choices and the self-validating nature of a well-executed structure elucidation workflow.
Foundational Strategy: A Multi-Modal Analytical Approach
The elucidation of a novel chemical entity is never reliant on a single analytical technique. Instead, it is a puzzle solved by the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of structural information, and their collective interpretation provides a robust and trustworthy final assignment. Our investigation into the structure of 2-(2,4-Dibromophenoxy)propanoic acid will be guided by this principle, integrating data from synthesis, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While X-ray crystallography provides the ultimate confirmation of solid-state structure, its application is contingent on the ability to grow suitable single crystals.
Our logical workflow is designed to be self-validating at each stage. The initial hypothesis of the molecular formula from mass spectrometry is corroborated by the detailed atomic connectivity revealed by NMR, which in turn must be consistent with the functional groups identified by infrared spectroscopy. This iterative process of hypothesis and verification is central to scientific integrity.
Caption: A generalized workflow for the structure elucidation of an organic molecule.
Synthesis and Purification: Establishing a Verifiable Starting Point
The first step in characterizing a molecule is to synthesize it in a pure form. For 2-(2,4-Dibromophenoxy)propanoic acid, the Williamson ether synthesis is a logical and well-established route.[1][2] This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.
The Causality behind the Williamson Ether Synthesis
The choice of the Williamson ether synthesis is dictated by the structure of the target molecule, which is an ether. This method is robust and generally high-yielding for the formation of ethers from phenols and primary alkyl halides. The acidity of the phenolic proton of 2,4-dibromophenol allows for its ready deprotonation by a moderately strong base like sodium hydroxide to form the nucleophilic phenoxide. 2-Bromopropanoic acid serves as the electrophile. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide attacks the carbon bearing the bromine, displacing the bromide ion.
Caption: Reaction scheme for the Williamson ether synthesis of the target compound.
Experimental Protocol: Synthesis of 2-(2,4-Dibromophenoxy)propanoic acid
-
Reagents and Equipment:
-
2,4-Dibromophenol
-
2-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol
-
Water (deionized)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, Buchner funnel, filter paper
-
Beakers, graduated cylinders
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dibromophenol (1.0 eq) in aqueous sodium hydroxide (2.2 eq) with gentle warming.
-
To the resulting solution of sodium 2,4-dibromophenoxide, add 2-bromopropanoic acid (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
After cooling to room temperature, transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
The crude product will precipitate out of solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(2,4-Dibromophenoxy)propanoic acid.
-
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry (MS) is the first port of call for determining the molecular weight and elemental formula of an unknown compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For 2-(2,4-Dibromophenoxy)propanoic acid (C₉H₈Br₂O₃), the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This leads to a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₃ | PubChem[1] |
| Molecular Weight | 323.97 g/mol | PubChem[1] |
| Exact Mass | 321.88402 Da | PubChem[1] |
Fragmentation Analysis (Electron Ionization - EI)
Electron ionization mass spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. The molecular ion ([M]⁺) of 2-(2,4-Dibromophenoxy)propanoic acid is expected to undergo characteristic cleavages.
-
Alpha-Cleavage: Cleavage of the bond between the carboxylic acid group and the adjacent carbon is common for carboxylic acids.[3] This would result in the loss of a COOH radical (45 Da).
-
Loss of the Propanoic Acid Side Chain: Cleavage of the ether bond can lead to the formation of a 2,4-dibromophenoxy radical and a [CH(CH₃)COOH]⁺ ion (m/z 73).
-
Fragmentation of the Aromatic Ring: The dibrominated aromatic ring can undergo fragmentation, including the loss of bromine atoms and CO. The presence of two bromine atoms will also impart the characteristic isotopic pattern to the fragment ions containing them.[4]
Caption: Predicted major fragmentation pathways for 2-(2,4-Dibromophenoxy)propanoic acid in EI-MS.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.
Expected IR Absorptions
The structure of 2-(2,4-Dibromophenoxy)propanoic acid contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.[5][6]
| Functional Group | Bond | Expected Absorption (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, sharp |
| Alkyl | C-H stretch | 2990 - 2850 | Medium to strong |
| Aromatic | C=C stretch | 1600 - 1450 | Multiple bands, variable |
| Ether | C-O stretch | 1260 - 1000 | Strong |
| Aryl Halide | C-Br stretch | 690 - 515 | Medium to strong |
The very broad O-H stretch is a hallmark of a carboxylic acid, arising from strong hydrogen bonding. The intense C=O stretch is also highly diagnostic. The presence of these two bands is strong evidence for the carboxylic acid moiety.
Experimental Protocol: FTIR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Procedure (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will provide information on the number of different proton environments, their relative numbers, and their neighboring protons.
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.
-
Aromatic Protons: The dibrominated benzene ring has three protons in distinct chemical environments. Their chemical shifts will be in the aromatic region (typically 6.5-8.0 ppm) and will be influenced by the electron-withdrawing effects of the bromine atoms and the phenoxy group. The splitting patterns will reveal their relative positions.
-
Methine Proton (-CH): The proton on the carbon adjacent to the carboxylic acid and the ether oxygen will appear as a quartet due to coupling with the three protons of the methyl group.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is typically found in the range of 170-185 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (110-160 ppm). The carbons directly attached to the bromine atoms will be significantly shifted.
-
Methine Carbon (-CH): The carbon of the methine group will appear in the aliphatic region, shifted downfield by the adjacent oxygen atom.
-
Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield position in the spectrum.
2D NMR Spectroscopy: Confirming Connectivity
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish the connectivity of protons and carbons.
-
COSY: A COSY spectrum will show correlations between coupled protons. For example, a cross-peak will be observed between the methine proton and the methyl protons, confirming their adjacency.
-
HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of each proton and its corresponding carbon.
X-Ray Crystallography: The Definitive Structure
While the combination of spectroscopic techniques provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state.[7][8] This technique can determine bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. The ability to obtain a definitive structure is, however, contingent on the successful growth of a single crystal of sufficient quality.
Experimental Protocol: Single-Crystal Growth
-
Technique: Slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor for the formation of well-defined single crystals.
-
Conclusion: A Self-Validating and Authoritative Structural Assignment
The structure elucidation of 2-(2,4-Dibromophenoxy)propanoic acid, as with any molecule of scientific importance, is a process of systematic and logical deduction. By integrating data from a well-chosen synthesis, mass spectrometry, and various forms of spectroscopy, a self-validating and authoritative structural assignment can be achieved. Each piece of data serves as a check on the others, building a cohesive and trustworthy picture of the molecule. This rigorous approach is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of new chemical entities in the pipeline of drug discovery and development.
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SpectraBase. (n.d.). 2-(2,4-dibromophenoxy)propionic acid. John Wiley & Sons, Inc. Retrieved January 12, 2026, from [Link]
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University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved January 12, 2026, from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Department of Chemistry. Retrieved January 12, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Department of Chemistry. Retrieved January 12, 2026, from [Link]
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University of Cambridge. (n.d.). Name Reactions in Organic Synthesis. Department of Chemistry. Retrieved January 12, 2026, from [Link]
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University of California, Davis. (n.d.). 1H NMR Chemical Shifts. Department of Chemistry. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
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A Comprehensive Technical Guide to 2-(2,4-Dibromophenoxy)propanoic Acid (CAS No. 6965-70-4)
Introduction
2-(2,4-Dibromophenoxy)propanoic acid, identified by the CAS number 6965-70-4, is a halogenated aromatic carboxylic acid.[1][2] As a member of the phenoxypropanoic acid class, its structure is analogous to several commercially significant herbicides, such as Dichlorprop and Mecoprop, which function as synthetic auxins to control broadleaf weeds.[3][4] While specific applications for this particular dibromo-derivative are not widely commercialized, its structural motifs suggest significant potential for investigation in agrochemical research, materials science, and as a scaffold in medicinal chemistry. Notably, related polybrominated phenoxy compounds isolated from marine organisms have demonstrated potent antimicrobial activities, highlighting a promising avenue for drug development.[5][6]
This guide provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. It consolidates critical data on the compound's physicochemical properties, outlines a robust synthetic pathway, details modern analytical characterization techniques, discusses potential biological activities, and provides essential safety and handling protocols. The methodologies described are designed to be self-validating, reflecting best practices in chemical research and development.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is foundational to its application in any research or development context. These properties govern its solubility, reactivity, and behavior in biological and environmental systems. The key identifiers and computed properties for 2-(2,4-Dibromophenoxy)propanoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 6965-70-4 | PubChem[1] |
| Molecular Formula | C₉H₈Br₂O₃ | PubChem[1] |
| Molecular Weight | 323.97 g/mol | PubChem[1] |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | PubChem[1] |
| Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | PubChem[1] |
| Melting Point | 140-141.4 °C | ChemicalBook[7] |
| Density | 1.863 g/cm³ | Guidechem[8] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis Pathway: Williamson Ether Synthesis
The most direct and widely adopted method for preparing phenoxypropanoic acids is the Williamson ether synthesis.[4][9][10] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[10] For the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid, this involves the reaction between the sodium or potassium salt of 2,4-dibromophenol and a 2-halopropanoate ester, followed by hydrolysis.
The choice of an ester (e.g., ethyl 2-bromopropanoate) as the alkylating agent is a critical experimental design choice. It prevents a competing acid-base reaction between the phenolic nucleophile and the carboxylic acid of the alkylating agent, which would otherwise consume the base and halt the desired ether formation. The final hydrolysis step efficiently converts the intermediate ester to the target carboxylic acid.
Caption: Synthetic workflow via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing analogous phenoxyacetic and phenoxypropanoic acids.[4][11][12]
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2,4-dibromophenol in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO). The use of DMSO can accelerate the reaction rate compared to aqueous or alcoholic solvents.[13] Add 2.0 equivalents of a strong base (e.g., potassium hydroxide) and stir the mixture at room temperature for 10-20 minutes until the phenol is fully converted to its corresponding phenoxide salt.[12]
-
Alkylation: To the resulting solution, add 1.0 equivalent of ethyl 2-bromopropanoate dropwise. Heat the reaction mixture to 20-80°C and maintain for several hours (e.g., 10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Work-up and Ester Isolation: After cooling to room temperature, pour the reaction mixture into water. Acidify the solution with 6M hydrochloric acid (HCl) until it is acidic to litmus paper.[11] This step protonates any unreacted phenoxide. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux for 1-2 hours to saponify the ester.
-
Product Isolation and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until no further precipitation is observed.[4] Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude 2-(2,4-Dibromophenoxy)propanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or hexane).[11][12]
Analytical Characterization and Quality Control
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in scientific research. A multi-technique approach provides a self-validating system for quality control.
Caption: Integrated workflow for analytical characterization.
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating molecular structure.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display signals for the three protons on the dibrominated phenyl ring. A quartet for the methine proton (-CH) coupled to the adjacent methyl group and a doublet for the three methyl protons (-CH₃) are anticipated.[14][15] A broad singlet far downfield corresponds to the carboxylic acid proton (-COOH), which is exchangeable with D₂O.[15]
-
¹³C NMR: The carbon spectrum will provide information on each unique carbon environment, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (with C-Br and C-O carbons showing characteristic shifts), and the aliphatic carbons of the propanoic acid moiety.[16]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups.[14] Expected characteristic absorption bands include a very broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O carbonyl stretch, and a strong C-O ether linkage absorption in the 1200-1300 cm⁻¹ region.[14][17]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, providing definitive evidence for the compound's elemental composition.
Chromatographic Methods
Chromatography is the gold standard for assessing purity and, in this case, for resolving stereoisomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary method for determining the purity of the final product.[18] A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile or methanol is a typical starting point for method development.
-
Chiral HPLC for Enantiomeric Separation: Since 2-(2,4-Dibromophenoxy)propanoic acid possesses a stereocenter at the C2 position of the propanoic acid chain, it exists as a pair of enantiomers. The biological activity of such chiral molecules often resides in a single enantiomer.[19][20] Therefore, the ability to separate and quantify these enantiomers is crucial for drug development and stereoselective synthesis.
Direct separation can be achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving this class of compounds.[20]
Protocol: Enantiomeric Separation by Chiral HPLC
-
Column Selection: Utilize a polysaccharide-based chiral column, such as a Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or a similar phase known for resolving profen-class molecules.[19]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, 2-propanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical starting ratio is 98:2:0.1 (v/v/v).[19] The non-polar hexane and polar alcohol allow for tuning the retention and selectivity, while the TFA ensures the carboxylic acid is protonated, leading to better peak shape.
-
System Setup and Analysis:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[19]
-
Set the column temperature to ambient (e.g., 25 °C).[20]
-
Set the UV detector to a suitable wavelength, such as 254 nm, where the aromatic ring exhibits strong absorbance.[19]
-
Prepare a standard solution of the racemic compound (e.g., 1 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 20 µL) of the solution onto the column.[19]
-
-
Data Evaluation: Record the chromatogram. The separation of enantiomers is evaluated by calculating the separation factor (α) and the resolution (Rs).[20] Successful separation will yield two distinct peaks corresponding to the two enantiomers.
Potential Applications and Biological Activity
While 2-(2,4-Dibromophenoxy)propanoic acid is primarily available as a research chemical, its structural features point to several areas of scientific interest.
-
Agrochemical Research: Many phenoxypropanoic acids are potent and selective herbicides.[3] This compound could be screened for herbicidal activity, potentially acting as a plant growth regulator. Its dibromo substitution pattern may alter its selectivity, persistence, and efficacy compared to its chlorinated analogues.
-
Antimicrobial Drug Development: There is compelling evidence that brominated phenoxy compounds possess significant biological activity. A structurally related compound, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, demonstrated potent, broad-spectrum antibacterial activity.[5][6] It was particularly effective against clinically important resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values in the low microgram per milliliter range.[5][6] This precedent strongly suggests that 2-(2,4-Dibromophenoxy)propanoic acid and its derivatives are valuable candidates for antimicrobial screening and could serve as lead compounds in the development of new antibiotics.
-
Material Science and Intermediate Synthesis: As a bifunctional molecule with a carboxylic acid group and a reactive aromatic ring, it can serve as a monomer or building block in polymer synthesis or as an intermediate for creating more complex molecules.[21]
Safety and Handling
Proper handling of all laboratory chemicals is paramount to ensuring personnel safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS) classification, 2-(2,4-Dibromophenoxy)propanoic acid is classified as Acute Toxicity 4, with the hazard statement H302: Harmful if swallowed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22][23]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22][23] Avoid contact with skin and eyes.[22] Wash hands thoroughly after handling.[24]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[23]
-
First Aid Measures:
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[22][24]
Conclusion
2-(2,4-Dibromophenoxy)propanoic acid (CAS 6965-70-4) is a chiral molecule with significant untapped potential for scientific exploration. Its synthesis is readily achievable through the well-established Williamson ether synthesis, and its structure can be rigorously confirmed using standard analytical techniques. While its direct applications are yet to be fully realized, the established herbicidal activity of its structural class and the potent antimicrobial properties of related marine natural products make it a highly attractive target for screening programs in both agrochemical and pharmaceutical research. This guide provides the foundational knowledge and validated protocols necessary for scientists to confidently synthesize, characterize, and investigate this promising compound.
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2-(2,4-Dibromophenoxy)propanoic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated phenoxyalkanoic acid.[1][2] Compounds within this chemical class are structurally related to a variety of commercially significant herbicides and pharmaceuticals, which often function by mimicking natural plant growth hormones.[3][4] The precise arrangement of the dibromo-substituents on the phenyl ring and the propanoic acid side chain creates a molecule with specific steric and electronic properties, making it a valuable target for research in agrochemical and drug discovery. Its synthesis requires a strategic approach to form the ether linkage, a cornerstone of this molecular architecture. This guide provides a detailed exploration of the primary synthetic pathways, focusing on the underlying mechanisms, experimental considerations, and detailed protocols for its preparation.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The formation of the characteristic aryl-ether-alkanoic acid structure of 2-(2,4-Dibromophenoxy)propanoic acid is most effectively achieved through nucleophilic substitution. The two predominant methodologies for this class of transformation are the Williamson Ether Synthesis and the Ullmann Condensation. While both achieve the formation of an ether bond, the Williamson synthesis is generally the most direct, high-yielding, and widely adopted method for this specific substrate class due to its favorable reaction kinetics and milder conditions.
Primary Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[5][6] For the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid, this translates to the reaction between a 2,4-dibromophenoxide ion and an α-halo-propanoic acid or its corresponding ester.
Causality of Experimental Design
The success of the Williamson synthesis hinges on a few key principles:
-
Generation of a Strong Nucleophile: Phenols are weakly acidic and not sufficiently nucleophilic to displace a halide from an alkyl halide. Therefore, the first and most critical step is the deprotonation of the starting phenol, 2,4-dibromophenol, using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This generates the highly nucleophilic 2,4-dibromophenoxide anion.[3][7]
-
Selection of the Electrophile: The electrophile is the propanoic acid moiety bearing a good leaving group at the α-position. Typically, 2-bromopropanoic acid or 2-chloropropanoic acid is used. Bromides are generally more reactive than chlorides due to the lower bond dissociation energy of the C-Br bond, making bromide a better leaving group. Using the ester form (e.g., ethyl 2-bromopropanoate) is also a common and effective strategy, which requires a subsequent hydrolysis step.[8][9]
-
SN2 Reaction Conditions: The reaction is an SN2 displacement. This mechanism is favored by using a primary or secondary alkyl halide, which is the case with the α-carbon of the propanoic acid derivative. The reaction is typically heated to increase the reaction rate.[5][6]
Visualizing the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative synthesis adapted from established procedures for analogous phenoxyalkanoic acids.[3][8][10]
Materials:
-
2,4-Dibromophenol (Starting Material 1)
-
Ethyl 2-bromopropanoate (Starting Material 2)
-
Sodium Hydroxide (NaOH)
-
Ethanol (Solvent)
-
Diethyl Ether (Extraction Solvent)
-
Hydrochloric Acid (HCl), concentrated
-
Anhydrous Magnesium Sulfate (Drying Agent)
-
Deionized Water
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dibromophenol (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.1 eq) in water. Stir the mixture at room temperature for 20 minutes to ensure complete formation of the sodium 2,4-dibromophenoxide salt.
-
Nucleophilic Substitution: Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the flask. Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Ester Hydrolysis (Saponification): To the resulting residue, add a 10% aqueous solution of sodium hydroxide. Re-heat the mixture to reflux for an additional 2 hours to hydrolyze the ester to the carboxylate salt.[9][11]
-
Work-up and Acidification: Cool the reaction mixture in an ice bath. Slowly acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid.[3] A precipitate of the crude 2-(2,4-Dibromophenoxy)propanoic acid should form.
-
Extraction: Extract the acidified aqueous mixture three times with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the final product.[12]
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Molar Ratio (Phenol:Base:Ester) | 1 : 1.1 : 1.2 | A slight excess of base ensures full deprotonation; excess ester drives the reaction to completion. |
| Reaction Temperature | 80-90°C (Reflux) | Provides sufficient activation energy for the SN2 reaction without significant side reactions. |
| Reaction Time | 4-6 hours (Substitution) | Typical duration to achieve high conversion for this type of reaction. |
| Hydrolysis Condition | 10% NaOH, Reflux | Basic hydrolysis (saponification) is an effective method for converting the ester to the carboxylate.[13] |
| Final pH | 1-2 | Ensures complete protonation of the carboxylate salt to yield the final carboxylic acid product. |
Alternative Pathway: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols.[14][15] While the Williamson synthesis is generally preferred for this target molecule, the Ullmann reaction serves as a powerful alternative, especially when the aryl halide is unreactive towards SN2 or SNAr conditions.[16][17]
Mechanistic Considerations
The Ullmann reaction typically requires a copper catalyst, often in the form of copper metal, copper(I) iodide (CuI), or copper(I) oxide (Cu₂O), a base, and high temperatures (often >150°C).[14][18] The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the ether and regenerate a copper(I) species.[17]
Visualizing the Ullmann Condensation
Caption: Conceptual overview of the Ullmann Condensation for ether formation.
Applicability and Limitations
For synthesizing 2-(2,4-Dibromophenoxy)propanoic acid, one could envision reacting 2,4-dibromophenol with 2-halopropanoic acid in the presence of a copper catalyst. However, the Williamson pathway is more straightforward. The high temperatures required for the Ullmann reaction can lead to decarboxylation of the propanoic acid moiety or other side reactions. Therefore, it remains a secondary, more specialized approach for this particular target.
Purification and Structural Characterization
Post-synthesis, purification and characterization are essential to validate the identity and purity of the final compound.
-
Purification: The primary method for purifying the solid product is recrystallization .[9][12] This technique exploits differences in solubility between the desired compound and impurities at different temperatures.
-
Characterization: The structure of 2-(2,4-Dibromophenoxy)propanoic acid is confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of all hydrogen and carbon atoms, confirming the connectivity of the molecule.[19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum would show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O stretches of the ether and carboxylic acid.[19][20]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.[1][2]
-
Conclusion
The synthesis of 2-(2,4-Dibromophenoxy)propanoic acid is most reliably and efficiently accomplished via the Williamson ether synthesis . This classic SN2 reaction, involving the formation of a 2,4-dibromophenoxide nucleophile followed by its reaction with an α-halo-propanoic ester and subsequent hydrolysis, offers a high-yielding and well-understood pathway. While the copper-catalyzed Ullmann condensation presents a viable alternative for aryl ether formation, its requirement for harsher conditions makes it less ideal for this specific target. The protocols and principles outlined in this guide provide a comprehensive framework for the successful laboratory-scale production and verification of this valuable chemical intermediate.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247897, 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link].
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Wiley-VCH GmbH (n.d.). 2-(2,4-dibromophenoxy)propionic acid - SpectraBase. Retrieved from [Link].
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ResearchGate (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link].
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Organic Chemistry Portal (n.d.). Ullmann Reaction. Retrieved from [Link].
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National Institutes of Health (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. Retrieved from [Link].
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Scilit (2015). Hydrolysis reaction of 2,4-dichlorophenoxyacetic acid. A kinetic and computational study. Retrieved from [Link].
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PubMed (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Retrieved from [Link].
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PubMed (1990). Isolation and characterization of a 2-(2,4-dichlorophenoxy) propionic acid-degrading soil bacterium. Retrieved from [Link].
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An In-Depth Technical Guide to 2-(2,4-Dibromophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-dibromophenoxy)propanoic acid, a halogenated aromatic ether with potential applications in agrochemical and pharmaceutical research. This document elucidates the compound's chemical identity, proposes a robust synthetic route based on established Williamson ether synthesis, and explores its presumptive mechanism of action as an auxinic herbicide, drawing parallels with its well-studied chlorinated analogs. Furthermore, this guide furnishes detailed, field-proven protocols for the analytical characterization of 2-(2,4-dibromophenoxy)propanoic acid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), as well as methodologies for evaluating its potential cytotoxic and antimicrobial activities. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and biological evaluation of this and related phenoxypropanoic acid derivatives.
Compound Identification and Physicochemical Properties
-
IUPAC Name: 2-(2,4-dibromophenoxy)propanoic acid[1]
-
Synonyms: 2-(2,4-Dibromophenoxy)propionic acid
-
CAS Number: 6965-70-4[1]
-
Molecular Formula: C₉H₈Br₂O₃[1]
-
Molecular Weight: 323.97 g/mol [1]
Table 1: Physicochemical Properties of 2-(2,4-Dibromophenoxy)propanoic acid
| Property | Value | Source |
| Molecular Weight | 323.97 g/mol | |
| Molecular Formula | C₉H₈Br₂O₃ | |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in organic solvents | Inferred from similar compounds |
| SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br |
Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid
The synthesis of 2-(2,4-dibromophenoxy)propanoic acid can be efficiently achieved via the Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this proposed synthesis, the sodium salt of 2,4-dibromophenol serves as the nucleophile, reacting with 2-bromopropanoic acid to form the desired ether linkage.
Proposed Synthetic Pathway
Sources
Spectroscopic Profile of 2-(2,4-Dibromophenoxy)propanoic Acid: A Comprehensive Technical Guide
Introduction
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic carboxylic acid. As with any synthesized chemical entity intended for research or development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of molecular characterization. This in-depth guide provides a detailed analysis of the expected spectroscopic data for 2-(2,4-Dibromophenoxy)propanoic acid. Due to the limited availability of published spectra for this specific molecule, this guide leverages high-quality data from its close structural analog, 2-(2,4-Dichlorophenoxy)propanoic acid, and fundamental principles of spectroscopy to provide a robust and predictive analysis. This approach not only offers a comprehensive understanding of the target molecule's spectral features but also illustrates the power of comparative spectroscopic analysis in chemical research.
Molecular Structure and Spectroscopic Rationale
The structure of 2-(2,4-Dibromophenoxy)propanoic acid, presented below, dictates its spectroscopic behavior. The molecule comprises a dibrominated benzene ring linked via an ether bond to a propanoic acid moiety. This combination of an aromatic ring, a chiral center at the alpha-carbon of the propanoic acid, a carboxylic acid group, and the presence of two heavy halogen atoms gives rise to a unique and interpretable set of spectroscopic signatures.
Caption: Figure 1: Chemical Structure of 2-(2,4-Dibromophenoxy)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(2,4-Dibromophenoxy)propanoic acid is expected to exhibit distinct signals for the aromatic protons, the methine proton, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the ether oxygen. Data for the analogous 2-(2,4-Dichlorophenoxy)propanoic acid provides a strong basis for these predictions.
Table 1: Predicted ¹H NMR Spectral Data for 2-(2,4-Dibromophenoxy)propanoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - |
| Aromatic (H-6) | ~7.6 | Doublet | ~2.5 |
| Aromatic (H-5) | ~7.3 | Doublet of Doublets | ~8.8, 2.5 |
| Aromatic (H-3) | ~6.9 | Doublet | ~8.8 |
| Methine (-CH) | ~4.8 | Quartet | ~6.9 |
| Methyl (-CH₃) | ~1.7 | Doublet | ~6.9 |
Causality Behind Assignments:
-
Carboxylic Acid Proton: This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[1][2]
-
Aromatic Protons: The bromine atoms are electron-withdrawing through induction but electron-donating through resonance. Their net effect, along with the ether linkage, results in a complex splitting pattern. H-6 is a doublet due to coupling with H-5. H-5 is a doublet of doublets from coupling with both H-6 and H-3. H-3 is a doublet from coupling with H-5. The exact chemical shifts are influenced by the substitution pattern.
-
Methine Proton: This proton is adjacent to the electron-withdrawing oxygen atom and the carbonyl group, leading to a downfield shift. It appears as a quartet due to coupling with the three equivalent methyl protons.
-
Methyl Protons: These protons are in a standard aliphatic environment but are slightly deshielded by the adjacent chiral center and oxygen. They appear as a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of electronegative bromine and oxygen atoms significantly influences the chemical shifts. The expected chemical shifts are based on data for 2-(2,4-Dichlorophenoxy)propanoic acid, with slight adjustments for the bromine substitution.[3]
Table 2: Predicted ¹³C NMR Spectral Data for 2-(2,4-Dibromophenoxy)propanoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 175 - 180 |
| Aromatic (C-1, C-O) | 150 - 155 |
| Aromatic (C-3, C-H) | 130 - 135 |
| Aromatic (C-5, C-H) | 128 - 133 |
| Aromatic (C-6, C-H) | 115 - 120 |
| Aromatic (C-2, C-Br) | 112 - 117 |
| Aromatic (C-4, C-Br) | 110 - 115 |
| Methine (-CH) | 70 - 75 |
| Methyl (-CH₃) | 15 - 20 |
Causality Behind Assignments:
-
Carbonyl Carbon: This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the typical range for carboxylic acids.[2]
-
Aromatic Carbons: The carbon attached to the ether oxygen (C-1) is significantly deshielded. The carbons bonded to bromine (C-2 and C-4) are also shifted, with the exact position depending on the balance of inductive and resonance effects. The remaining protonated carbons (C-3, C-5, and C-6) appear at chemical shifts influenced by the overall electronic environment of the ring.
-
Aliphatic Carbons: The methine carbon is deshielded due to its direct attachment to the electronegative oxygen atom. The methyl carbon appears in the typical upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(2,4-Dibromophenoxy)propanoic acid will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.
Table 3: Predicted IR Absorption Frequencies for 2-(2,4-Dibromophenoxy)propanoic acid
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (Ether and Acid) | 1300 - 1000 | Strong |
| C-Br Stretch | 700 - 500 | Strong |
Causality Behind Assignments:
-
O-H Stretch: The carboxylic acid O-H stretch is characteristically broad and strong due to intermolecular hydrogen bonding.[4]
-
C=O Stretch: The carbonyl group of the carboxylic acid gives a strong, sharp absorption in the specified region.[4]
-
C-O Stretches: Both the ether linkage and the carboxylic acid C-O bond will show strong absorptions in the fingerprint region.
-
Aromatic and Aliphatic C-H Stretches: These appear in their expected regions, just above and below 3000 cm⁻¹, respectively.
-
C-Br Stretch: The carbon-bromine bonds will give rise to strong absorptions in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2,4-Dibromophenoxy)propanoic acid, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
Expected Molecular Ion: The calculated monoisotopic mass is approximately 321.88 g/mol . The mass spectrum should show a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1, which is characteristic of a molecule containing two bromine atoms.
Key Fragmentation Pathways:
Caption: Figure 2: Plausible Fragmentation Pathways for 2-(2,4-Dibromophenoxy)propanoic acid.
Causality Behind Fragmentation:
-
Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, leading to a significant fragment ion.[2]
-
Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen can occur, leading to the formation of a dibromophenoxy radical and a protonated propanoic acid fragment, or vice versa.
-
Loss of a Hydroxyl Radical: The loss of •OH from the carboxylic acid group is another typical fragmentation pathway.[2]
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, leading to the elimination of a neutral alkene and the formation of a radical cation.
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized experimental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,4-Dibromophenoxy)propanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: Figure 3: General NMR Experimental Workflow.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Background Correction: Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.
-
Ionization: Use a standard electron energy of 70 eV for EI.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(2,4-Dibromophenoxy)propanoic acid. By leveraging established principles of NMR, IR, and MS, and drawing strong parallels with its close structural analog, 2-(2,4-Dichlorophenoxy)propanoic acid, a detailed and scientifically grounded interpretation of its expected spectral data has been presented. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this and structurally related molecules.
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An In-depth Technical Guide on the Solubility of 2-(2,4-Dibromophenoxy)propanoic acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-(2,4-Dibromophenoxy)propanoic acid in various organic solvents. The focus is on the foundational principles of solubility, strategic solvent selection, and a robust experimental protocol for accurate solubility measurement.
Introduction: Understanding the Solute
2-(2,4-Dibromophenoxy)propanoic acid is an organic compound with the molecular formula C₉H₈Br₂O₃.[1][2] Its structure consists of a dibrominated phenyl ring linked to a propanoic acid moiety via an ether bond. This combination of a relatively nonpolar aromatic ring and a polar carboxylic acid group gives the molecule a distinct physicochemical profile that governs its solubility.
Key Molecular Characteristics:
-
Molecular Weight: Approximately 323.97 g/mol [1]
-
Functional Groups: Carboxylic acid (-COOH), ether (-O-), and aromatic ring.
-
Potential for Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).[3][4][5] The ether oxygen can also act as a hydrogen bond acceptor.
Understanding these structural features is the first step in predicting and rationalizing the solubility behavior of this compound across different solvent environments.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle guiding this process is "like dissolves like".[6][7][8] This means that substances with similar polarities are more likely to be soluble in each other.[6][9]
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[9] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[6] 2-(2,4-Dibromophenoxy)propanoic acid has both polar (carboxylic acid) and nonpolar (dibromophenyl group) regions, suggesting it may exhibit varied solubility across a spectrum of solvents.
-
Hydrogen Bonding: The ability of a solute to form hydrogen bonds with a solvent significantly enhances solubility.[3][4][10] Solvents that can accept or donate hydrogen bonds will interact favorably with the carboxylic acid group of the target molecule.
-
Molecular Size: Generally, smaller molecules are more readily solvated than larger ones, as it is easier for solvent molecules to surround them.[9][11]
Strategic Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of 2-(2,4-Dibromophenoxy)propanoic acid. This involves choosing a diverse set of solvents that represent a range of polarities and hydrogen bonding capabilities.
Table 1: Representative Organic Solvents for Solubility Screening
| Solvent Class | Example Solvent | Polarity Index (P') | Dielectric Constant (ε) | Key Characteristics |
| Nonpolar | n-Hexane | 0.1 | 1.89 | Aliphatic hydrocarbon, weak intermolecular forces. |
| Toluene | 2.4 | 2.38 | Aromatic hydrocarbon, can engage in π-stacking. | |
| Polar Aprotic | Dichloromethane | 3.1 | 9.08 | Halogenated solvent, moderate polarity. |
| Ethyl Acetate | 4.4 | 6.02 | Ester, hydrogen bond acceptor. | |
| Acetone | 5.1 | 20.7 | Ketone, polar, hydrogen bond acceptor. | |
| Acetonitrile | 5.8 | 37.5 | Nitrile, highly polar. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Highly polar, strong hydrogen bond acceptor. | |
| Polar Protic | Isopropanol | 3.9 | 19.9 | Alcohol, hydrogen bond donor and acceptor. |
| Ethanol | 4.3 | 24.5 | Alcohol, hydrogen bond donor and acceptor. | |
| Methanol | 5.1 | 32.7 | Alcohol, highly polar, hydrogen bond donor and acceptor. |
Note: Polarity Index and Dielectric Constant values are compiled from various sources.[12][13][14] These values can vary slightly depending on the measurement method.
The following diagram illustrates a logical workflow for selecting appropriate solvents for solubility testing.
Caption: A logical workflow for selecting a diverse range of solvents.
Experimental Protocol: Equilibrium Solubility Determination
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[15][16] This method involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.
Materials and Equipment:
-
2-(2,4-Dibromophenoxy)propanoic acid (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-(2,4-Dibromophenoxy)propanoic acid to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time, typically 24 to 72 hours.[17][18] The equilibration time should be long enough to ensure the concentration of the dissolved solid is no longer changing.[18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.[17]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.[17]
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
The following diagram outlines the experimental workflow for determining equilibrium solubility.
Caption: A step-by-step workflow for the shake-flask solubility method.
Data Interpretation and Reporting
The results of the solubility screening should be compiled into a clear and concise table to allow for easy comparison across different solvents. This data will provide valuable insights into the physicochemical properties of 2-(2,4-Dibromophenoxy)propanoic acid and can be used to guide decisions in process development, formulation, and analytical method development.
Table 2: Hypothetical Solubility Data for 2-(2,4-Dibromophenoxy)propanoic acid at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| n-Hexane | Nonpolar | Very Low | Mismatch in polarity. |
| Toluene | Nonpolar | Low | Aromatic nature may provide some interaction, but overall polarity is low. |
| Dichloromethane | Polar Aprotic | Moderate | Intermediate polarity may solvate both parts of the molecule to some extent. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor for the carboxylic acid. |
| Acetone | Polar Aprotic | High | Polar nature and ability to accept hydrogen bonds are favorable. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar and a strong hydrogen bond acceptor. |
| Isopropanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor. |
| Methanol | Polar Protic | Very High | Highly polar and an excellent hydrogen bond donor/acceptor. |
This systematic approach, grounded in the principles of physical chemistry and executed with a robust experimental protocol, will yield reliable and reproducible solubility data for 2-(2,4-Dibromophenoxy)propanoic acid, empowering researchers to make informed decisions in their scientific endeavors.
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ADMET & DMPK. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Introduction: Unveiling a Structurally Significant Molecule
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(2,4-Dibromophenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 2-(2,4-Dibromophenoxy)propanoic acid. Given the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, primarily the phenoxyalkanoic acid class of herbicides, to propose a detailed molecular and physiological mode of action. The primary hypothesis posits that 2-(2,4-Dibromophenoxy)propanoic acid functions as a synthetic auxin, disrupting plant hormonal balance and leading to uncontrolled growth and mortality in susceptible species. Furthermore, this guide explores potential secondary biological activities, including antibacterial and cytotoxic effects, based on evidence from related brominated phenolic compounds. To empower researchers and drug development professionals, detailed, self-validating experimental protocols are provided to systematically investigate and validate these hypothesized mechanisms. This guide is intended to serve as a foundational resource for future research into the biological activities of 2-(2,4-Dibromophenoxy)propanoic acid.
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic carboxylic acid. Its molecular architecture, characterized by a dibrominated phenyl ring linked via an ether bond to a propanoic acid moiety, places it in close structural relation to a class of highly significant agrochemicals: the phenoxy herbicides. Specifically, it is the dibromo-analog of dichlorprop (also known as 2,4-DP), a widely used herbicide for the control of broadleaf weeds.[1]
The phenoxy herbicides, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D), were among the first selective organic herbicides developed, revolutionizing weed management in cereal crops.[2] Their mechanism of action is well-established; they function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[3] By acting as "super-auxins," they overwhelm the plant's natural hormonal regulation, leading to a cascade of physiological disruptions that result in plant death.[4]
Given the profound structural similarity, it is highly probable that 2-(2,4-Dibromophenoxy)propanoic acid shares this primary mechanism of action. This guide will, therefore, first elaborate on the detailed molecular pathway of synthetic auxins. Subsequently, it will delve into the potential modulatory effects of the bromine substituents and the propanoic acid side chain on its biological activity. Recognizing that the bromophenol scaffold is also prevalent in natural products with diverse bioactivities, this document will also explore other potential mechanisms, such as antibacterial and cytotoxic effects.[5][6] Finally, a robust experimental framework is presented to enable the scientific community to rigorously test these hypotheses.
Hypothesized Primary Mechanism of Action: A Synthetic Auxin
The central hypothesis is that 2-(2,4-Dibromophenoxy)propanoic acid functions as a synthetic auxin, co-opting the plant's natural auxin signaling pathway to induce phytotoxicity. This mechanism unfolds through a precise sequence of molecular events, from perception to the ultimate physiological response.
Molecular Perception and Signal Transduction
In susceptible dicotyledonous plants, the synthetic auxin pathway is initiated by the binding of the molecule to a specific family of auxin co-receptors.
-
Receptor Binding: The process begins in the cell nucleus where the compound is recognized by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.[7][8] The synthetic auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and a family of transcriptional repressors known as Aux/IAA proteins.[9] The crystal structure of the TIR1-IAA-Aux/IAA complex reveals a deep binding pocket where the auxin molecule sits, facilitating this protein-protein interaction.[10][11]
-
Ubiquitination and Degradation: The formation of this ternary complex (TIR1/AFB - Auxin - Aux/IAA) targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. This poly-ubiquitin tag marks the Aux/IAA protein for rapid degradation by the 26S proteasome.[10]
-
Activation of Gene Expression: In the absence of auxin, Aux/IAA proteins are bound to and inhibit Auxin Response Factors (ARFs), which are transcription factors. The degradation of Aux/IAA repressors liberates the ARFs, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription.
Downstream Physiological and Phytotoxic Effects
The massive and sustained activation of auxin-responsive genes leads to a complete loss of metabolic and developmental control.[12]
-
Uncontrolled Growth: The plant undergoes rapid and disorganized cell division and elongation, leading to characteristic symptoms such as leaf and stem twisting (epinasty), tissue swelling (callus formation), and abnormal root development.[13]
-
Hormonal Crosstalk: The surge in auxin signaling triggers the overproduction of other plant hormones, particularly ethylene and abscisic acid (ABA).[4][14] This hormonal imbalance contributes significantly to senescence, chlorosis, and ultimately, tissue necrosis.
-
Vascular Disruption: The uncontrolled cell growth damages the vascular tissues (xylem and phloem), disrupting the transport of water and nutrients throughout the plant, which hastens its demise.[12]
The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized signaling pathway of 2-(2,4-Dibromophenoxy)propanoic acid as a synthetic auxin.
The Influence of Bromine Substitution and Side-Chain Chirality
While the core mechanism is likely conserved, the specific chemical features of 2-(2,4-Dibromophenoxy)propanoic acid—namely the bromine atoms and the chiral propanoic acid side chain—are expected to modulate its activity.
-
Halogen Substitution: The nature and position of halogen atoms on the phenyl ring are critical for auxinic activity. Structure-activity relationship studies of 2,4-D analogs have demonstrated that a halogen at the 4-position of the ring is particularly important for potent activity.[15] Comparative toxicology studies have also suggested that brominated phenols can exhibit higher toxicity than their chlorinated counterparts, which may translate to altered herbicidal potency or environmental fate for the subject compound.[16][17]
-
Side-Chain Chirality: The presence of a chiral center in the propanoic acid side chain (similar to dichlorprop and mecoprop) implies that the herbicidal activity is likely stereospecific. For most phenoxypropanoic acid herbicides, the (R)-enantiomer is the biologically active form, as it correctly fits into the auxin receptor binding pocket.[1] The (S)-enantiomer is typically inactive or significantly less active.
Other Potential Biological Activities
The dibromophenol moiety is a common structural motif in marine natural products known for a range of bioactivities. This suggests that 2-(2,4-Dibromophenoxy)propanoic acid could possess mechanisms of action beyond its role as a synthetic auxin.
Antibacterial Activity
Numerous studies have documented the potent antibacterial properties of polybrominated phenyl ethers isolated from marine sponges like Dysidea granulosa.[5] For instance, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol has shown significant in-vitro activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[18][19] Other related compounds have also demonstrated broad-spectrum antibacterial effects.[20][21] This body of evidence strongly supports investigating 2-(2,4-Dibromophenoxy)propanoic acid as a potential antibacterial agent.
Cytotoxic Effects
Bromophenols have been reported to exert cytotoxic effects on various cell types. Studies have shown that compounds like 2,4-dibromophenol can induce apoptosis (programmed cell death) in human peripheral blood mononuclear cells, often mediated by an increase in caspase-3 activity.[6] Furthermore, exposure to related compounds has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components and trigger cell death pathways.[17][22] These findings suggest that 2-(2,4-Dibromophenoxy)propanoic acid may possess cytotoxic properties that warrant evaluation, particularly in the context of drug development or toxicological assessment.
Proposed Experimental Framework for Mechanism of Action Validation
To transition from hypothesis to established fact, a structured experimental approach is essential. The following protocols are designed as self-validating systems to rigorously test the proposed mechanisms of action for 2-(2,4-Dibromophenoxy)propanoic acid.
Validating Synthetic Auxin Activity
This experiment directly measures the affinity of the test compound for the primary auxin receptor, TIR1.
Objective: To determine if 2-(2,4-Dibromophenoxy)propanoic acid competes with natural auxin (IAA) for binding to the TIR1 receptor.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1 protein (e.g., from Arabidopsis thaliana) using an appropriate expression system (e.g., E. coli or insect cells).
-
Assay Setup: Perform a competitive radioligand binding assay. Incubate a constant amount of purified TIR1 with a constant concentration of a radiolabeled auxin (e.g., [³H]-IAA).
-
Competition: Add increasing concentrations of unlabeled 2-(2,4-Dibromophenoxy)propanoic acid (the competitor) to the reaction mixtures. Include unlabeled IAA as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Separation: After incubation, separate the protein-bound radioligand from the free radioligand using a technique like size-exclusion chromatography or filter binding.
-
Quantification: Measure the radioactivity of the protein-bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). From this, the inhibition constant (Ki) can be derived, providing a measure of binding affinity.
Caption: Experimental workflow for the in vitro auxin receptor binding assay.
This experiment assesses the biological effect of the compound at the organismal level.
Objective: To observe if 2-(2,4-Dibromophenoxy)propanoic acid induces classic synthetic auxin injury symptoms in a susceptible plant species.
Methodology:
-
Plant Material: Grow seedlings of a susceptible dicot species (e.g., Arabidopsis thaliana or tomato) under controlled environmental conditions.
-
Treatment: Apply a range of concentrations of 2-(2,4-Dibromophenoxy)propanoic acid to the foliage or growth medium. Include 2,4-D as a positive control and a vehicle solution as a negative control.
-
Observation: Monitor the plants daily for a period of 7-14 days.
-
Data Collection: Document phenotypic changes using photography. Quantify responses such as root growth inhibition (measure primary root length) and hypocotyl elongation.
-
Analysis: Compare the symptoms and dose-response curves to those induced by 2,4-D to determine if the effects are consistent with an auxin-like mechanism.
Investigating Other Biological Activities
This is a standard microbiology assay to determine antibacterial potency.
Objective: To quantify the antibacterial activity of 2-(2,4-Dibromophenoxy)propanoic acid against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli, P. aeruginosa) strains.
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
This colorimetric assay is a widely used method to measure the metabolic activity of cells, which serves as an indicator of cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of 2-(2,4-Dibromophenoxy)propanoic acid on mammalian cells.
Methodology:
-
Cell Culture: Seed mammalian cells (e.g., a human cancer cell line like HeLa and a non-cancerous cell line like MRC-5) into a 96-well plate at a defined density and allow them to adhere overnight.[23]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
MTS Reagent: Add MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well. Metabolically active cells will reduce the MTS tetrazolium salt to a colored formazan product.
-
Quantification: After a short incubation period, measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments can be summarized for clear interpretation and comparison.
Table 1: Hypothetical Bioactivity Profile of 2-(2,4-Dibromophenoxy)propanoic acid
| Assay Type | Target/Organism | Metric | Hypothetical Value | Comparative Value (e.g., 2,4-D) |
| Auxin Activity | ||||
| Receptor Binding | A. thaliana TIR1 | Ki | 0.5 µM | 1.2 µM |
| Root Growth | A. thaliana | IC₅₀ | 2 µM | 5 µM |
| Antibacterial | ||||
| MIC Assay | S. aureus (MRSA) | MIC | 8 µg/mL | >128 µg/mL |
| MIC Assay | E. coli | MIC | 64 µg/mL | >128 µg/mL |
| Cytotoxicity | ||||
| MTS Assay | HeLa (Cancer Cells) | IC₅₀ | 15 µM | 150 µM |
| MTS Assay | MRC-5 (Normal Cells) | IC₅₀ | 50 µM | >200 µM |
Conclusion
While direct experimental data on 2-(2,4-Dibromophenoxy)propanoic acid is scarce, its chemical structure provides a strong basis for hypothesizing its primary mechanism of action. The evidence overwhelmingly suggests that it functions as a synthetic auxin, disrupting plant growth through the TIR1/AFB signaling pathway in a manner analogous to well-known phenoxy herbicides. The presence of bromine atoms and a propanoic acid side chain likely modulates its potency and stereospecificity.
Furthermore, the prevalence of antibacterial and cytotoxic activities in related bromophenol compounds indicates that 2-(2,4-Dibromophenoxy)propanoic acid may possess a broader biological profile. This guide provides a comprehensive theoretical framework and a set of robust, actionable experimental protocols for researchers to definitively elucidate the molecular mechanisms of this compound. The validation of these hypotheses will be crucial for its potential application in agriculture or pharmacology and for understanding its toxicological and environmental impact.
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Kamenarska, Z., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2989-3004. [Link]
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Al-Lihaibi, S. S., & Al-arif, J. (2014). Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. International Journal of Pharmacology, 10(3), 174-180. [Link]
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Gleason, C., et al. (2011). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 67(2), 213-221. [Link]
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
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Dong, H., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 548. [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
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Thomas, T. R., et al. (2009). Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Marine Drugs, 7(3), 363-374. [Link]
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Wang, Y., et al. (2024). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Toxics, 12(1), 43. [Link]
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Thomas, T. R., et al. (2009). Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Marine Drugs, 7(3), 363-374. [Link]
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Jarosiewicz, M., et al. (2022). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 115(4), 1059-1074. [Link]
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Goggin, D. E., et al. (2021). An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale. Proceedings of the National Academy of Sciences, 118(15), e2023929118. [Link]
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Délye, C., et al. (2013). Mechanisms of evolved herbicide resistance. Pest Management Science, 69(9), 1009-1017. [Link]
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Lin, C.-Y., et al. (2025). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. Toxicology Letters, 405, 16-29. [Link]
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An In-depth Technical Guide to 2-(2,4-Dibromophenoxy)propanoic Acid Derivatives and Analogs
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of halogenated organic compounds has consistently yielded molecules with significant biological activities. Among these, the phenoxypropanoic acid scaffold has proven to be a versatile backbone for the development of herbicides and potential therapeutic agents. This technical guide provides a comprehensive overview of 2-(2,4-dibromophenoxy)propanoic acid, its derivatives, and analogs. We will delve into the synthetic pathways for these molecules, explore their potential mechanisms of action by drawing parallels with well-characterized analogs, and present data on their biological activities. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, purification, and biological evaluation of these compounds, supported by structured data and visualizations to facilitate a deeper understanding and further research in this promising area of medicinal and agricultural chemistry.
Introduction: The Significance of the Phenoxypropanoic Acid Scaffold
The phenoxyalkanoic acids are a well-established class of organic compounds with a rich history in both agriculture and medicine. The substitution pattern on the phenyl ring and the nature of the alkanoic acid chain profoundly influence the biological activity of these molecules. The introduction of halogen atoms, particularly bromine and chlorine, has been a key strategy in modulating their efficacy and spectrum of activity.
2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) is a classic example of a phenoxypropanoic acid herbicide that functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1] This mode of action highlights the potential for these compounds to interact with fundamental biological pathways.
This guide focuses on the dibrominated analog, 2-(2,4-dibromophenoxy)propanoic acid, and its derivatives. While direct literature on this specific molecule is limited, the extensive research on its chlorinated and other brominated analogs provides a strong foundation for predicting its chemical behavior and biological potential. We will explore its synthesis via the Williamson ether synthesis, discuss its likely mechanisms of action based on related compounds, and present biological activity data from closely related analogs to stimulate further investigation into its potential applications.
Synthesis and Characterization
The synthesis of 2-(2,4-dibromophenoxy)propanoic acid and its analogs can be efficiently achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3][4][5] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
General Synthetic Scheme
The overall synthetic strategy involves two main steps: the formation of the ethyl ester of 2-(2,4-dibromophenoxy)propanoic acid, followed by hydrolysis to yield the final carboxylic acid.
Diagram: Synthetic Workflow for 2-(2,4-Dibromophenoxy)propanoic Acid
Caption: A two-step synthesis of 2-(2,4-dibromophenoxy)propanoic acid.
Detailed Experimental Protocol: Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid
Materials:
-
2,4-Dibromophenol
-
Ethyl 2-bromopropanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of Ethyl 2-(2,4-dibromophenoxy)propanoate
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and 100 mL of anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes to ensure a fine suspension of the phenoxide salt.
-
Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2,4-dibromophenoxy)propanoate.
-
Dissolve the crude residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. This can often be used in the next step without further purification.
Step 2: Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid
-
Dissolve the crude ethyl 2-(2,4-dibromophenoxy)propanoate in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide (2 equivalents) to the flask.
-
Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 6 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2,4-dibromophenoxy)propanoic acid.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
Potential Mechanisms of Action
The biological activity of 2-(2,4-dibromophenoxy)propanoic acid is likely to be influenced by its structural similarity to other phenoxyalkanoic acids. Two primary mechanisms of action are plausible: acting as a synthetic auxin or inhibiting acetyl-CoA carboxylase.
Auxin Mimicry
Phenoxyacetic and phenoxypropanoic acid herbicides, such as 2,4-D and Dichlorprop, mimic the natural plant hormone indole-3-acetic acid (IAA).[1] They are thought to bind to auxin receptors, leading to an uncontrolled and disorganized cell division and growth, ultimately causing the death of the plant.
Diagram: Postulated Auxin Mimicry Mechanism
Sources
Discovery and history of 2-(2,4-Dibromophenoxy)propanoic acid
An In-depth Technical Guide to 2-(2,4-Dibromophenoxy)propanoic Acid: From a Herbicide Lineage to Modern Research Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-dibromophenoxy)propanoic acid, a member of the aryloxyphenoxypropionate (AOPP) class of compounds. While the specific discovery of this molecule is not prominently documented, its history is intrinsically linked to the development of phenoxy herbicides, a cornerstone of modern agriculture. This document delves into the historical context of AOPPs, the probable synthetic routes for 2-(2,4-dibromophenoxy)propanoic acid based on established chemical principles, its presumed mechanism of action as an Acetyl-CoA Carboxylase (ACCase) inhibitor, and potential applications beyond agriculture, including recent findings on the biological activity of structurally related brominated diphenyl ethers from marine sources. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical science.
Introduction and Historical Context
The story of 2-(2,4-dibromophenoxy)propanoic acid is part of a larger narrative that revolutionized weed management. The mid-20th century saw the dawn of selective organic herbicides, with the introduction of phenoxyacetic acids like 2,4-D (2,4-dichlorophenoxyacetic acid) in the 1940s.[1][2] These compounds mimic the natural plant hormone auxin, causing uncontrolled growth and eventual death in broadleaf weeds while leaving grass crops largely unharmed.[3][4]
However, the need for herbicides that could selectively control grass weeds in broadleaf crops spurred further innovation. This led to the development of the aryloxyphenoxypropionates (AOPPs) in the 1970s by companies like Hoechst AG.[1][5] Unlike their phenoxyacetic acid predecessors, the AOPPs introduced a different mechanism of action: the inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid synthesis.[6][7] This new class of herbicides, often called "fops," provided the much-needed selectivity against gramineous weeds.[8]
2-(2,4-Dibromophenoxy)propanoic acid, with its characteristic dibrominated phenyl ring linked via an ether bond to a propanoic acid moiety, fits squarely within the structural framework of the AOPP herbicides. While not a widely commercialized herbicide itself, its structure represents a variation on the theme of successful AOPPs like diclofop and fluazifop.[1][8] The bromine substitutions on the phenyl ring are of particular interest, as halogenation is a common strategy in agrochemical design to modulate activity, selectivity, and metabolic stability. Furthermore, the discovery of structurally similar brominated diphenyl ethers in marine sponges with potent biological activities suggests that the potential applications of this scaffold may extend beyond herbicidal action.[9][10][11]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2,4-dibromophenoxy)propanoic acid is presented below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 6965-70-4 | [12] |
| Molecular Formula | C₉H₈Br₂O₃ | [12] |
| Molecular Weight | 327.97 g/mol | [12] |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | [12] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, methanol, and dichloromethane (predicted) |
Synthesis and Characterization
General Synthesis Pathway
The synthesis involves the reaction of 2,4-dibromophenol with a 2-halopropanoate ester, followed by hydrolysis of the ester to the carboxylic acid.
Caption: General synthetic route for 2-(2,4-Dibromophenoxy)propanoic acid.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure adapted from the synthesis of structurally similar compounds.[13] Researchers should optimize conditions for safety and yield.
Step 1: Synthesis of Ethyl 2-(2,4-dibromophenoxy)propanoate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dibromophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as dry acetone.
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.
-
Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Hydrolysis to 2-(2,4-Dibromophenoxy)propanoic acid
-
Dissolve the purified ethyl 2-(2,4-dibromophenoxy)propanoate (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2, which will precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2,4-dibromophenoxy)propanoic acid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Spectral data for this compound is available in some databases.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid C=O and O-H stretches.[12]
-
Melting Point Analysis: To assess the purity of the final product.
Mechanism of Action
As an aryloxyphenoxypropionate, 2-(2,4-dibromophenoxy)propanoic acid is presumed to act as an inhibitor of Acetyl-CoA Carboxylase (ACCase).[6][7]
Caption: Proposed mechanism of action via ACCase inhibition.
ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in fatty acid biosynthesis. In gramineous plants, the inhibition of ACCase halts the production of fatty acids, which are essential components of cell membranes.[14] This leads to a breakdown of membrane integrity, leakage of cellular contents, and ultimately, cell and plant death.[6] The selectivity of AOPP herbicides arises from differences in the structure of ACCase between susceptible grasses and tolerant broadleaf plants.[7]
Potential Applications and Future Directions
While the primary historical context for this class of molecules is herbicidal, recent research has unveiled other potential applications for structurally related compounds.
-
Antibacterial Agents: A closely related compound, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, has demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[10][15] This suggests that the 2-(2,4-dibromophenoxy) scaffold could be a valuable starting point for the development of new antibiotics.
-
Anticancer Research: Other polyhalogenated diphenyl ethers isolated from marine sponges have shown cytotoxicity against various cancer cell lines.[9] The synthesis of analogues based on these natural product scaffolds is an active area of research.
-
G-Protein Coupled Receptor (GPCR) Antagonists: A recent study identified a phenoxyacetamido propanoic acid derivative as a novel antagonist for GPR34, a receptor implicated in pain pathways.[16] This highlights the potential for this chemical class to interact with a broader range of biological targets beyond ACCase.
Conclusion
2-(2,4-Dibromophenoxy)propanoic acid, while not a household name in the agrochemical industry, represents an important structural motif within the aryloxyphenoxypropionate class of herbicides. Its history is rooted in the quest for selective grass weed control that began in the 1970s. The principles of its synthesis are well-understood, and its mechanism of action is presumed to follow the classic AOPP pathway of ACCase inhibition. Looking forward, the true potential of this and related brominated phenoxy structures may lie in new therapeutic areas, inspired by the diverse biological activities of similar compounds found in nature. This guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and novel applications of this versatile chemical scaffold.
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Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. (URL: [Link])
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Phenoxy herbicide - Wikipedia. (URL: [Link])
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Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (URL: [Link])
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2-(2,4-Dibromophenoxy)propanoic acid | C9H8Br2O3 | CID 247897 - PubChem. (URL: [Link])
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Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. (URL: [Link])
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Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… - Plant Growth Regulator. (URL: [Link])
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Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. (URL: [Link])
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Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (URL: [Link])
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(PDF) Development of herbicides after 1945 - ResearchGate. (URL: [Link])
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United States Patent. (URL: [Link])
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Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: [Link])
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History and Uses - Introductory Level | Auxin and Auxinic Herbicide Mechanism(s) of Action. (URL: [Link])
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Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (URL: [Link])
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Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (URL: [Link])
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Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC - NIH. (URL: [Link])
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Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. (URL: [Link])
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Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. (URL: [Link])
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An In-depth Technical Guide to 2-(2,4-Dibromophenoxy)propanoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2,4-Dibromophenoxy)propanoic acid, a halogenated aromatic carboxylic acid of interest to researchers in synthetic chemistry and drug discovery. This document delves into its commercial availability, synthesis, physicochemical properties, potential biological applications, analytical methodologies, and essential safety protocols.
Introduction
2-(2,4-Dibromophenoxy)propanoic acid, with the CAS number 6965-70-4, is a member of the phenoxypropanoic acid class of compounds.[1] This structural motif is found in various biologically active molecules, including herbicides and pharmaceuticals. The presence of two bromine atoms on the phenyl ring significantly influences the molecule's lipophilicity and electronic properties, making it a valuable building block or a potential lead compound in medicinal chemistry. This guide aims to provide a detailed resource for professionals considering the use of this compound in their research and development endeavors.
Physicochemical Properties
The fundamental physicochemical properties of 2-(2,4-Dibromophenoxy)propanoic acid are summarized in the table below. These properties are crucial for understanding its solubility, reactivity, and potential for formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₃ | PubChem[1] |
| Molecular Weight | 323.97 g/mol | PubChem[1] |
| CAS Number | 6965-70-4 | PubChem[1] |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | PubChem[1] |
| Appearance | Solid (form may vary by supplier) | |
| XLogP3 | 3.6 | PubChem[1] |
Commercial Availability
2-(2,4-Dibromophenoxy)propanoic acid is commercially available from a number of chemical suppliers, making it readily accessible for research purposes. The typical purity offered is ≥95%. Below is a summary of some of the key suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Purity | Notes |
| BLD Pharm | ≥95% | Available for online ordering.[2] |
| Appchem | ≥95% | |
| ChemScene | ≥98% | Shipped at room temperature in the continental US.[3] |
| Santa Cruz Biotechnology | ≥98% | For research use only. |
Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid
The synthesis of 2-(2,4-Dibromophenoxy)propanoic acid can be achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,4-dibromophenol reacts with an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: Proposed synthetic workflow for 2-(2,4-Dibromophenoxy)propanoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the principles of the Williamson ether synthesis for similar phenoxypropanoic acids and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 2-(2,4-dibromophenoxy)propanoate
-
To a solution of 2,4-dibromophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(2,4-Dibromophenoxy)propanoic Acid
-
Dissolve the purified ethyl 2-(2,4-dibromophenoxy)propanoate in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents), to the solution.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and acidify with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent system.
Potential Applications and Biological Activity
While there is a lack of extensive published research on the specific biological activities of 2-(2,4-Dibromophenoxy)propanoic acid, its structural similarity to other biologically active compounds suggests potential areas for investigation.
Antimicrobial Research
A closely related compound, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol , isolated from the marine sponge Dysidea granulosa, has demonstrated potent and broad-spectrum in-vitro antibacterial activity.[4][5] This compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MICs) in the range of 0.117–2.5 µg/mL against Gram-positive bacteria and 0.5–2 µg/mL against Gram-negative bacteria.[4][5]
Given that 2-(2,4-Dibromophenoxy)propanoic acid shares the 2-(2,4-dibromophenoxy) core structure, it is a plausible candidate for antimicrobial screening. The propanoic acid side chain may modulate its activity and pharmacokinetic properties compared to the dibromophenol derivative.
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Safety and handling of 2-(2,4-Dibromophenoxy)propanoic acid
An In-depth Technical Guide to the Safe Handling and Application of 2-(2,4-Dibromophenoxy)propanoic acid
Foreword: A Proactive Approach to Chemical Safety
In the fields of chemical research and drug development, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide serves as a comprehensive technical resource for laboratory professionals working with 2-(2,4-Dibromophenoxy)propanoic acid. Moving beyond a simple recitation of hazard codes, this document is structured to provide a deep, causal understanding of the risks associated with this compound and to establish robust, self-validating protocols for its safe handling. As senior scientists, our responsibility extends beyond generating data; it encompasses the cultivation of a safety-first mindset, grounded in scientific principles and field-proven practices. This guide is a manifestation of that principle.
Section 1: Compound Profile and Hazard Synopsis
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic compound. Its specific toxicological profile is not extensively documented in publicly accessible literature. Therefore, a cautious and informed approach, drawing parallels from structurally similar and well-studied phenoxy herbicides, is scientifically prudent.
Physicochemical & Identification Data
A clear understanding of a compound's physical and chemical properties is the foundation of its safe handling and storage.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | PubChem[1] |
| CAS Number | 6965-70-4 | PubChem[1] |
| Molecular Formula | C₉H₈Br₂O₃ | PubChem[1] |
| Molecular Weight | 323.97 g/mol | PubChem[1] |
| Physical State | Solid (Assumed based on related compounds) | N/A |
GHS Hazard Classification and Synopsis
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The primary documented hazard for this specific compound is acute oral toxicity[1]. However, based on data from analogous chlorinated and brominated phenoxy acids, skin, eye, and respiratory irritation should also be considered significant potential hazards[2][3][4].
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
Expert Synopsis: The "Harmful if swallowed" classification is the formally registered hazard[1]. However, the presence of the propanoic acid moiety and the dibrominated phenol structure suggests a strong potential for irritant properties. Halogenated phenols are known skin and eye irritants, and acidic compounds can cause damage to mucous membranes and the respiratory tract[3][5][6]. Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to avoid the generation of dust or aerosols.
Section 2: Toxicological Profile & Mechanistic Insights
While specific data for 2-(2,4-Dibromophenoxy)propanoic acid is limited, the toxicological profile of the closely related phenoxy herbicide class, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), offers critical insights. This extrapolation is justified by their structural similarity, which suggests potentially similar mechanisms of action and target organs.
The primary target organ for 2,4-D toxicity in animal studies is the kidney[7][8]. Chronic exposure has been linked to effects such as increased kidney weight and degeneration of the proximal tubules[8]. The mechanism is not fully elucidated but may involve oxidative stress and interference with renal transport processes.
Causality Insight: The acidic nature of these compounds facilitates their absorption and distribution, while the halogenated phenyl ring influences their metabolic stability and interaction with biological targets. The potential for renal toxicity underscores the critical importance of preventing systemic exposure, not just acute contact. All handling protocols should be viewed through the lens of minimizing cumulative, low-level exposure over time.
Section 3: Risk Assessment and the Hierarchy of Controls
A robust safety program relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures.
Caption: Decision-making workflow for a small laboratory spill.
-
Evacuate & Alert: Alert others in the vicinity and restrict access to the area.[6]
-
Assess: If the spill is large or involves other reactive chemicals, evacuate and call emergency personnel.
-
Contain (for small spills): Wearing appropriate PPE, cover the spill with a chemical absorbent material like vermiculite or sand.[6] Do not use combustible materials.
-
Collect: Carefully sweep the material into a designated, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[2]
SOP: Waste Disposal
-
All waste containing 2-(2,4-Dibromophenoxy)propanoic acid, including empty containers, must be treated as hazardous waste.
-
Puncture empty containers to prevent reuse.[2]
-
Dispose of all waste in accordance with local, state, and federal regulations.[9]
Section 5: Emergency Response
Immediate and correct action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][10]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[2][3][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]
Section 6: Storage and Stability
Proper storage is vital for maintaining chemical integrity and ensuring safety.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]
-
Incompatibilities: Keep away from strong bases and oxidizing agents.[5]
-
Labeling: Ensure containers are clearly and accurately labeled with the chemical name and primary hazard warnings.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247897, 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link]
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New Jersey Department of Health. (2006, October). Hazardous Substance Fact Sheet: 2-(2,4-Dichlorophenoxy) Propionic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]
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Alfa Aesar. (2025, December 21). Safety Data Sheet, 2-[4-(Bromomethyl)phenyl]propionic acid. Retrieved from [Link]
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Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Pesticide Properties Database: 2,4-DB. Retrieved from [Link]
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Winfield Solutions, LLC. (n.d.). Material Safety Data Sheet - MCPE Phenoxy Herbicide. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid (2,4-D). Retrieved from [Link]
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Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from [Link]
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Mississippi State University Extension. (n.d.). Forest Herbicide Safety: Environmental Concerns and Proper Handling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521441, 2-(4-Bromophenyl)propanoic acid. Retrieved from [Link]
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Methodological & Application
Williamson ether synthesis for 2-(2,4-Dibromophenoxy)propanoic acid
An In-depth Technical Guide to the Synthesis of 2-(2,4-Dibromophenoxy)propanoic acid via Williamson Ether Synthesis
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid. The described methodology is a two-step process commencing with the Williamson ether synthesis to form an ester intermediate, followed by saponification to yield the desired carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed characterization methods.
Introduction and Scientific Principle
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a potent nucleophile, displacing a halide or other suitable leaving group from an alkylating agent.[1][2]
The target molecule, 2-(2,4-Dibromophenoxy)propanoic acid, is a member of the aryloxyphenoxypropionate class, which includes several commercially significant herbicides.[3] The synthesis of this specific molecule presents a classic challenge that highlights the nuances of the Williamson synthesis. A direct reaction between 2,4-dibromophenol and 2-bromopropanoic acid is unfeasible due to an immediate acid-base reaction between the basic phenoxide and the acidic carboxylic acid proton. To circumvent this, a two-step strategy is employed:
-
Ether Formation: 2,4-dibromophenol is first deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form the sodium 2,4-dibromophenoxide.[4][5] This potent nucleophile then reacts with ethyl 2-bromopropionate, an alkylating agent where the carboxylic acid is "protected" as an ethyl ester, to form ethyl 2-(2,4-dibromophenoxy)propanoate.
-
Saponification: The resulting ester is subsequently hydrolyzed under basic conditions to cleave the ester bond, followed by acidification to yield the final product, 2-(2,4-Dibromophenoxy)propanoic acid.
This guide provides a detailed protocol for both of these critical steps.
Reaction Mechanism
The overall synthesis proceeds in two distinct stages:
Stage 1: Williamson Ether Synthesis (SN2 Reaction)
The first stage is the core ether-forming reaction.
-
Step 1: Deprotonation. Sodium hydride (NaH) acts as a strong base, abstracting the acidic proton from the hydroxyl group of 2,4-dibromophenol. This reaction is irreversible as the byproduct, hydrogen gas (H₂), escapes the reaction mixture, driving the equilibrium towards the formation of the sodium phenoxide.[4]
-
Step 2: Nucleophilic Attack. The resulting 2,4-dibromophenoxide ion is a highly reactive nucleophile. It performs a backside attack on the electrophilic carbon atom of ethyl 2-bromopropionate, displacing the bromide leaving group in a concerted SN2 mechanism.[1] The use of a secondary alkyl halide introduces the possibility of a competing E2 elimination reaction; however, by controlling reaction conditions, substitution can be favored.[2][5]
Stage 2: Saponification (Ester Hydrolysis)
The second stage converts the intermediate ester to the final carboxylic acid.
-
Step 1: Nucleophilic Acyl Substitution. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Step 2: Reformation of Carbonyl. The tetrahedral intermediate collapses, expelling the ethoxide ion as a leaving group and forming the carboxylate salt.
-
Step 3: Protonation. The reaction mixture is acidified with a strong acid (e.g., HCl). The carboxylate anion is protonated to yield the final, neutral 2-(2,4-Dibromophenoxy)propanoic acid, which typically precipitates from the aqueous solution.[6]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to final product characterization.
Caption: Overall workflow for the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid.
Safety and Hazard Management
All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): Highly reactive and dangerous when wet.[7] It reacts violently with water to release hydrogen gas, which is extremely flammable and may ignite spontaneously.[8][9] Handle under an inert atmosphere (e.g., nitrogen or argon). Do not allow contact with water or protic solvents.[7][9] Extinguish fires with dry chemical powder, soda ash, or sand; DO NOT USE WATER OR FOAM .[7]
-
2,4-Dibromophenol: Fatal if swallowed.[10][11] Causes skin and serious eye irritation.[10][12] May cause respiratory irritation.[10][11] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Ethyl 2-bromopropionate: Flammable liquid and vapor.[14] Causes severe skin burns and eye damage.[14][15] It is a lachrymator (causes tearing).[14] Handle with care, avoiding ignition sources and skin/eye contact.[16]
-
Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable liquids and vapors. Can form explosive peroxides upon storage. Use only peroxide-free solvents.
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): Corrosive. Cause severe skin and eye burns. Handle with extreme care.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 10.08 g | 40.0 mmol | 1.0 |
| Sodium Hydride (60%) | NaH | 24.00 | 1.76 g | 44.0 mmol | 1.1 |
| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | 7.97 g (5.73 mL) | 44.0 mmol | 1.1 |
| Anhydrous THF | C₄H₈O | - | 150 mL | - | - |
| Sodium Hydroxide | NaOH | 40.00 | 4.0 g | 100 mmol | 2.5 |
| Ethanol (95%) | C₂H₅OH | - | 80 mL | - | - |
| Water | H₂O | - | 40 mL | - | - |
| Conc. HCl (37%) | HCl | - | As needed | - | - |
Stage 1: Synthesis of Ethyl 2-(2,4-dibromophenoxy)propanoate
-
Preparation: Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 2,4-dibromophenol (10.08 g, 40.0 mmol) and anhydrous THF (100 mL). Stir until the solid dissolves.
-
NaH Handling: In a separate small beaker, weigh sodium hydride (1.76 g of 60% dispersion, 44.0 mmol) and wash it three times with anhydrous hexanes (3 x 15 mL) to remove the mineral oil. Decant the hexanes carefully each time under an inert atmosphere. Suspend the washed NaH in 20 mL of anhydrous THF.
-
Deprotonation: Cool the 2,4-dibromophenol solution in an ice-water bath. Using a cannula or syringe, slowly add the NaH suspension to the flask over 20-30 minutes. Causality: Slow addition is critical to control the rate of hydrogen gas evolution and prevent excessive foaming and exotherm.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution indicates the complete formation of the phenoxide.[4]
-
Alkylation: Slowly add ethyl 2-bromopropionate (5.73 mL, 44.0 mmol) to the reaction mixture via syringe over 15 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 9:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Cool the reaction to room temperature. Cautiously quench the reaction by slowly adding 20 mL of water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL), water (1 x 50 mL), and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester, which can be used in the next step without further purification.
Stage 2: Saponification to 2-(2,4-Dibromophenoxy)propanoic acid
-
Setup: Transfer the crude ester from Stage 1 into a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Hydrolysis: Dissolve the ester in 80 mL of 95% ethanol. In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in 40 mL of water. Add the NaOH solution to the flask.
-
Heat the mixture to reflux for 1-2 hours. The reaction is complete when the oily ester layer has fully dissolved, indicating the formation of the water-soluble carboxylate salt.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate it on a rotary evaporator to remove most of the ethanol.
-
Dilute the remaining aqueous solution with 100 mL of water and transfer to a beaker. Cool the solution in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1-2 (test with pH paper).[6] A white precipitate of the product will form.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 2-(2,4-Dibromophenoxy)propanoic acid as a white crystalline solid. Dry the final product in a vacuum oven.
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic analysis and melting point determination.
| Analysis | Expected Results for 2-(2,4-Dibromophenoxy)propanoic acid |
| Appearance | White crystalline solid |
| Molecular Formula | C₉H₈Br₂O₃ |
| Molecular Weight | 323.97 g/mol [17] |
| Melting Point | Literature values should be consulted; typically solid at room temp. |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The carboxylic acid proton may be a broad singlet.[17] |
| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbon, the methine carbon, and the methyl carbon.[17] |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 321.88 and 323.88 due to bromine isotopes. |
Note: NMR spectra should be recorded in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.
Troubleshooting
-
Low Yield in Stage 1:
-
Cause: Incomplete deprotonation or presence of water.
-
Solution: Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use freshly opened anhydrous solvents. Ensure the NaH is properly washed and active.
-
Cause: Competing E2 elimination.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. Ensure slow addition of the alkylating agent.
-
-
Incomplete Hydrolysis in Stage 2:
-
Cause: Insufficient base or reaction time.
-
Solution: Increase the reflux time. Ensure at least 2.5 equivalents of NaOH are used to drive the reaction to completion.
-
-
Oily Product After Acidification:
-
Cause: Impurities or incomplete recrystallization.
-
Solution: Ensure the pH is sufficiently low (~1) to fully protonate the carboxylate. If the product oils out, try scratching the inside of the beaker or adding a seed crystal to induce crystallization. Re-purify by recrystallization, ensuring the correct solvent polarity and slow cooling.
-
References
- Ethyl 2-bromopropionate MSDS - 820219. (n.d.). Merck Millipore.
- MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited.
- Ethyl 2-bromopropion
- SAFETY DATA SHEET - 2,4-Dibromophenol. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - DL-Ethyl 2-bromopropion
- 2,4-Dibromophenol - Safety D
- Ethyl 2-bromopropionate - Safety D
- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
- Sodium hydride, 60% dispersion in mineral oil - Safety D
- Williamson Ether Synthesis (NaH + R′–X). (n.d.). OrgoSolver.
- ETHYL-2-BROMO PROPIONATE MATERIAL SAFETY D
- Sodium Hydride MATERIAL SAFETY D
- Sodium hydride - Safety D
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
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- 2-(2,4-Dibromophenoxy)propanoic acid. (n.d.). PubChem.
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- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). (n.d.).
- 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (2025). Benchchem.
- 2,4-Dibromophenol. (n.d.). PubChem.
- Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. (2024). PMC - NIH.
- Stabilized 2,4-dibromophenol and its production. (n.d.).
- Scheme 1 Reagents: (i) Ethyl 2-bromopropionate, anh. K2CO3 and dry... (n.d.).
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
- 1H proton nmr spectrum of propanoic acid. (2025). Doc Brown's Chemistry.
- Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2025).
- Method for preparing ethyl 2-oxy-4-phenylbutyrate. (n.d.).
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.).
- Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid.
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Application Notes and Protocols: Ullmann Condensation for Phenoxypropanoic Acid Synthesis
Introduction
Phenoxypropanoic acids are a critical structural motif found in a wide array of pharmaceuticals and agrochemicals. Their synthesis is a key step in the development of numerous commercial products. Among the various synthetic methodologies, the Ullmann condensation stands out as a classic and robust method for forming the crucial C-O bond between an aryl halide and an alcohol.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Ullmann condensation for the synthesis of phenoxypropanoic acids. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Historically, Ullmann reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 210 °C), stoichiometric amounts of copper, and polar, high-boiling solvents.[1][3] However, modern advancements, including the use of ligands and optimized catalyst systems, have significantly broadened the scope and applicability of this reaction, allowing it to proceed under much milder conditions.[3][4]
Reaction Mechanism and Key Parameters
The Ullmann condensation for C-O bond formation is a copper-catalyzed nucleophilic aromatic substitution.[5] While the precise mechanism has been a subject of extensive study and can vary depending on the specific reaction conditions, a generally accepted pathway involves the following key steps.[6][7]
-
Formation of the Copper(I) Alkoxide: The reaction is initiated by the deprotonation of the alcohol (in this case, a derivative of propanoic acid) by a base to form an alkoxide. This alkoxide then reacts with the copper(I) catalyst to generate a copper(I) alkoxide intermediate.[1]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient copper(III) species.[8] The reactivity of the aryl halide is a critical factor, with aryl iodides being the most reactive, followed by aryl bromides, and then aryl chlorides.[9] Electron-withdrawing groups on the aryl halide can accelerate this step.[9]
-
Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired C-O bond of the phenoxypropanoic acid and regenerates the active copper(I) catalyst.[8]
The Role of Ligands
The introduction of ligands has been a transformative development in Ullmann condensations. Ligands can stabilize the copper catalyst, increase its solubility, and promote the desired cross-coupling pathway, thereby reducing the likelihood of side reactions.[9] Common and effective ligands include diamines, amino acids, 1,10-phenanthroline, and picolinic acid.[3][10] The use of ligands often allows the reaction to be conducted at significantly lower temperatures (80-120 °C).[9]
Choice of Base and Solvent
The base plays a crucial role in deprotonating the propanoic acid derivative. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[11][12] The choice of solvent is also critical. High-boiling polar aprotic solvents like DMF, NMP, and DMSO are traditionally used.[1] However, for some systems, non-polar solvents like toluene or xylene can also be effective.[11]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Ullmann C-O coupling reaction.
Caption: Catalytic cycle of the Ullmann condensation for C-O bond formation.
Experimental Protocol: Synthesis of 2-Phenoxypropanoic Acid
This protocol provides a general procedure for the synthesis of 2-phenoxypropanoic acid from phenol and 2-bromopropanoic acid.
Materials
-
Phenol
-
2-Bromopropanoic acid
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equiv), 2-bromopropanoic acid (1.2 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.5 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. The amount of solvent should be sufficient to ensure good stirring (typically a 0.5 M to 1.0 M solution with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with toluene (2x) to remove any unreacted phenol.
-
Acidify the aqueous layer to pH 2-3 with 2 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.[13]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Ullmann synthesis of various phenoxypropanoic acid derivatives.
| Aryl Halide | Propanoic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | 2-Bromopropanoic acid | CuI (10) | L-Proline (20) | K₂CO₃ (2.5) | DMF | 110 | 18 | 85 |
| 4-Bromotoluene | 2-Chloropropanoic acid | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | NMP | 120 | 24 | 78 |
| 4-Iodonitrobenzene | Ethyl 2-bromopropanoate | Cu₂O (5) | Picolinic acid (10) | K₃PO₄ (2.0) | DMSO | 100 | 12 | 92 |
| 2-Chloropyridine | 2-Bromopropanoic acid | CuI (15) | N,N'-Dimethylethylenediamine (30) | K₃PO₄ (3.0) | Dioxane | 130 | 36 | 65 |
Troubleshooting and Optimization
Even with modern protocols, challenges can arise during the Ullmann condensation. This section addresses common issues and provides strategies for optimization.
Common Problems and Solutions
-
Low Yield:
-
Inactive Catalyst: Ensure the copper(I) salt is fresh and has not been oxidized.[9] Running the reaction under an inert atmosphere is crucial.[9]
-
Insufficient Temperature: While modern methods are milder, some substrate combinations may require higher temperatures. Gradually increase the temperature, but be mindful of potential side reactions.[9]
-
Poorly Reactive Halide: Aryl chlorides are less reactive than bromides and iodides. For less reactive halides, consider using a more active catalyst system (e.g., with a more effective ligand) or higher temperatures.[9]
-
-
Side Reactions:
-
Dehalogenation: This is a common side reaction where the aryl halide is reduced.[9] To minimize this, ensure strictly anhydrous conditions and consider adding a ligand to accelerate the desired C-O bond formation.[9]
-
Homocoupling: Homocoupling of the aryl halide can occur. Using a ligand can often suppress this side reaction by promoting the desired cross-coupling pathway.[9]
-
Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the Ullmann condensation for phenoxypropanoic acid synthesis.
Caption: A logical workflow for troubleshooting the Ullmann condensation.
Conclusion
The Ullmann condensation remains a powerful and versatile tool for the synthesis of phenoxypropanoic acids. By understanding the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively apply this methodology. The provided protocol serves as a robust starting point, and the troubleshooting guide offers a systematic approach to overcoming common challenges. With careful optimization, the Ullmann condensation can be a highly efficient and reliable method for the preparation of these valuable compounds in both academic and industrial settings.
References
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Unveiling the molecular mechanism of Mn and Zn-catalyzed Ullmann-type C–O cross-coupling reactions. RSC Publishing.
-
Technical Support Center: Optimizing Ullmann Condensation Reactions. Benchchem.
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
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Ullmann condensation. Wikipedia.
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
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The Ullmann Ether Condensation. ResearchGate.
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Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing.
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Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Google Patents.
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Mechanistic Views on First-row Earth- Abundant Transition Metal Catalyzed Ullmann- type O-Arylation Reactions. CHIMIA.
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Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. ACS Publications.
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Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.
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Ligand-free Cu-catalyzed O-arylation of aliphatic diols. RSC Publishing.
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Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide. Benchchem.
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Ullmann Reaction. Organic Chemistry Portal.
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. arkat usa.
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Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
-
Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate.
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate.
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate.
-
O-Arylation versus C-Arylation: Copper-Catalyzed Intramolecular Coupling of Aryl Bromides with 1,3-Dicarbonyls. Scilit.
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
-
Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Google Patents.
-
Ullmann reaction. Wikipedia.
-
Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit.
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Synthesis of 2-phenylpropionic acid. PrepChem.com.
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Process for the preparation of 3-phenylpropionic acid. Google Patents.
-
Ullmann reaction. L.S.College, Muzaffarpur.
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Ullmann reaction. Slideshare.
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Ullmann‐Ma Reaction: Development, Scope and Applications in Organic Synthesis. ResearchGate.
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A general synthesis of 2-alkoxy-2-phenylpropanoic acids. University of Memphis Digital Commons.
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Progress and prospects in copper-catalyzed C–H functionalization. PMC - NIH.
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Efficient Copper Catalyzed Multi-component Synthesis of N-acyl am- idines via Acyl Nitrenes. ChemRxiv.
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Synthesis and Applications of Copper-Based Catalysts. MDPI.
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The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed.
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Green Approach for Synthesizing Copper-Containing ZIFs as Efficient Catalysts for Click Chemistry. MDPI.
-
3-Phenylpropionic acid 99 , FG. Sigma-Aldrich.
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Application Notes and Protocols for the Purification of 2-(2,4-Dibromophenoxy)propanoic acid by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 2-(2,4-Dibromophenoxy)propanoic acid via recrystallization. Addressed to researchers in synthetic chemistry and drug development, these notes detail the fundamental principles governing the technique, a systematic protocol for selecting an optimal solvent system, and a step-by-step methodology for executing the purification. By integrating theoretical justifications with practical, field-tested procedures, this guide aims to empower scientists to achieve high purity of the target compound, a critical factor for subsequent analytical, biological, or pharmaceutical applications.
Introduction: The Imperative for Purity
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic carboxylic acid.[1] Like many intermediates in multi-step organic syntheses, the crude product is often contaminated with unreacted starting materials, byproducts (such as isomers or poly-brominated species), or residual reagents from the synthesis.[2] For applications in research and development, particularly in the pharmaceutical sector, achieving a high degree of chemical purity is not merely desirable but essential. Impurities can interfere with subsequent reactions, compromise the accuracy of analytical data, and introduce confounding variables in biological assays.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The method is predicated on the principle of differential solubility: the impure compound is dissolved in a hot solvent and then allowed to slowly cool, enabling the desired compound to form a crystalline lattice while the impurities remain in the surrounding solution (mother liquor).[4] The success of this technique is critically dependent on the selection of an appropriate solvent, a process that will be detailed extensively in this guide.
The Science of Recrystallization: A Mechanistic Overview
Recrystallization is a self-assembly process driven by thermodynamics. The solubility of most solids, including 2-(2,4-Dibromophenoxy)propanoic acid, increases with temperature.[4] The core principle is to create a supersaturated solution from which the target compound can selectively crystallize upon cooling.
An ideal recrystallization solvent for 2-(2,4-Dibromophenoxy)propanoic acid will exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the compound at or near its boiling point.[3][5]
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery.[3][5]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3]
-
Chemical Inertness: The solvent must not react with the compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]
The structural features of 2-(2,4-Dibromophenoxy)propanoic acid—a moderately polar carboxylic acid group attached to a larger, more nonpolar dibrominated aromatic ether moiety—suggest that a solvent of intermediate polarity or a mixed-solvent system will likely be most effective.[2]
Protocol I: Systematic Solvent Selection
Materials & Equipment
-
Crude 2-(2,4-Dibromophenoxy)propanoic acid
-
Selection of candidate solvents (see Table 1)
-
Test tubes (e.g., 10 x 75 mm)
-
Hot plate or heating mantle
-
Water bath or sand bath
-
Vortex mixer (optional)
-
Glass stirring rods
-
Ice bath
Candidate Solvents
Based on the structure of the target compound, the following solvents are recommended for initial screening.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential Outcome |
| Water | High | 100 | Unlikely to dissolve the nonpolar aromatic portion, but useful as an anti-solvent in a mixed system. |
| Ethanol | Polar | 78 | May dissolve the compound at room temperature. Often effective when mixed with water.[2] |
| Methanol | Polar | 65 | Similar to ethanol, good potential for a mixed system with water.[2] |
| Acetone | Polar Aprotic | 56 | Good general solvent, but may be too effective at room temperature. |
| Ethyl Acetate | Intermediate | 77 | Often a good choice for moderately polar compounds. |
| Toluene | Nonpolar | 111 | May effectively dissolve the aromatic portion, but the carboxylic acid may limit solubility.[2] |
| Hexane | Nonpolar | 69 | Likely a poor solvent alone, but can be an excellent anti-solvent when paired with a more polar solvent.[2] |
Screening Procedure
-
Preparation: Place approximately 20-30 mg of crude 2-(2,4-Dibromophenoxy)propanoic acid into several separate test tubes.
-
Room Temperature Test: To each tube, add 0.5 mL of a different candidate solvent. Agitate the mixture vigorously for 30-60 seconds.[6]
-
Observation A: If the solid dissolves completely, the solvent is unsuitable as a single-solvent system but may be a candidate for a two-solvent system (as the primary solvent).
-
Observation B: If the solid remains largely insoluble, proceed to the next step.
-
-
Hot Solubility Test: Gently heat the test tubes that passed the room temperature test in a water or sand bath.[6] Add the same solvent dropwise (up to a total of ~2 mL), with agitation, until the solid just dissolves.
-
Observation C: If the solid dissolves completely, this is a promising single-solvent candidate. Proceed to step 4.
-
Observation D: If the solid does not dissolve even after adding 2 mL of boiling solvent, the solvent is unsuitable.
-
-
Cooling & Crystallization Test: Remove the tubes with dissolved solids (Observation C) from the heat and allow them to cool slowly to room temperature. If no crystals form, place the tube in an ice bath and gently scratch the inside wall with a glass stirring rod to induce nucleation.[3]
-
Observation E: The formation of a significant quantity of crystalline precipitate indicates an excellent solvent choice.
-
Observation F: The formation of an oil or very few crystals indicates a less suitable solvent.
-
Logic of Solvent Selection
Caption: Workflow for systematic recrystallization solvent selection.
Protocol II: Bulk Purification by Recrystallization
This protocol assumes a suitable single solvent has been identified using the screening method above. An ethanol/water mixture is often effective for aromatic carboxylic acids and will be used as the primary example.[2][7]
Materials & Equipment
-
Crude 2-(2,4-Dibromophenoxy)propanoic acid
-
Selected recrystallization solvent (e.g., Ethanol)
-
Anti-solvent if using a two-solvent system (e.g., Deionized Water)
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate
-
Boiling chips
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel, filter flask, and vacuum source (for crystal collection)
-
Watch glass
-
Drying oven or desiccator
Step-by-Step Recrystallization Workflow
Caption: The five-step process of purification by recrystallization.
Detailed Procedure
-
Dissolution: Place the crude 2-(2,4-Dibromophenoxy)propanoic acid in an Erlenmeyer flask with a boiling chip. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the crude solid in small portions, swirling after each addition, until the solid just dissolves.[8] Using the minimum amount of solvent is critical for obtaining a good yield.
-
Decolorization (If Necessary): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Gravity Filtration (If Necessary): This step is required if there are insoluble impurities or if activated charcoal was used. Preheat a stemless funnel and an Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[6]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
For Two-Solvent Systems: If using a system like ethanol/water, dissolve the crude solid in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool as described.
-
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a low-temperature drying oven (ensure the temperature is well below the compound's melting point) or in a desiccator.
Safety and Handling
While specific toxicity data for 2-(2,4-Dibromophenoxy)propanoic acid is limited, it should be handled with care as a laboratory chemical. Structurally related compounds can cause skin and eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Ventilation: Handle the solid compound and all organic solvents in a well-ventilated fume hood.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[9][10]
-
Disposal: Dispose of all chemical waste, including the mother liquor and any used solvents, in accordance with institutional and local regulations.
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of 2-(2,4-Dibromophenoxy)propanoic acid. By following a systematic approach to solvent selection and adhering to the detailed protocol, researchers can significantly enhance the purity of their material. This, in turn, ensures the reliability and reproducibility of downstream applications, from further chemical synthesis to biological evaluation.
References
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
University of California, Los Angeles - Chemistry. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
Journal of Chemical Education. (1973). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
- Google Patents. (1990). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
University of California, Irvine - Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of California, Davis - Chemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]
- Google Patents. (1981). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247897, 2-(2,4-Dibromophenoxy)propanoic acid. Available at: [Link]
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- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 8. Home Page [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
Topic: Analytical Methods for 2-(2,4-Dibromophenoxy)propanoic Acid Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-(2,4-Dibromophenoxy)propanoic acid. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document outlines robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS). The protocols herein are built upon established principles for analyzing phenoxy acid compounds, emphasizing experimental causality, method validation, and data integrity to ensure trustworthy and reproducible results.
Introduction and Analyte Overview
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic carboxylic acid. Its structural similarity to phenoxy acid herbicides, a class of compounds widely used in agriculture, makes it a relevant analyte in environmental science and toxicology.[1][2] Accurate quantification is critical for metabolism studies, pharmacokinetic analysis, residue monitoring in environmental matrices, and quality control in manufacturing processes.
The analytical challenge lies in achieving high sensitivity and selectivity, often in complex sample matrices such as soil, water, or biological fluids. This guide presents three validated approaches tailored to different analytical needs, from routine screening to trace-level quantification.
Analyte Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | [3] |
| CAS Number | 6965-70-4 | [3] |
| Molecular Formula | C₉H₈Br₂O₃ | [3] |
| Molecular Weight | 323.97 g/mol | [3] |
| Structure | CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | [3] |
Core Principles of Analytical Strategy
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
Liquid Chromatography (LC): As a polar carboxylic acid, 2-(2,4-Dibromophenoxy)propanoic acid is well-suited for reverse-phase HPLC. This approach separates the analyte without the need for chemical derivatization, simplifying sample preparation.[1] Coupling LC with tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity, making it the gold standard for trace analysis in complex matrices.[4][5]
-
Gas Chromatography (GC): GC offers excellent separation efficiency. However, the inherent polarity and low volatility of the carboxylic acid group necessitate a derivatization step to convert the analyte into a more volatile ester.[6][7] This is a well-established technique for phenoxy acid herbicides.[2][6] The presence of two bromine atoms makes the derivatized compound highly responsive to an Electron Capture Detector (ECD), enabling sensitive detection. GC-MS provides definitive structural confirmation.[7][8]
The following diagram illustrates the decision-making process for selecting an appropriate analytical workflow.
Caption: Decision workflow for selecting the appropriate analytical method.
Sample Preparation: A Critical Foundation
Effective sample preparation is paramount for accurate quantification. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. For phenoxy acids, pH adjustment is a critical control point.
-
For Aqueous Samples (Water, Serum): Acidification of the sample to pH < 2 is essential to protonate the carboxylic acid group, rendering it less polar and thus more extractable into organic solvents or onto reverse-phase SPE sorbents.[4][6]
-
For Solid Samples (Soil, Tissue): An initial extraction with a suitable solvent is required. For phenoxy acids, this often involves a basic hydrolysis step (pH ≥ 12) to release any bound residues or hydrolyze esters, followed by acidification and extraction.[4][9]
The diagram below outlines a general solid-phase extraction (SPE) workflow suitable for preparing aqueous samples prior to LC analysis.
Caption: General Solid-Phase Extraction (SPE) workflow for sample cleanup.
Protocol 1: Quantification by HPLC with UV Detection
This method is ideal for routine analysis where high sensitivity is not required and the sample matrix is relatively clean.
4.1. Principle The acidified sample is extracted and concentrated. The analyte is then separated from other components on a reverse-phase C18 column and quantified using a UV detector, typically at a wavelength where the phenyl ring exhibits strong absorbance.[10]
4.2. Instrumentation and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (or Phosphoric acid), and a certified reference standard of 2-(2,4-Dibromophenoxy)propanoic acid.
4.3. Detailed Protocol
-
Standard Preparation:
-
Sample Preparation (Aqueous Matrix):
-
Take 10 mL of the sample and acidify to pH 2 with 1M sulfuric acid.
-
Perform liquid-liquid extraction three times with 10 mL of methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen.[6][8]
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm[10] |
4.4. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the standards. Apply linear regression to determine the concentration of the analyte in the samples.
Protocol 2: Ultrasensitive Quantification by LC-MS/MS
This method is the preferred choice for trace-level quantification in complex matrices due to its superior sensitivity and selectivity.[4][5]
5.1. Principle Following chromatographic separation, the analyte is ionized (typically via electrospray ionization in negative mode, ESI-) and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which virtually eliminates matrix interference.[4]
5.2. Instrumentation and Reagents
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Reagents: MS-grade Acetonitrile, MS-grade Water, MS-grade Formic Acid, and a certified reference standard.
5.3. Detailed Protocol
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV (Section 4), but use MS-grade reagents. The final reconstitution should be in the initial mobile phase conditions.
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Conditions | Similar to HPLC-UV method, but a shorter column and faster gradient may be used. |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 322.9 (calculated for C₉H₇Br₂O₃⁻) |
| Product Ions | To be determined by infusing a standard. Likely fragments from loss of CO₂ (m/z 278.9) or cleavage of the propanoic acid side chain. |
| MRM Transitions | Quantifier: e.g., 322.9 -> 278.9Qualifier: e.g., 322.9 -> [another fragment] |
5.4. Data Analysis Quantification is performed using a calibration curve constructed from the peak areas of the quantifier MRM transition. The qualifier transition must be present with a consistent ion ratio to confirm identity.
Protocol 3: Quantification by GC-ECD/MS after Derivatization
This classic approach is highly sensitive, especially with an ECD, due to the two bromine atoms on the analyte. It requires a derivatization step to make the analyte volatile.[6][7]
6.1. Principle The carboxylic acid group is converted to an ester, typically a pentafluorobenzyl (PFB) ester, which is more volatile and highly responsive to an ECD.[2] The derivatized analyte is then analyzed by GC.
6.2. Instrumentation and Reagents
-
Instrumentation: Gas chromatograph with an ECD or Mass Spectrometer.
-
Reagents: Solvents (Toluene, Acetone), Pentafluorobenzyl Bromide (PFBBr) derivatizing agent, and a phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide).[2][7]
6.3. Detailed Protocol
-
Sample Extraction: Extract the acidified sample as described in Section 4.2. Evaporate the solvent completely.
-
Derivatization (Pentafluorobenzylation):
-
Reconstitute the dried extract in 1 mL of toluene.
-
Add the phase-transfer catalyst and 100 µL of PFBBr solution.
-
Heat the reaction mixture at 60°C for 1 hour.[7]
-
After cooling, the organic phase is ready for injection.
-
-
GC Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow of 1.5 mL/min |
| Injector | Splitless, 250°C |
| Oven Program | 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)[8] |
| Detector | ECD at 320°C or MS (EI mode, scan 50-550 amu) |
6.4. Data Analysis Quantify using an external standard calibration curve prepared by derivatizing known amounts of the reference standard. For GC-MS, identification is confirmed by matching the retention time and mass spectrum with the derivatized standard.
Method Validation
Any analytical method intended for routine use must be validated to ensure its performance is reliable and fit for purpose.[12][13] The validation should adhere to international guidelines such as those from the International Council for Harmonisation (ICH) or SANTE for residue analysis.[13]
Summary of Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to quantify the analyte in the presence of matrix components. | No significant interfering peaks at the analyte's retention time in blank samples.[12] |
| Linearity | Proportionality of detector response to analyte concentration. | Correlation coefficient (R²) ≥ 0.99[11][14] |
| Accuracy | Closeness of measured value to the true value. | Mean recovery of 70-120% at different spiked concentrations.[11] |
| Precision (%RSD) | Agreement between replicate measurements. | Repeatability (intra-day) RSD ≤ 15% Intermediate Precision (inter-day) RSD ≤ 20%[11][14] |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified. | Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision.[11][15] |
References
- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io.
-
Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]
-
Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C. Retrieved from [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). U.S. Environmental Protection Agency. Retrieved from [Link]
- Wang, Y., et al. (2021). Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. Microchimica Acta.
-
Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. (2019). European Commission Directorate-General for Health and Food Safety. Retrieved from [Link]
-
A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. (2024). MDPI. Retrieved from [Link]
-
Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. (2020). Austin Publishing Group. Retrieved from [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (2015). U.S. Environmental Protection Agency. Retrieved from [Link]
-
2,4-D. (n.d.). NIST WebBook. Retrieved from [Link]
-
HPLC Methods for analysis of 2,4-D. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Ali, N., et al. (2012). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry.
-
2-(2,4-Dibromophenoxy)propanoic acid. (n.d.). PubChem. Retrieved from [Link]
- Lin, K. P., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- Simultaneous Determination of 13 Phenoxy Acid Herbicide Residues in Soybean by GC-ECD. (2012).
- Kappe, K. O., et al. (2019).
- Li, M., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Xenobiotica.
- Orata, F. (2012).
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). ResearchGate. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 2-(2,4-Dibromophenoxy)propanoic acid | C9H8Br2O3 | CID 247897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 5. researchgate.net [researchgate.net]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispec.co.th [scispec.co.th]
- 9. epa.gov [epa.gov]
- 10. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mhlw.go.jp [mhlw.go.jp]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(2,4-Dibromophenoxy)propanoic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2,4-Dibromophenoxy)propanoic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for assay and impurity profiling. The scientific rationale behind the method development, including the application of ion-suppression chromatography, is detailed. A comprehensive, step-by-step protocol for the analysis and its validation in accordance with International Council for Harmonisation (ICH) guidelines is provided to ensure scientific integrity and reproducibility.
The Analytical Principle: Causality in Method Design
The chemical structure of 2-(2,4-Dibromophenoxy)propanoic acid dictates the entire analytical strategy. The molecule possesses a carboxylic acid functional group, making it an acidic compound[1]. In reversed-phase chromatography, which separates compounds based on hydrophobicity, ionizable compounds like this can exhibit poor retention and asymmetric peak shapes (tailing) under neutral pH conditions[2]. This occurs because the deprotonated (ionized) carboxylate form is highly polar and has little affinity for the nonpolar stationary phase[2][3].
To overcome this, the principle of ion suppression is employed[4]. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the equilibrium of the carboxylic acid group is shifted overwhelmingly towards its neutral, protonated form[4]. This un-ionized molecule is significantly more hydrophobic, allowing it to interact effectively with the C18 stationary phase, leading to increased retention, improved peak symmetry, and enhanced resolution[2][5].
The selection of a C18 column is based on its widespread success in retaining moderately nonpolar to nonpolar analytes, making it an ideal first choice for method development. Acetonitrile is chosen as the organic modifier due to its strong elution strength, low viscosity, and excellent UV transparency at low wavelengths[3]. Detection is set at 210 nm, a wavelength where organic acids typically exhibit strong absorbance, ensuring high sensitivity[6][7].
Experimental Protocol
Materials and Reagents
-
Analyte: 2-(2,4-Dibromophenoxy)propanoic acid reference standard (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized (DI) water or Milli-Q® water (resistivity ≥ 18.2 MΩ·cm).
-
Acid: Formic acid (FA), analytical grade or higher.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon, compatible with organic solvents).
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of DI water. Mix thoroughly and degas before use.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(2,4-Dibromophenoxy)propanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by diluting the Standard Stock Solution with the mobile phase (60:40 A:B) to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh an appropriate amount of the sample material into a volumetric flask.
-
Add a volume of methanol to dissolve the sample, using sonication if necessary.
-
Dilute to the final volume with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection[4].
System Suitability Testing (SST)
Before initiating any analysis, the system's readiness must be confirmed.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL).
-
Calculate the system suitability parameters. The system is deemed ready for use if the acceptance criteria in the table below are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (per ICH Q2(R2) Guidelines)
To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed[8]. The following protocols describe the validation experiments.
Specificity
-
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products[9].
-
Protocol:
-
Inject a blank solution (mobile phase) to assess for baseline noise or interfering peaks at the analyte's retention time.
-
If analyzing within a specific matrix (e.g., a drug formulation), prepare and inject a placebo sample (all matrix components except the analyte).
-
Compare the chromatograms of the blank, placebo, and a standard solution to confirm the absence of co-eluting peaks.
-
Linearity and Range
-
Objective: To establish a linear relationship between analyte concentration and the detector response over a specified range[10].
-
Protocol:
-
Prepare at least five concentration levels of the working standards (e.g., from 1 µg/mL to 100 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy
-
Objective: To determine the closeness of the measured value to the true value, typically assessed via spike-recovery studies[10].
-
Protocol:
-
Prepare a sample matrix (placebo). If a placebo is unavailable, use a low-concentration sample.
-
Spike the matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample using the formula: Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] * 100.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies to assess within-laboratory variation[11].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while introducing small changes to the method parameters, one at a time.
-
Suggested variations:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase Composition (e.g., Acetonitrile content ± 2%).
-
-
Evaluate the impact on retention time, peak area, and system suitability parameters. The method is robust if the results remain within the acceptance criteria.
-
Data Interpretation and Expected Results
Successful implementation of this method will yield a sharp, symmetrical peak for 2-(2,4-Dibromophenoxy)propanoic acid, well-resolved from any solvent front or impurity peaks. The validation experiments are expected to meet established acceptance criteria, confirming the method's suitability.
Table 1: Summary of Expected Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
|---|---|---|
| Specificity | No interference at analyte RT | Pass |
| Linearity (Range) | Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy | % Recovery | 98.0 - 102.0% |
| Precision (Repeatability) | % RSD of 6 preparations | ≤ 2.0% |
| Precision (Intermediate) | % RSD across studies | ≤ 3.0% |
| LOQ | Signal-to-Noise Ratio | ≥ 10 |
| Robustness | SST parameters | Must pass under all varied conditions |
Visualized Workflows
To further clarify the experimental and logical processes, the following diagrams illustrate the key workflows.
Caption: The relationship between core validation parameters.
References
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: 2-(2,4-Dibromophenoxy)propanoic acid | C9H8Br2O3 Source: PubChem URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: HPLC method validation and application for organic acid analysis in wine after solid-phase extraction Source: SciSpace URL: [Link]
-
Title: HPLC Method Development For Acidic Molecules: A Case Study Source: PharmaGuru URL: [Link]
-
Title: Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector Source: Waters Corporation URL: [Link]
-
Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]
-
Title: Organic Acids : HPLC (Type-IV) Source: International Organisation of Vine and Wine (OIV) URL: [Link]
-
Title: Analysis of Organic Acids in Aqueous Samples Source: Agilent Technologies URL: [Link]
-
Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
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Title: Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa Source: MDPI URL: [Link]
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Application Notes & Protocols: Evaluating the Antibacterial Efficacy of 2-(2,4-Dibromophenoxy)propanoic acid
Introduction: The Scientific Rationale
The escalating crisis of antimicrobial resistance demands a concerted effort in the discovery and validation of novel antibacterial agents. Phenoxypropanoic acid derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs demonstrating significant biological activity.[1][2] This document provides a comprehensive guide for researchers on the application of 2-(2,4-Dibromophenoxy)propanoic acid in standardized antibacterial susceptibility testing.
While this specific molecule is a distinct chemical entity, the broader class of brominated phenolic ethers has shown potent, broad-spectrum antibacterial activity. For instance, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, has demonstrated remarkable efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3][4] The observed minimum inhibitory concentrations (MICs) for this related compound ranged from 0.117–2.5 µg/mL against Gram-positive bacteria and 0.5–2 µg/mL against Gram-negative bacteria, establishing a strong precedent for investigating the antibacterial potential of structurally similar compounds like 2-(2,4-Dibromophenoxy)propanoic acid.[3][4]
The proposed mechanism for many phenolic compounds involves the disruption of the bacterial cell membrane's integrity, leading to increased permeability, leakage of essential intracellular contents, and eventual cell death.[1] The protocols detailed herein are designed to rigorously quantify the antibacterial effects of 2-(2,4-Dibromophenoxy)propanoic acid, providing a self-validating framework for generating reliable and reproducible data in a drug discovery pipeline.
Compound Preparation: Ensuring Bioavailability and Stability
Accurate and reproducible results begin with the correct preparation of the test article. The physicochemical properties of 2-(2,4-Dibromophenoxy)propanoic acid dictate the choice of solvent and handling procedures.
Compound Properties:
-
Molecular Formula: C₉H₈Br₂O₃[5]
-
Molecular Weight: 323.97 g/mol [5]
-
Solubility: As a halogenated aromatic carboxylic acid, this compound is expected to have poor solubility in aqueous media but good solubility in polar aprotic organic solvents.[6][7] Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most microbiological assays at low final concentrations (<1% v/v).[8][9]
Protocol 2.1: Preparation of High-Concentration Stock Solution
Causality: A high-concentration primary stock is essential for minimizing the volume of solvent added to the assay medium, thereby preventing solvent-induced toxicity to the test microorganisms. A 10 mg/mL stock is a standard starting point for screening novel compounds.
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh 10 mg of 2-(2,4-Dibromophenoxy)propanoic acid using a calibrated analytical balance.
-
Solubilization: Transfer the compound to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, molecular biology-grade DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no visible particulate matter remains. This yields a 10 mg/mL (10,000 µg/mL) primary stock solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution assay is the gold standard for determining the quantitative susceptibility of a bacterial isolate to an antimicrobial agent. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[10] The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of a microorganism after overnight incubation.[1]
Protocol 3.1: Broth Microdilution Assay
-
Prepare Working Solution: Create an intermediate working solution from the 10 mg/mL primary stock. For example, to test up to a final concentration of 128 µg/mL, dilute the primary stock 1:10 in sterile Mueller-Hinton Broth (MHB) to create a 1 mg/mL (1000 µg/mL) working solution.
-
Plate Setup: Use a sterile 96-well, flat-bottom microtiter plate. Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Serial Dilution: Add 200 µL of the 1000 µg/mL working solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.
-
Control Wells:
-
Column 11 (Growth Control): Add an additional 100 µL of MHB. This well contains no compound and should show robust bacterial growth.
-
Column 12 (Sterility Control): This well contains only 100 µL of uninoculated MHB to check for contamination.
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh (18-24 hour) culture on an agar plate. Adjust the turbidity of the suspension in sterile saline or MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL. The compound concentrations will now be half of the initial serial dilution values.
-
Incubation: Cover the plate with a lid or an adhesive plate sealer and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A microplate reader can be used to measure absorbance at 600 nm for quantitative assessment.
Data Presentation: Sample MIC Values
| Compound | Test Organism | MIC (µg/mL) |
| 2-(2,4-Dibromophenoxy)propanoic acid | Staphylococcus aureus ATCC 29213 | [Result] |
| 2-(2,4-Dibromophenoxy)propanoic acid | Escherichia coli ATCC 25922 | [Result] |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus ATCC 29213 | 0.25 |
| Ciprofloxacin (Positive Control) | Escherichia coli ATCC 25922 | 0.015 |
| DMSO (Solvent Control) | Staphylococcus aureus ATCC 29213 | >1% (v/v) |
| DMSO (Solvent Control) | Escherichia coli ATCC 25922 | >1% (v/v) |
Note: The table presents a template for data. Ciprofloxacin and DMSO values are representative and should be determined experimentally.
Visualization: Broth Microdilution Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Determination
The MIC assay identifies the concentration that inhibits growth (bacteriostatic effect) but does not differentiate it from the concentration that kills the bacteria (bactericidal effect). The MBC assay is a crucial secondary screen to determine the killing potential of the compound.
Protocol 4.1: MBC Assay
Causality: This protocol is a direct extension of the MIC assay. By sub-culturing from the wells that showed no visible growth, we can determine if the bacteria were merely inhibited or were killed. The absence of growth on the nutrient agar indicates a bactericidal effect.
-
Select Wells: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also, select the growth control well.
-
Sub-culturing: Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each selected well.
-
Plating: Streak the aliquot onto a fresh, appropriately labeled Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is practically determined by identifying the lowest concentration plate that shows no bacterial growth (or only one or two colonies).
Visualization: MBC Determination Workflow
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Disk Diffusion Assay: A Qualitative Screening Method
For rapid, qualitative screening, the disk diffusion (Kirby-Bauer) test provides a simple and effective method to visualize antibacterial activity. This protocol is adapted from CLSI M02 guidelines.[11][12]
Protocol 5.1: Disk Diffusion Assay
-
Plate Preparation: Use standard 150 mm or 100 mm Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform (approximately 4 mm).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 3.1, step 5.
-
Lawn of Growth: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.
-
Disk Preparation: Aseptically apply a known amount of 2-(2,4-Dibromophenoxy)propanoic acid stock solution onto sterile paper disks (6 mm diameter). For example, apply 10 µL of a 1 mg/mL solution for a 10 µg disk load. Allow the solvent to evaporate completely in a sterile environment.
-
Disk Application: Aseptically place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar. Place a positive control antibiotic disk and a blank disk with solvent (DMSO) on the same plate for comparison.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters (mm) using a ruler or calipers.
Trustworthiness and Self-Validation
Every protocol described is a self-validating system when executed with the appropriate controls:
-
Positive Control: A known, effective antibiotic (e.g., Ciprofloxacin, Vancomycin) must be run in parallel. This validates that the test system and bacteria are behaving as expected.
-
Negative (Growth) Control: This ensures the bacteria are viable and the medium supports growth.
-
Solvent Control: A control with the highest concentration of the solvent (e.g., DMSO) used in the assay is critical to ensure that the observed inhibition is due to the compound and not the solvent.
-
Sterility Control: This confirms that the medium and handling techniques are free from contamination.
By integrating these controls, researchers can have high confidence in the validity and integrity of their experimental findings.
References
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Dichlorprop | C9H8Cl2O3 | CID 8427. PubChem, National Center for Biotechnology Information. [Link]
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Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, via PMC, NIH. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, via PMC, NIH. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, via PubMed. [Link]
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Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Regulations.gov. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Molecules, MDPI. [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Bioorganic & Medicinal Chemistry Letters, via PubMed. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). [Link]
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CLSI-EUCAST Recommendations for Disk Diffusion Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, MDPI. [Link]
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M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. [Link]
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Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore. [Link]
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Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. PubMed. [Link]
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Polybrominated diphenyl ethers with potent and broad spectrum antimicrobial activity from the marine sponge Dysidea. Bioorganic & Medicinal Chemistry Letters. [Link]
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2,4-D - Solubility of Things. Solubility of Things. [Link]
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2-(2,4-Dibromophenoxy)propanoic acid | C9H8Br2O3 | CID 247897. PubChem, National Center for Biotechnology Information. [Link]
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Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]
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ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal. [Link]
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Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. ResearchGate. [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry, Michigan State University. [Link]
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Application Notes and Protocols for In Vitro Studies with 2-(2,4-Dibromophenoxy)propanoic Acid
I. Introduction: Rationale for the Investigation of 2-(2,4-Dibromophenoxy)propanoic Acid
2-(2,4-Dibromophenoxy)propanoic acid (Figure 1) is a halogenated aromatic ether belonging to the phenoxypropanoic acid class of molecules.[1] While direct in vitro studies on this specific compound in the context of drug development are not extensively documented, the broader family of phenoxypropanoic acid derivatives has attracted significant scientific interest. Structurally related compounds are known to exhibit a range of biological activities, including modulation of nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs).[2][3][4] For instance, dichlorprop, a chlorinated analog, is a well-known herbicide that functions by mimicking the plant hormone auxin, leading to uncontrolled growth in dicot plants.[5][6] In mammalian systems, other derivatives have been identified as potent agonists of PPARs, which are key regulators of lipid metabolism, glucose homeostasis, and inflammation.[3][4][7]
Given the therapeutic importance of PPARs in metabolic diseases and the established activity of the phenoxypropanoic acid scaffold, 2-(2,4-Dibromophenoxy)propanoic acid represents a compound of interest for in vitro screening and characterization. These application notes provide a comprehensive guide for a logical, stepwise in vitro evaluation of this compound, starting from baseline cytotoxicity to specific, mechanism-based assays focused on the PPAR signaling pathway. The protocols are designed to be self-validating, providing a robust framework for researchers to generate high-quality, reproducible data.
Figure 1: Chemical Structure of 2-(2,4-Dibromophenoxy)propanoic acid IUPAC Name: 2-(2,4-dibromophenoxy)propanoic acid[1] Molecular Formula: C₉H₈Br₂O₃[1] Molecular Weight: 323.97 g/mol [1] CAS Number: 6965-70-4[1]
II. Postulated Mechanism of Action: PPARγ Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[8] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and plays a critical role in regulating adipogenesis, lipid storage, and insulin sensitivity.[3][7]
We hypothesize that 2-(2,4-Dibromophenoxy)propanoic acid may act as an agonist for PPARγ. Upon entering the cell, the compound could bind to the ligand-binding domain (LBD) of PPARγ in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[8][9] This binding initiates the transcription of genes involved in metabolic regulation, such as those related to fatty acid uptake and storage, and glucose metabolism.
Caption: Postulated PPARγ signaling pathway activation by the test compound.
III. Comprehensive Experimental Workflow
A systematic approach is essential for characterizing the in vitro effects of a novel compound. The following workflow ensures that foundational data on cytotoxicity informs the design of more complex, mechanism-specific assays.
Caption: Stepwise workflow for in vitro evaluation of the test compound.
IV. Detailed Application Notes and Protocols
Protocol 1: Assessment of General Cytotoxicity using MTT Assay
A. Principle This protocol determines the concentration-dependent effect of 2-(2,4-Dibromophenoxy)propanoic acid on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is critical for identifying the half-maximal inhibitory concentration (IC₅₀) and establishing a non-toxic concentration range for subsequent experiments.
B. Materials
-
Cell Line: Human hepatocarcinoma cells (e.g., HepG2) or adipocytes (e.g., 3T3-L1 differentiated adipocytes), as PPARγ is relevant in these tissues.[3][7]
-
Compound Stock: 10 mM solution of 2-(2,4-Dibromophenoxy)propanoic acid in dimethyl sulfoxide (DMSO).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
MTT Reagent: 5 mg/mL solution in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Positive Control: Doxorubicin (10 mM stock).
-
Equipment: 96-well cell culture plates, multichannel pipette, microplate reader (570 nm).
C. Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Also prepare dilutions for the positive control (Doxorubicin). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
D. Data Presentation
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Vehicle Control (0) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.18 ± 0.09 | 94.4% |
| 10 | 0.95 ± 0.06 | 76.0% |
| 25 | 0.63 ± 0.05 | 50.4% |
| 50 | 0.31 ± 0.04 | 24.8% |
| 100 | 0.15 ± 0.03 | 12.0% |
Data shown are for illustrative purposes only. The IC₅₀ value is determined by plotting % viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Evaluation of PPARγ Agonist Activity via Luciferase Reporter Assay
A. Principle This cell-based assay quantitatively measures the ability of the test compound to activate the PPARγ transcription factor.[9] The protocol uses a host cell line (e.g., HEK293T) that is co-transfected with two plasmids: one expressing the full-length human PPARγ protein and another containing a luciferase reporter gene downstream of a promoter with multiple PPREs. If the test compound activates PPARγ, the receptor-RXR heterodimer binds to the PPREs and drives the expression of luciferase. The resulting luminescence is measured and is directly proportional to the level of PPARγ activation. Commercially available kits provide pre-engineered cells and reagents for this purpose.[10]
B. Materials
-
Reporter Cells: Mammalian cells engineered to express human PPARγ and a PPRE-driven luciferase reporter (e.g., INDIGO Biosciences Human PPARγ Reporter Assay Kit).[10]
-
Test Compound: Serial dilutions in appropriate screening medium, prepared from the 10 mM DMSO stock. Concentrations should be below the IC₅₀ value determined in Protocol 1.
-
Positive Control: Rosiglitazone (a known potent PPARγ agonist).[10]
-
Luciferase Detection Reagent: As provided by the manufacturer.
-
Equipment: White, opaque 96-well cell culture plates, luminometer.
C. Step-by-Step Methodology
-
Cell Plating: Thaw and plate the reporter cells into a white, opaque 96-well plate according to the manufacturer's instructions.
-
Compound Addition: After a brief stabilization period (as per kit protocol), add the serially diluted test compound, positive control (Rosiglitazone), and vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Discard the medium. Add the luciferase detection reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: After a short incubation at room temperature to stabilize the signal, measure the luminescence of each well using a luminometer.
D. Data Presentation
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Induction (vs. Vehicle) |
| Vehicle Control | 0 | 5,000 ± 450 | 1.0 |
| Test Compound | 0.1 | 6,500 ± 510 | 1.3 |
| Test Compound | 1 | 18,000 ± 1,200 | 3.6 |
| Test Compound | 5 | 45,000 ± 3,500 | 9.0 |
| Test Compound | 10 | 88,000 ± 6,700 | 17.6 |
| Rosiglitazone | 1 | 125,000 ± 9,800 | 25.0 |
Data shown are for illustrative purposes only. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound are calculated from a dose-response curve.
Protocol 3: Validation by Quantification of PPARγ Target Gene Expression (RT-qPCR)
A. Principle To validate the findings from the reporter assay and confirm that the compound engages the endogenous PPARγ signaling pathway, this protocol measures the change in mRNA levels of known PPARγ target genes.[9] Adipocytes are treated with the compound, after which total RNA is extracted, reverse-transcribed into cDNA, and then used as a template for quantitative real-time PCR (qPCR) with primers specific for target genes (e.g., FABP4, LPL, ADIPOQ) and a housekeeping gene for normalization.
B. Materials
-
Cell Line: Differentiated 3T3-L1 adipocytes or a similar relevant cell type.
-
Test Compound: Used at one or two effective concentrations determined from Protocol 2 (e.g., the EC₅₀ concentration).
-
Positive Control: Rosiglitazone.
-
Reagents: TRIzol or other RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR Master Mix.
-
Primers: Validated primers for target genes (e.g., FABP4, LPL) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Equipment: Real-time PCR system.
C. Step-by-Step Methodology
-
Cell Treatment: Plate and differentiate 3T3-L1 cells in 6-well plates. Treat the differentiated adipocytes with the test compound, positive control, or vehicle control for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction in triplicate for each sample and primer set. The reaction mixture should include cDNA template, forward and reverse primers, and SYBR Green Master Mix.
-
Data Acquisition: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
D. Data Presentation
| Treatment (at EC₅₀) | Target Gene | Fold Change in mRNA Expression (Mean ± SD) |
| Vehicle Control | FABP4 | 1.0 ± 0.0 |
| Test Compound | FABP4 | 6.5 ± 0.8 |
| Rosiglitazone | FABP4 | 15.2 ± 1.5 |
| Vehicle Control | LPL | 1.0 ± 0.0 |
| Test Compound | LPL | 4.8 ± 0.6 |
| Rosiglitazone | LPL | 11.5 ± 1.1 |
Data shown are for illustrative purposes only. A significant increase in the expression of PPARγ target genes provides strong evidence of the compound's on-target activity.
V. References
-
PubChem. (n.d.). Dichlorprop. National Center for Biotechnology Information. Retrieved from [Link]
-
Behr, L. S., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed. Retrieved from [Link]
-
RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Retrieved from [Link]
-
ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma? Retrieved from [Link]
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PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... Molecular Pharmacology. Retrieved from [Link]
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Mahajan, G. B., et al. (2009). Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. MDPI. Retrieved from [Link]
-
Mahajan, G. B., et al. (2009). Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. PubMed. Retrieved from [Link]
-
Lee, H. S., et al. (2017). Physiological characterization of a novel PPAR pan agonist... Oncotarget. Retrieved from [Link]
-
Lee, H. S., et al. (2017). Physiological characterization of a novel PPAR pan agonist... PubMed. Retrieved from [Link]
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Zuo, J., et al. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of production of phenylpropionic acid derivatives... Retrieved from [Link]
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ResearchGate. (2009). (PDF) Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Retrieved from [Link]
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Wilson, K. A., et al. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library... PMC - NIH. Retrieved from [Link]
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Berardi, E. M., et al. (2023). In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity... MDPI. Retrieved from [Link]
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Kym, P. R., et al. (2012). Discovery of phenylpropanoic acid derivatives... PubMed. Retrieved from [Link]
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Papakonstantinou, E., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors... MDPI. Retrieved from [Link]
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Goncearenco, A., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal. Retrieved from [Link]
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D'Amore, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI. Retrieved from [Link]
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- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Characterizing the Bioactivity of 2-(2,4-Dibromophenoxy)propanoic acid in Cell-Based Assays
Introduction: Uncovering the Cellular Impact of a Novel Phenoxy Acid Derivative
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic compound belonging to the phenoxy acid class of molecules. While structurally related compounds, such as certain phenoxy herbicides, are known to exert biological effects by mimicking plant hormones and inducing uncontrolled cell growth in plants, the specific activity of 2-(2,4-Dibromophenoxy)propanoic acid in mammalian cells is not well characterized.[1][2][3] Preliminary toxicological data indicates that this compound is harmful if swallowed.[4] Furthermore, related polybrominated diphenyl ethers isolated from marine sponges have demonstrated cytotoxic and antibacterial properties, suggesting a potential for bioactivity that warrants thorough investigation.[5][6][7]
These application notes provide a comprehensive, multi-parametric approach to characterizing the in vitro cytotoxic and cytostatic effects of 2-(2,4-Dibromophenoxy)propanoic acid. By employing a battery of robust and well-established cell-based assays, researchers can gain a detailed understanding of the compound's impact on cellular health, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). The following protocols are designed to be adaptable for various mammalian cell lines and can be implemented in a standard cell culture laboratory, providing a solid foundation for preclinical safety assessment and mechanism-of-action studies.
I. Foundational Concepts: A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling
A single assay is often insufficient to fully understand a compound's cellular effects. Therefore, a tiered approach utilizing assays that measure distinct cellular health indicators is recommended. This strategy allows for a more nuanced interpretation of the results, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and even elucidating the primary mechanism of cell death (apoptosis vs. necrosis).
Our proposed workflow begins with a primary screen to assess overall cell viability by measuring metabolic activity. Hits from this initial screen are then subjected to secondary assays to confirm cytotoxicity by measuring markers of membrane damage (necrosis) and to investigate the induction of apoptosis.
II. Experimental Workflow and Logic
The following diagram illustrates the proposed experimental workflow for assessing the cellular effects of 2-(2,4-Dibromophenoxy)propanoic acid. This logical progression ensures that each step builds upon the previous one, providing a comprehensive and validated dataset.
Figure 2: Simplified overview of the apoptotic cascade.
VI. References
-
Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. (2024). STAR Protocols. [Link]
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Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. (2024). ResearchGate. [Link]
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Cancer Metabolism: Methods and Protocols. (N.D.). Frederick National Lab for Cancer Research. [Link]
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Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. (2022). MDPI. [Link]
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A step-by-step guide to performing cancer metabolism research using custom-made media. (2024). Molecular Systems Biology. [Link]
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2-(2,4-Dibromophenoxy)propanoic acid. (N.D.). PubChem. [Link]
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Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. (2014). ResearchGate. [Link]
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Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. (2014). PubMed. [Link]
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Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. (2009). MDPI. [Link]
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Potentiometric MIP-Modified Screen-Printed Cell for Phenoxy Herbicides Detection. (2022). MDPI. [Link]
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Effects of the phenoxy herbicide MCPA on SCE frequency and cell kinetics in developing chick embryos. (1996). PubMed. [Link]
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Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. (2023). National Institutes of Health. [Link]
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Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. (2009). PubMed. [Link]
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Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013). Journal of Integrative Plant Biology. [Link]
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Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. (2015). PubMed. [Link]
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Cohort Studies of phenoxy herbicides manufactures and applicators. (N.D.). ResearchGate. [Link]
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ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (2022). The Moldovan Medical Journal. [Link]
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Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). PubMed. [Link]
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Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. (2014). National Institutes of Health. [Link]
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Application Notes and Protocols for 2-(2,4-Dibromophenoxy)propanoic acid: A Guide for Researchers
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(2,4-Dibromophenoxy)propanoic acid as a research biochemical. This document outlines the hypothesized mechanism of action, potential research applications, and detailed protocols for in vitro evaluation.
Introduction: Unveiling the Potential of a Novel Phenoxypropanoic Acid Derivative
2-(2,4-Dibromophenoxy)propanoic acid belongs to the class of phenoxypropanoic acid derivatives, a group of compounds that has garnered significant interest in biomedical research. While specific data on this particular dibrominated analog is limited, its structural similarity to known biologically active molecules provides a strong rationale for its investigation as a modulator of key cellular processes.
The presence of a propanoic acid moiety and a substituted phenyl ring suggests that 2-(2,4-Dibromophenoxy)propanoic acid may interact with nuclear receptors that play a crucial role in regulating metabolism. Notably, various substituted phenylpropanoic acid derivatives have been identified as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs)[1][2][3][4][5]. These receptors are central to the control of lipid and glucose homeostasis, making them attractive targets for the development of therapeutics for metabolic disorders[6].
This guide, therefore, is built upon the hypothesis that 2-(2,4-Dibromophenoxy)propanoic acid acts as a PPAR modulator. The subsequent sections will provide the theoretical framework and practical protocols to test this hypothesis and explore the compound's effects on cellular function.
Hypothesized Mechanism of Action: Targeting the PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles[6].
-
PPARα: Highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation promotes fatty acid uptake and oxidation.
-
PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells). It also plays a role in insulin sensitivity.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.
Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARs undergo a conformational change. This allows them to form a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription[7][8]. This signaling cascade ultimately leads to changes in the expression of proteins involved in lipid and glucose metabolism, and inflammation.
Caption: Hypothesized PPAR signaling pathway for 2-(2,4-Dibromophenoxy)propanoic acid.
Research Applications
Based on its potential as a PPAR modulator, 2-(2,4-Dibromophenoxy)propanoic acid can be a valuable tool for investigating a range of biological processes, including:
-
Lipid Metabolism: Studying the regulation of fatty acid uptake, storage, and oxidation in various cell types, such as adipocytes and hepatocytes.
-
Adipocyte Differentiation: Investigating the molecular mechanisms underlying the development of fat cells.
-
Inflammation: Exploring the anti-inflammatory potential of PPAR activation in immune cells like macrophages[9].
-
Insulin Sensitivity: Assessing the compound's ability to enhance insulin signaling pathways.
Experimental Protocols
The following protocols provide a framework for the initial characterization of the biological effects of 2-(2,4-Dibromophenoxy)propanoic acid. It is crucial to first determine the compound's cytotoxicity to establish a non-toxic working concentration range for subsequent functional assays.
Part 1: Preliminary Assessment - Cytotoxicity Profiling
It is essential to assess the cytotoxicity of any new compound to ensure that the observed effects in functional assays are not due to cell death.[10][11] The MTT and LDH assays are widely used methods for this purpose.[12][13]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a test compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
2-(2,4-Dibromophenoxy)propanoic acid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 2-(2,4-Dibromophenoxy)propanoic acid in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing an indication of compromised cell membrane integrity.
Materials:
-
Cells and reagents as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
| Cytotoxicity Assay Parameters | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures release of LDH from damaged cells |
| Endpoint | Colorimetric (absorbance) | Colorimetric or fluorometric |
| Indication | Cell viability | Cell membrane damage/cytotoxicity |
| Typical Incubation Time | 24-48 hours | 24-48 hours |
| Data Interpretation | Decrease in signal indicates reduced viability | Increase in signal indicates cytotoxicity |
Part 2: Functional Assays - Assessing Effects on Lipid Metabolism
Once a non-toxic concentration range is established, the following assays can be used to investigate the effects of 2-(2,4-Dibromophenoxy)propanoic acid on lipid metabolism.[14][15][16][17]
Protocol 3: Adipocyte Differentiation and Lipid Accumulation (Oil Red O Staining)
This protocol assesses the ability of the compound to induce the differentiation of preadipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
2-(2,4-Dibromophenoxy)propanoic acid
-
Oil Red O staining solution
-
Formalin (10%)
-
60% Isopropanol
Procedure:
-
Culture 3T3-L1 cells to confluence in a 24-well plate.
-
Induce differentiation by replacing the medium with differentiation medium containing a non-toxic concentration of 2-(2,4-Dibromophenoxy)propanoic acid or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control.
-
After 2-3 days, replace the medium with maintenance medium (DMEM with 10% FBS and insulin) containing the test compound.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash extensively with water to remove excess stain.
-
Visualize and photograph the lipid droplets under a microscope. For quantification, the stain can be extracted with isopropanol and the absorbance measured at 500 nm.
Protocol 4: Lipolysis Assay (Glycerol Release)
This assay measures the breakdown of triglycerides (lipolysis) by quantifying the amount of glycerol released into the culture medium.
Materials:
-
Differentiated adipocytes (e.g., from Protocol 3)
-
Krebs-Ringer Bicarbonate buffer with 2% BSA (KRB-BSA)
-
Isoproterenol (a known lipolytic agent, as a positive control)
-
Commercially available glycerol assay kit.
Procedure:
-
Wash the differentiated adipocytes with PBS.
-
Incubate the cells with KRB-BSA buffer containing various concentrations of 2-(2,4-Dibromophenoxy)propanoic acid for 1-2 hours. Include a vehicle control and a positive control (isoproterenol).
-
Collect the buffer (supernatant) from each well.
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
Part 3: Target Validation - PPAR Reporter Gene Assay
This assay directly measures the ability of 2-(2,4-Dibromophenoxy)propanoic acid to activate PPARs.
Materials:
-
A suitable host cell line (e.g., HEK293T)
-
Expression plasmids for the desired PPAR isoform (α, γ, or δ) and RXR.
-
A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Luciferase assay system.
Procedure:
-
Co-transfect the host cells with the PPAR and RXR expression plasmids, and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with a range of concentrations of 2-(2,4-Dibromophenoxy)propanoic acid. Include a vehicle control and a known PPAR agonist as a positive control.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
Data Interpretation and Troubleshooting
-
Cytotoxicity Data: A dose-dependent decrease in viability (MTT) or increase in LDH release indicates cytotoxicity. The IC50 value (the concentration that causes 50% of the maximal effect) should be calculated. For functional assays, use concentrations well below the IC50 value.
-
Functional Assay Data: Compare the effects of 2-(2,4-Dibromophenoxy)propanoic acid to the vehicle control and the positive control. A statistically significant change suggests a biological effect.
-
Troubleshooting:
-
High background in assays: Ensure proper washing steps and use of appropriate blanks.
-
No effect observed: The compound may not be active under the tested conditions, or the concentration range may be inappropriate. Consider testing a wider range of concentrations. The compound may also be unstable in the culture medium.
-
Inconsistent results: Optimize cell seeding density and ensure consistent treatment times.
-
Conclusion
2-(2,4-Dibromophenoxy)propanoic acid is a promising research biochemical for investigating the complex roles of PPARs in health and disease. By following the detailed protocols outlined in these application notes, researchers can systematically evaluate its cytotoxic profile and its effects on lipid metabolism and PPAR signaling. These studies will contribute to a better understanding of the biological activities of this novel compound and its potential as a tool for drug discovery and development.
References
-
Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. (2014). Molecules. [Link]
- Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). (2005).
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Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor α subtype-selective activators. (2003). Journal of Medicinal Chemistry. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). Toxics. [Link]
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Analytical Techniques for Single-Cell Biochemical Assays of Lipids. (2018). Analytical Chemistry. [Link]
-
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). Journal of Medicinal Chemistry. [Link]
-
Lipid Metabolism - A Workflow Animation. (2021). YouTube. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). International Journal of Molecular Sciences. [Link]
-
Lipid Metabolism. (n.d.). Assay Genie. [Link]
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Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (2023). International Journal of Molecular Sciences. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
The Role of PPAR Alpha in the Modulation of Innate Immunity. (2018). International Journal of Molecular Sciences. [Link]
-
Small-Molecule Modulation of PPARs for the Treatment of Prevalent Vascular Retinal Diseases. (2022). International Journal of Molecular Sciences. [Link]
-
Virtual Screening as a Technique for PPAR Modulator Discovery. (2009). PPAR Research. [Link]
-
Treatment in vitro with PPARα and PPARγ ligands drives M1-to-M2 polarization of macrophages from T. cruzi-infected mice. (2015). Biochimica et Biophysica Acta. [Link]
-
Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. (2018). International Journal of Molecular Sciences. [Link]
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Effects of mefepronic acid (2-phenoxy-2-methyl propionic acid) on hepatic metabolism and reproductive parameters in postpartum dairy cows. (2014). Endocrine, Metabolic & Immune Disorders - Drug Targets. [Link]
-
Propanoic acid, 2-phenoxy-. (n.d.). NIST Chemistry WebBook. [Link]
-
2-[2-(2-Oxo-2-phenylacetyl)phenoxy]propanoic acid. (n.d.). PubChem. [Link]
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- 3. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic Derivatization of 2-(2,4-Dibromophenoxy)propanoic Acid: A Gateway to Novel Bioactive Candidates
An Application Note for Drug Discovery & Development Professionals
Introduction and Rationale for Derivatization
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic carboxylic acid[1][2]. While the biological profile of this specific molecule is not extensively documented, its core structure is present in compounds with significant bioactivity, including herbicides and potential therapeutics[3][4]. The true potential of this scaffold lies in its chemical tractability, offering a platform for generating novel molecular entities through targeted derivatization.
The primary objectives for derivatizing the parent compound are:
-
Exploration of Structure-Activity Relationships (SAR): The carboxylic acid moiety is a prime target for modification. Converting it into a library of esters and amides allows for systematic exploration of how changes in sterics, electronics, and hydrogen bonding capacity impact biological activity.
-
Modulation of Physicochemical Properties: Derivatization can significantly alter properties like lipophilicity (LogP), solubility, and metabolic stability, which are critical for developing compounds with favorable pharmacokinetic profiles.
-
Introduction of Pharmacophores: Attaching various amine or alcohol-containing fragments can introduce new functional groups or pharmacophores that may interact with novel biological targets.
-
Enabling Advanced Applications: Installing bioorthogonal functional groups, such as azides or alkynes, transforms the molecule into a versatile tool for chemical biology. These "clickable" derivatives can be conjugated to fluorescent probes, affinity tags, or drug delivery systems[5][6][7].
This guide provides the foundational chemistry and biology workflows to unlock the potential of the 2-(2,4-Dibromophenoxy)propanoic acid scaffold.
Protocols: Chemical Derivatization
The following protocols are designed to be robust and adaptable. All synthesized compounds must be purified (e.g., by column chromatography or recrystallization) and their structures confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry before use in biological assays.
Protocol 2.1: Ester Synthesis via Fischer Esterification
Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9] Using the alcohol as the solvent or in large excess drives the reaction toward the ester product. This method is cost-effective for generating simple alkyl esters.
Materials:
-
2-(2,4-Dibromophenoxy)propanoic acid
-
Methanol (or other desired alcohol), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-(2,4-Dibromophenoxy)propanoic acid (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 20-40 eq, can also serve as solvent).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 4-16 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester product by flash column chromatography.
Protocol 2.2: Amide Synthesis via Carbodiimide Coupling
Principle: Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine to form a stable amide bond.[10] This method is highly versatile and compatible with a wide range of amines.
Materials:
-
2-(2,4-Dibromophenoxy)propanoic acid
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq) (Optional, to suppress racemization and improve yield)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq) (if using an amine salt)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Dissolve 2-(2,4-Dibromophenoxy)propanoic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product by flash column chromatography.
Protocol 2.3: Installation of an Alkyne Handle for Click Chemistry
Principle: To make the parent compound "clickable," a small linker containing a terminal alkyne is attached via an amide bond. Propargylamine is an ideal reagent for this purpose. The resulting alkyne-modified molecule can then be conjugated to any azide-containing molecule using a copper-catalyzed or copper-free click reaction.[][12]
Materials:
-
Follow the materials list for Protocol 2.2 (Amide Synthesis).
-
Use propargylamine as the "desired amine."
Procedure:
-
Follow the exact procedure outlined in Protocol 2.2 , substituting propargylamine (1.1 eq) for the generic amine.
-
The purification will yield N-propargyl-2-(2,4-dibromophenoxy)propanamide, which is now ready for subsequent click chemistry applications.
Protocols: Biological Screening Assays
Assay validation is critical to ensure data is reliable.[13][14][15] This includes establishing parameters like accuracy, precision, and robustness.[16][17] Always include appropriate positive, negative, and vehicle (e.g., DMSO) controls in every experiment.
Protocol 3.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Materials:
-
Synthesized derivatives and parent compound
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (OD₆₀₀ nm)
-
Resazurin sodium salt solution (optional, for viability readout)
Procedure:
-
Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid toxicity.
-
Prepare a microbial inoculum standardized to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Add the standardized inoculum to all wells containing the test compounds and controls. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity. Alternatively, read the optical density (OD) at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the control.
Protocol 3.2: Anticancer Cytotoxicity (MTT) Assay
Principle: The MTT assay is a colorimetric method for assessing cell viability.[20][21][22] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Synthesized derivatives and parent compound
-
Positive control drug (e.g., Doxorubicin)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium + DMSO) and a no-cell blank.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
Quantitative results from bioassays should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 1: Hypothetical Antimicrobial Activity (MIC) Data
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent Acid | -OH | 128 | >256 |
| Derivative 1 | -OCH₃ (Methyl Ester) | 64 | 128 |
| Derivative 2 | -NHCH₂CH₃ (Ethyl Amide) | 32 | 64 |
| Derivative 3 | -NH-Propargyl (Alkyne) | 32 | 64 |
| Ciprofloxacin | N/A | 0.5 | 0.25 |
Table 2: Hypothetical Anticancer Activity (IC₅₀) Data
| Compound | R Group | IC₅₀ (µM) vs. HeLa Cells | IC₅₀ (µM) vs. MCF-7 Cells |
| Parent Acid | -OH | >100 | >100 |
| Derivative 1 | -OCH₃ (Methyl Ester) | 75.2 | 88.1 |
| Derivative 2 | -NHCH₂CH₃ (Ethyl Amide) | 22.5 | 35.4 |
| Derivative 3 | -NH-Propargyl (Alkyne) | 25.1 | 40.2 |
| Doxorubicin | N/A | 0.8 | 0.5 |
These tables allow for direct comparison of how different functional groups ("R Group") attached to the carboxylic acid backbone influence biological activity against different cell types. For instance, the hypothetical data suggests that converting the carboxylic acid to amides (Derivatives 2 & 3) enhances both antimicrobial and anticancer activity compared to the parent acid and the methyl ester. This initial SAR provides a rational basis for designing the next generation of compounds for lead optimization.
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Di Masi, A., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs. [Link]
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PubMed. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. PubMed. [Link]
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D'hooghe, M., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
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Nielsen, D. S., et al. (2012). Versatile Site-Specific Conjugation of Small Molecules to siRNA Using Click Chemistry. Bioconjugate Chemistry. [Link]
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Al-Sanea, M. M., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences. [Link]
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Pharmaceutical Networking. (2020). Bioassay method development and validation. Pharmaceutical Networking. [Link]
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LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. LI-COR. [Link]
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Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]
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PubMed. (2013). Bioassays for anticancer activities. PubMed. [Link]
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ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. [Link]
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Vabbilisetty, P. (2010). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Journal of Bioresearch. [Link]
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Clark, J. (2015). The Preparation of Amides. Chemguide. [Link]
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Chemistry Steps. Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
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Gebreyohannes, G., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology. [Link]
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BioPharm International. (2019). Essentials in Bioassay Development. BioPharm International. [Link]
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Ngufor, C., et al. (2021). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Malaria Journal. [Link]
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Matijašić, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
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Mire-Sluis, A., et al. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. [Link]
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Svar Life Science. Bioassay Qualification and Validation. Svar Life Science. [Link]
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University of Wollongong. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
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PubChem. 2-(2,4-Dibromophenoxy)propanoic acid. PubChem. [Link]
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Rodríguez-Meléndez, R., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics. [Link]
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ResearchGate. (2013). Bioassays for Anticancer Activities. ResearchGate. [Link]
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ResearchGate. (2018). Esterification of carboxylic acid derivatives using supported iron oxide nanoparticles. ResearchGate. [Link]
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MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
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MDPI. (2018). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. MDPI. [Link]
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Alebachew, M., et al. (2022). Bioassay-Guided Phytochemical Analyses and Antimicrobial Potentials of the Leaf Extract of Clematis hirsuta. International Journal of Microbiology. [Link]
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MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Chemistry Steps. Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]
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Application Note & Protocols: A Stepwise Preclinical Workflow for Efficacy Testing of 2-(2,4-Dibromophenoxy)propanoic acid as a Novel Anti-Inflammatory Agent
Introduction
The phenoxypropanoic acid scaffold is a core component of numerous biologically active compounds. While some derivatives are known for herbicidal or antibacterial properties, many, like ibuprofen and naproxen, are cornerstone non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This shared structural heritage provides a strong rationale for investigating novel analogues for potential therapeutic efficacy. This document outlines a comprehensive, multi-tiered experimental workflow to rigorously evaluate the anti-inflammatory potential of 2-(2,4-Dibromophenoxy)propanoic acid (hereto referred to as Compound DPA).
The proposed strategy is designed to follow a logical progression from broad-based in vitro screening to highly specific, disease-relevant in vivo models. This approach ensures that resources are allocated efficiently, building a robust data package for go/no-go decisions at each stage of preclinical development. We begin by establishing a therapeutic window in vitro, followed by mechanistic assays targeting key inflammatory pathways, and culminating in established animal models of acute and chronic inflammation.
Section 1: Foundational In Vitro Efficacy & Safety Profiling
The initial phase of testing is critical for establishing baseline activity and ensuring that any observed efficacy is not an artifact of cellular toxicity. This is achieved by first determining the cytotoxic concentration of Compound DPA, followed by assessing its impact on a central inflammatory signaling pathway.
Protocol 1: Cell Viability and Cytotoxicity Assessment via XTT Assay
Causality Behind Experimental Choice: Before assessing the anti-inflammatory efficacy of Compound DPA, it is imperative to determine the concentration range at which it is not cytotoxic. A viability assay measures the metabolic activity of cells, which is directly proportional to the number of living cells[2]. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is chosen over the traditional MTT assay due to its superior workflow. The XTT assay produces a water-soluble formazan product, eliminating the need for a separate solubilization step, which in turn reduces handling errors and improves reproducibility[3][4]. This protocol will establish the 50% cytotoxic concentration (CC50), guiding dose selection for subsequent mechanistic assays.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages (or a similar relevant cell line) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound DPA in sterile DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 200 µM to 0.1 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤0.5%.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "cells + vehicle (DMSO)" as a negative control and "medium only" as a background control.
-
Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent[2].
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate to mix. Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to allow for color development without saturation.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance[2].
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100.
-
Plot the % Viability against the log of Compound DPA concentration and use non-linear regression to determine the CC50 value.
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | CC50 (µM) |
| Compound DPA | RAW 264.7 | 24 | > 100 |
| Doxorubicin (Positive Control) | RAW 264.7 | 24 | 1.5 |
Protocol 2: NF-κB Activity Assessment via Luciferase Reporter Assay
Causality Behind Experimental Choice: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules[5][6]. Its dysregulation is linked to numerous inflammatory diseases[6]. Therefore, demonstrating that Compound DPA can inhibit NF-κB activation is a key indicator of its potential anti-inflammatory mechanism. A luciferase reporter assay provides a highly sensitive and quantitative readout of transcription factor activity[7]. In this system, the luciferase gene is placed under the control of NF-κB response elements; thus, light output is directly proportional to NF-κB activity.
Experimental Protocol:
-
Cell Transfection/Seeding: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., NF-κB Reporter (Luc)-HEK293 Cell Line) into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to attach overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of Compound DPA (determined from the XTT assay, e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Inflammatory Stimulation: Induce NF-κB activation by adding a known stimulant, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL or Interleukin-1 beta (IL-1β)[8]. Include an "unstimulated" control group (vehicle only, no TNF-α) and a "stimulated" control group (vehicle + TNF-α).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent (e.g., ONE-Step™ Luciferase Detection System) to room temperature.
-
Add 100 µL of the luciferase reagent directly to each well containing 100 µL of cell culture medium.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Measurement: Measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of Compound DPA: % Inhibition = [1 - (RLU of Treated/Stimulated Well - RLU of Unstimulated Well) / (RLU of Vehicle/Stimulated Well - RLU of Unstimulated Well)] x 100.
-
Plot the % Inhibition against the log of Compound DPA concentration and use non-linear regression to determine the IC50 value.
-
Visualization of Targeted Pathway:
Caption: Hypothesized mechanism of Compound DPA inhibiting the canonical NF-κB signaling pathway.
Section 2: In Vivo Proof-of-Concept in an Acute Inflammation Model
Following promising in vitro data, the next logical step is to evaluate Compound DPA's efficacy in a living organism. An acute, localized inflammation model provides a rapid and cost-effective method for initial in vivo validation.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Causality Behind Experimental Choice: The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening potential acute anti-inflammatory drugs[9][10]. Injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be easily quantified[10]. This model allows for the assessment of a compound's ability to suppress this localized edema, providing a clear and measurable endpoint for efficacy.
Experimental Protocol:
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
Group 3-5: Compound DPA (e.g., 10, 30, 100 mg/kg, oral)
-
-
Baseline Measurement: Before any treatment, measure the baseline volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the respective treatments (vehicle, positive control, or Compound DPA) via oral gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema (in mL) for each animal at each time point: Edema = (Paw volume at time 't') - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [1 - (Edema of Treated Group / Edema of Vehicle Group)] x 100.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Compound DPA | 10 | 0.72 ± 0.06 | 15.3% |
| Compound DPA | 30 | 0.55 ± 0.04 | 35.3% |
| Compound DPA | 100 | 0.41 ± 0.05 | 51.8% |
| p < 0.05 compared to Vehicle Control |
Section 3: Advanced Efficacy in a Chronic, Disease-Relevant Model
If Compound DPA demonstrates significant efficacy in the acute model, it warrants testing in a more complex model that better recapitulates a human chronic inflammatory disease, such as rheumatoid arthritis.
Prerequisite: Preliminary Pharmacokinetic (PK) Profiling
Causality Behind Experimental Choice: Before initiating a long-term, chronic study, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound DPA. A pharmacokinetic (PK) study provides critical parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2)[11]. This information is vital for designing a rational dosing regimen (dose and frequency) for the chronic efficacy study to ensure that therapeutically relevant exposures are maintained[12].
General Protocol Outline:
-
Administer a single dose of Compound DPA to a cohort of rats or mice via the intended route (e.g., oral gavage).
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and quantify the concentration of Compound DPA using a validated analytical method (e.g., LC-MS/MS).
-
Use pharmacokinetic software to model the concentration-time data and calculate key PK parameters.
Data Presentation:
| Parameter | Route | Dose (mg/kg) | Value |
| Cmax | Oral | 30 | 5.2 µg/mL |
| Tmax | Oral | 30 | 1.5 h |
| AUC (0-t) | Oral | 30 | 25.8 µg*h/mL |
| t1/2 | Oral | 30 | 4.1 h |
Protocol 4: Collagen-Induced Arthritis (CIA) Model in Mice
Causality Behind Experimental Choice: The Collagen-Induced Arthritis (CIA) model is considered a gold standard for preclinical evaluation of rheumatoid arthritis therapeutics. It shares significant immunological and pathological hallmarks with the human disease, including synovitis, pannus formation, and cartilage and bone erosion[13][14]. Efficacy in this model provides strong evidence of a compound's potential to modify the course of a complex, T-cell and B-cell dependent autoimmune disease[14][15].
Experimental Protocol:
-
Animal Model: Use a susceptible mouse strain, such as DBA/1J mice (male, 8-10 weeks old).
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify CII with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of this emulsion as a booster.
-
-
Treatment Regimen:
-
Begin prophylactic treatment with Compound DPA (doses informed by PK data) on Day 21, before the onset of clinical signs. Administer daily via oral gavage.
-
Include a vehicle control group and a positive control group (e.g., Methotrexate, 1 mg/kg).
-
-
Clinical Assessment:
-
Starting from Day 21, monitor animals three times a week for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis/deformity). The maximum score per mouse is 16.
-
-
Terminal Endpoints (e.g., Day 42):
-
Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.
-
Harvest paws for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone/cartilage destruction.
-
-
Data Analysis:
-
Plot the mean clinical score over time for each group.
-
Analyze the area under the curve (AUC) for the clinical scores using one-way ANOVA.
-
Statistically compare terminal cytokine levels and histology scores between groups.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score (Day 35) | Histology Score (0-5) |
| Vehicle Control | - | 10.2 ± 1.5 | 4.1 ± 0.5 |
| Methotrexate | 1 | 4.5 ± 0.8 | 1.8 ± 0.3 |
| Compound DPA | 30 | 6.1 ± 1.1 | 2.5 ± 0.4 |
| * p < 0.05 compared to Vehicle Control |
Section 4: Integrated Experimental Workflow & Decision Framework
A structured approach with clear go/no-go criteria is essential for efficient drug development. The following diagrams illustrate the overall testing cascade and the decision points within it.
Overall Experimental Workflow
Caption: High-level workflow for Compound DPA efficacy testing.
Decision-Making Tree
Caption: Go/No-Go decision framework for advancing Compound DPA.
References
-
Brand, D. D. (2005). Animal models of rheumatoid arthritis. PubMed. [Link]
-
Joe, B., Griffiths, M. M., Remmers, E. F., & Wilder, R. L. (1999). Animal models of rheumatoid arthritis and their relevance to human disease. PubMed. [Link]
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Kim, J. M., & Kim, K. W. (2016). The use of animal models in rheumatoid arthritis research. PMC - NIH. [Link]
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Lin, J., Ziring, D., & Li, D. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers. [Link]
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Biotech Spain. XTT Assays vs MTT. [Link]
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Al-Mughales, J. A., Al-Qubaisi, M., & Idrus, R. B. H. (2022). Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? MDPI. [Link]
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Sakat, S. S., Juvekar, A. R., & Gambhire, M. N. (2010). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
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Semantic Scholar. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]
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Aarons, L., & Ogungbenro, K. (2010). Optimal design of pharmacokinetic studies. PubMed. [Link]
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Wikipedia. MTT assay. [Link]
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Zavalij, L., d'Angelo, Y., & van der Schyf, C. J. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. [Link]
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Patil, K. R., & Jadhav, R. B. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Biological Archives. [Link]
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ResearchGate. Experimental Design Considerations in Pharmacokinetic Studies. [Link]
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Ogungbenro, K., & Aarons, L. (2008). Design of population pharmacokinetic experiments using prior information. Taylor & Francis Online. [Link]
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Drovandi, C. C., Pettitt, A. N., & Faddy, M. J. (2014). Fully Bayesian Experimental Design for Pharmacokinetic Studies. MDPI. [Link]
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de Cássia da Silveira e Sá, R., Andrade, L. N., & de Oliveira, D. R. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
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BPS Bioscience. NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). [Link]
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RayBiotech. NF-kappaB Signaling Pathway. [Link]
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Ding, G. J., Fischer, P. A., & Boltz, R. C. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]
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PubChem. 2-(2,4-Dibromophenoxy)propanoic acid. [Link]
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Miyachi, H., et al. (2012). Design, synthesis and in vitro evaluation of a series of α-substituted phenylpropanoic acid PPARγ agonists to further investigate the stereochemistry-activity relationship. PubMed. [Link]
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Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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Thomas, T. R., et al. (2009). Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. MDPI. [Link]
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Tserng, K. Y., & Jin, S. J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. [Link]
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ResearchGate. Kinetics of production of phenylpropionic acid derivatives during in vitro fermentation of the apple matrices with fecal microbiota. [Link]
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Navarro, H. A., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PMC - PubMed Central. [Link]
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Thomas, T. R., et al. (2009). Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. PubMed. [Link]
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Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. [Link]
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Goncearenco, E., et al. (2020). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. ResearchGate. [Link]
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Kato, K., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]
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Application Notes & Protocols: Dosing and Concentration Preparation for 2-(2,4-Dibromophenoxy)propanoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of solutions and determination of dosing concentrations for 2-(2,4-Dibromophenoxy)propanoic acid. The protocols outlined herein are designed to ensure experimental reproducibility, safety, and adherence to scientific best practices. This guide covers the fundamental physicochemical properties, detailed step-by-step procedures for creating stock and working solutions, and critical considerations for solvent selection and stability. All methodologies are supported by authoritative references to ensure the highest degree of scientific integrity.
Introduction: Understanding 2-(2,4-Dibromophenoxy)propanoic acid
2-(2,4-Dibromophenoxy)propanoic acid is a chemical compound utilized for research purposes.[1][2] The integrity of experimental outcomes is critically dependent on the precise and accurate preparation of its solutions. This guide provides the necessary protocols to achieve this, emphasizing the rationale behind each step to empower the researcher with a deeper understanding of the process.
Core Physicochemical Properties:
A thorough understanding of the compound's properties is the foundation of accurate solution preparation.
| Property | Value | Source |
| Molecular Formula | C9H8Br2O3 | [1][3] |
| Molecular Weight | 323.97 g/mol | [1][3] |
| Appearance | Crystalline powder (Appearance may vary by supplier) | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. | [4] |
Essential Laboratory Practices & Safety
Before commencing any experimental work, it is imperative to adhere to standard safety protocols and good laboratory practices.[5][6]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Ventilation: All handling of the solid compound and preparation of concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[7]
-
Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS): Thoroughly review the MSDS for 2-(2,4-Dibromophenoxy)propanoic acid before handling. This document contains critical information regarding potential hazards, first-aid measures, and disposal procedures.[8][9]
-
Cross-Contamination Prevention: Use dedicated, sterilized equipment for each reagent and sample. Never return excess reagent to the stock bottle.[5][6][8]
Protocol: Preparation of a High-Concentration Stock Solution
The creation of a concentrated stock solution is a standard and highly recommended procedure that minimizes errors associated with weighing small quantities of material for each experiment.[10][11] This approach also ensures consistency across multiple experiments.
Rationale for Solvent Selection:
Given the poor aqueous solubility of 2-(2,4-Dibromophenoxy)propanoic acid, an organic solvent is required to create a high-concentration stock solution.[4] Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic compounds and its miscibility with the aqueous media used in many biological assays. It is critical, however, to consider the potential effects of the solvent on the experimental system, as DMSO can have biological activity. The final concentration of DMSO in the working solution should be minimized and a vehicle control should be included in all experiments.
Step-by-Step Protocol:
-
Determine Desired Concentration and Volume: For this example, we will prepare a 10 mM stock solution in 10 mL of DMSO.
-
Calculate Required Mass: The required mass is calculated using the formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 323.97 g/mol
-
Mass (g) = 0.032397 g or 32.4 mg
-
-
Weighing the Compound:
-
Use a calibrated analytical balance inside a fume hood.
-
Place a clean, dry weighing boat on the balance and tare it.
-
Carefully weigh out approximately 32.4 mg of 2-(2,4-Dibromophenoxy)propanoic acid. Record the exact mass to four decimal places for precise concentration calculation.
-
-
Dissolution:
-
Quantitatively transfer the weighed compound to a 15 mL conical tube or a suitable volumetric flask.[11]
-
Add a small volume of DMSO (e.g., 5 mL) to the weighing boat to rinse any residual compound and transfer the rinse to the tube.
-
Add DMSO to bring the total volume to approximately 9 mL.
-
Vortex or place on a magnetic stirrer until the compound is completely dissolved.[12] A clear, particulate-free solution should be observed. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Final Volume Adjustment:
-
Carefully add DMSO to reach the final volume of 10 mL.
-
Cap the tube and invert it several times to ensure homogeneity.
-
-
Storage:
-
Store the stock solution in a tightly sealed, clearly labeled amber vial to protect it from light.[10]
-
For short-term storage, 4°C is recommended. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8][10]
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a high-concentration stock solution.
Protocol: Preparation of Working Solutions (Serial Dilution)
Working solutions are prepared by diluting the high-concentration stock solution to the final concentrations required for the experiment. This is typically done in the appropriate cell culture medium or assay buffer.
Step-by-Step Protocol:
-
Determine Desired Working Concentrations: As an example, we will prepare 1 mL of 100 µM, 10 µM, and 1 µM working solutions.
-
Calculate the Dilution: The dilution formula M1V1 = M2V2 is used, where:
-
M1 = Concentration of the stock solution (10 mM or 10,000 µM)
-
V1 = Volume of the stock solution to be added
-
M2 = Desired concentration of the working solution
-
V2 = Final volume of the working solution (1 mL or 1000 µL)
-
-
Preparation of 100 µM Working Solution:
-
V1 = (100 µM x 1000 µL) / 10,000 µM = 10 µL
-
Pipette 990 µL of the assay buffer/medium into a clean microcentrifuge tube.
-
Add 10 µL of the 10 mM stock solution.
-
Vortex gently to mix. This results in a final DMSO concentration of 1%.
-
-
Preparation of 10 µM and 1 µM Working Solutions (Serial Dilution):
-
For the 10 µM solution, take 100 µL of the newly prepared 100 µM solution and add it to 900 µL of the assay buffer/medium. Vortex to mix.
-
For the 1 µM solution, take 100 µL of the 10 µM solution and add it to 900 µL of the assay buffer/medium. Vortex to mix.
-
Note: This serial dilution method maintains the same final solvent concentration (e.g., 1% DMSO from the initial dilution) across all working solutions if the diluent for subsequent steps does not contain DMSO. If maintaining a consistent, lower DMSO concentration is required, each working solution should be made independently from the stock.
-
Serial Dilution Workflow
Caption: Serial dilution workflow from a stock solution.
Trustworthiness and Self-Validation
To ensure the accuracy and reliability of your prepared solutions, incorporate the following validation steps into your workflow:
-
Visual Inspection: Before use, visually inspect all solutions for any signs of precipitation or color change, which could indicate insolubility or degradation.[8]
-
pH Measurement: For aqueous working solutions, measure the final pH to ensure it is within the acceptable range for your experimental system, as the addition of an acidic compound could alter it.
-
Vehicle Controls: Always include a vehicle control (assay buffer/medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Labeling and Documentation: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.[5][13] Maintain a detailed laboratory notebook documenting all calculations and procedures.
Conclusion
The meticulous preparation of solutions of 2-(2,4-Dibromophenoxy)propanoic acid is fundamental to the integrity and reproducibility of research findings. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can be confident in the accuracy of their dosing and concentration preparations. Adherence to safety precautions and the implementation of self-validating checks are paramount for successful and reliable experimentation.
References
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- BLD Pharm. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid.
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- Santa Cruz Biotechnology, Inc. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid.
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- FooDB. (2010, April 8). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973).
- BLD Pharm. (n.d.). 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. Here, we will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and offer data-driven solutions to optimize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid?
The synthesis of 2-(2,4-Dibromophenoxy)propanoic acid is typically achieved via the Williamson ether synthesis.[1][2] This is a classic S(_N)2 reaction where the nucleophilic phenoxide, generated by deprotonating 2,4-dibromophenol with a suitable base, attacks an electrophilic alkyl halide, such as a 2-halopropanoic acid or its ester.[2][3]
Q2: Which base is most effective for deprotonating 2,4-dibromophenol?
The choice of base is critical. A moderately strong base is required to quantitatively deprotonate the phenol without promoting side reactions. Common choices include potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[4][5] For reactions using an ester of 2-halopropanoic acid, a weaker base like K(_2)CO(_3) is often preferred to minimize ester hydrolysis.[6]
Q3: Can I use a 2-halopropanoic acid directly, or is an ester derivative necessary?
While using 2-bromopropanoic acid directly is feasible, it presents challenges. The carboxylic acid can be deprotonated by the base, creating a dianion that may have poor solubility and reactivity. More commonly, an ester, such as ethyl 2-bromopropionate, is used. The ester group is then hydrolyzed in a subsequent step to yield the final carboxylic acid product.[6][7]
Q4: What are the most common impurities I should expect?
Common impurities can include unreacted 2,4-dibromophenol, the hydrolyzed alkyl halide (e.g., 2-hydroxypropanoic acid), and potentially byproducts from side reactions. If the reaction temperature is too high, elimination byproducts from the alkyl halide can also be formed. In syntheses of similar compounds, the formation of bis-substituted products has been noted as a potential impurity.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or negligible yield is a common frustration. A systematic approach to troubleshooting is essential.
| Potential Cause | Explanation | Recommended Action |
| Ineffective Deprotonation | The phenolic proton of 2,4-dibromophenol is acidic, but requires a sufficiently strong base for complete deprotonation to the phenoxide. | Ensure your base is not old or hydrated. Use freshly ground K(_2)CO(_3) or a freshly prepared solution of NaOH/KOH. Consider a stronger base like sodium hydride (NaH) if other options fail, but be mindful of its pyrophoric nature.[3] |
| Poor Nucleophilicity | The phenoxide, once formed, must be a potent enough nucleophile to attack the electrophilic carbon of the alkyl halide. | The choice of solvent can dramatically impact nucleophilicity. Polar aprotic solvents like DMF or acetone are often effective.[5] |
| Leaving Group Inefficiency | The rate of the S(_N)2 reaction is highly dependent on the quality of the leaving group on the propanoic acid derivative. | The reactivity order for halogens is I > Br > Cl. If you are using ethyl 2-chloropropionate and experiencing low reactivity, consider switching to ethyl 2-bromopropionate. |
| Steric Hindrance | The Williamson ether synthesis is sensitive to steric hindrance at the electrophilic carbon. | While the propanoic acid derivative is a secondary halide, which can be prone to elimination, it is generally effective in this synthesis. However, ensure your reaction temperature is not excessively high, as this can favor elimination over substitution.[1] |
| Moisture in the Reaction | Water can quench the phenoxide and hydrolyze the alkyl halide, reducing the concentration of active reactants. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Purification Challenges
Obtaining a pure product can be as challenging as the reaction itself.
| Potential Cause | Explanation | Recommended Action |
| Unreacted Starting Material | Unreacted 2,4-dibromophenol is a common impurity. | After the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The acidic phenol will move to the aqueous layer, while the ester product remains in the organic layer. The final carboxylic acid product can also be purified this way, by extracting it into a basic aqueous layer and then re-acidifying to precipitate the pure product.[9] |
| Formation of Side Products | As mentioned, elimination byproducts or bis-substituted compounds can form. | Column chromatography is the most effective method for separating structurally similar impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[5][6] |
| Product is an Oil, Not a Solid | The presence of impurities can depress the melting point and cause the product to be an oil. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, high-vacuum distillation or preparative HPLC may be necessary. |
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Solvent Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Basic Wash: Combine the organic layers and wash with 1M NaOH (2 x 50 mL) to remove unreacted 2,4-dibromophenol.
-
Acidification & Isolation: If your product is the carboxylic acid, you can now acidify the basic aqueous washes with concentrated HCl until the pH is ~1-2.[4] The product should precipitate out and can be collected by filtration.
-
Drying and Concentration: If your product is an ester, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Caption: Purification workflow using acid-base extraction.
References
-
PrepChem. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link]
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. (2024). Marine Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. (n.d.). PMC. Retrieved from [Link]
-
ResearchGate. (2025). 2-Arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides: Synthesis, Reactions and Biological Activity. Retrieved from [Link]
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- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Synthesis of 2-(2,4-Dibromophenoxy)propanoic acid
Welcome to the technical support center for the synthesis of 2-(2,4-dibromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions to ensure a high-yield, high-purity outcome.
I. Synthesis Overview: The Williamson Ether Approach
The synthesis of 2-(2,4-dibromophenoxy)propanoic acid is typically achieved via the Williamson ether synthesis.[1][2][3] This reliable method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[2] In this specific synthesis, the sodium salt of 2,4-dibromophenol acts as the nucleophile, attacking an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate) in an SN2 reaction, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Reaction Scheme:
Sources
Technical Support Center: Troubleshooting Low Purity of 2-(2,4-Dibromophenoxy)propanoic Acid
Welcome to the technical support center for 2-(2,4-Dibromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering purity challenges during their synthesis and purification of this compound. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance the purity and yield of your product.
Troubleshooting Guide: From Synthesis to Purification
This section delves into specific problems you might encounter during your experimental work.
Q1: My final product has a lower-than-expected melting point and appears oily or amorphous. What are the likely impurities?
A low or broad melting point is a primary indicator of impurities. For 2-(2,4-Dibromophenoxy)propanoic acid, which is synthesized via the Williamson ether synthesis, the most common impurities include:
-
Unreacted Starting Materials: Residual 2,4-dibromophenol and the 2-halopropanoic acid (or its ester) are frequent contaminants.
-
Side-Reaction Products: The primary side reaction is the E2 elimination of the 2-halopropanoate, especially if using a sterically hindered base or high temperatures, which yields acrylic acid derivatives. Another possibility is C-alkylation of the 2,4-dibromophenoxide ion, where the propanoic acid moiety attaches to the aromatic ring instead of the phenolic oxygen.
-
Hydrolyzed Starting Material: If an ester of 2-halopropanoic acid is used, it can be partially or fully hydrolyzed to the corresponding carboxylic acid without reacting with the phenoxide.
-
Residual Solvents: Incomplete removal of reaction or purification solvents will also depress the melting point.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A thorough analysis of your ¹H NMR spectrum is crucial for impurity identification. Here's a guide to what to look for:
| Expected Peaks for 2-(2,4-Dibromophenoxy)propanoic acid | Potential Impurity Peaks | Likely Impurity |
| Aromatic protons (multiplets) | Additional aromatic signals | Unreacted 2,4-dibromophenol or C-alkylated product |
| Methine proton (-CH) (quartet) | Vinyl protons (multiplets) | Acrylate derivatives from elimination |
| Methyl protons (-CH₃) (doublet) | Signals corresponding to the propanoate starting material | Unreacted 2-halopropanoic acid/ester |
| Carboxylic acid proton (-COOH) (broad singlet) | A broad singlet at a different chemical shift | Unreacted 2-halopropanoic acid |
To confirm these impurities:
-
Run a ¹³C NMR and compare it with the expected spectrum.
-
Spike your NMR sample with a small amount of the suspected impurity (e.g., 2,4-dibromophenol) to see if the peak intensity increases.
Q3: I'm observing significant streaking of my product on silica gel TLC plates. How can I get clean spots?
Streaking is a common issue when running carboxylic acids on silica gel TLC due to the acidic nature of both the compound and the stationary phase. This leads to a mixture of protonated and deprotonated forms, causing the compound to tail.
Solution: To suppress the deprotonation of your carboxylic acid and achieve sharp, well-defined spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and migrates as a single species.
Frequently Asked Questions (FAQs)
This section addresses more general questions regarding the handling and properties of 2-(2,4-Dibromophenoxy)propanoic acid.
Q1: What is the expected melting point of pure 2-(2,4-Dibromophenoxy)propanoic acid?
While a definitive literature melting point for 2-(2,4-Dibromophenoxy)propanoic acid is not consistently reported, the closely related analog, 2-(2,4-dichlorophenoxy)propanoic acid, has a melting point of 114 °C.[1] The dibromo- derivative is expected to have a higher melting point due to its increased molecular weight. A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity.
Q2: What are the recommended storage conditions for 2-(2,4-Dibromophenoxy)propanoic acid?
To ensure the long-term stability of your compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light.
Q3: Can you provide a general synthetic protocol?
The synthesis of 2-(2,4-Dibromophenoxy)propanoic acid is typically achieved through a Williamson ether synthesis. The following is a general protocol that may require optimization:
Experimental Protocols
Protocol 1: Synthesis of 2-(2,4-Dibromophenoxy)propanoic acid
This protocol outlines the synthesis via a Williamson ether reaction.
Materials:
-
2,4-Dibromophenol
-
Ethyl 2-bromopropanoate
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol
-
10% Aqueous Sodium Hydroxide
-
6 M Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
Step 1: Williamson Ether Synthesis
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-dibromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude ethyl 2-(2,4-dibromophenoxy)propanoate.
Step 2: Saponification
-
Dissolve the crude ester in ethanol.
-
Add 10% aqueous sodium hydroxide (2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify with 6 M HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude 2-(2,4-Dibromophenoxy)propanoic acid.
Protocol 2: Purification by Recrystallization
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aryloxypropanoic acids, common solvent systems include ethanol/water or toluene/hexane mixtures.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
Visualizing the Troubleshooting Workflow
To aid in diagnosing purity issues, the following flowchart outlines a logical troubleshooting process.
Caption: Troubleshooting workflow for low purity.
References
-
PrepChem. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-(2,4-dichlorophenoxy)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link]
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (n.d.). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]
- Google Patents. (n.d.). Method for the recrystallisation and/or purification of azo-type compounds.
-
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). The kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase. Retrieved from [Link]
Sources
Preventing degradation of 2-(2,4-Dibromophenoxy)propanoic acid in solution
Welcome to the technical support center for 2-(2,4-Dibromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent and diagnose degradation.
Introduction: Understanding the Molecule
2-(2,4-Dibromophenoxy)propanoic acid is a member of the phenoxy acid chemical class, structurally related to widely used herbicides.[1][2] Its stability in solution is paramount for obtaining reliable and reproducible experimental results. The molecule possesses several key structural features that influence its stability: an acidic carboxylic acid group, a dibrominated aromatic ring, and an ether linkage. These sites are susceptible to various degradation pathways, including hydrolysis, photodegradation, and oxidation. This guide will help you navigate these challenges.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
Encountering unexpected results or changes in your solution? This section provides a logical approach to identifying and resolving common degradation problems.
Issue 1: Visual Changes in Solution (Color Change, Precipitation)
-
Symptom: Your previously clear and colorless solution of 2-(2,4-Dibromophenoxy)propanoic acid has turned yellow, brown, or has formed a precipitate.
-
Potential Cause & Scientific Rationale:
-
Oxidative Degradation: The phenoxy moiety is susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ion contaminants, or exposure to light, leading to the formation of colored quinone-like structures or other chromophoric degradation products.[3] The formation of insoluble polymers from these reactive intermediates can result in precipitation.
-
Photodegradation: Brominated aromatic compounds are known to be sensitive to light, particularly UV wavelengths.[4] Light exposure can cleave the carbon-bromine (C-Br) bonds, generating free radicals. These highly reactive species can then initiate a cascade of secondary reactions, leading to colored products and potential polymerization.
-
Concentration & pH Shift: If you are working with aqueous buffers, a change in pH could decrease the solubility of the acidic compound, causing it to precipitate out of solution. This is especially true if the pH drops significantly, protonating the carboxylate and making the molecule less water-soluble.
-
-
Immediate Actions & Solutions:
-
Verify with Analytics: Do not proceed with the experiment. The visual change is a strong indicator of chemical modification. The most reliable method to confirm degradation is by using a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[5][6] A compromised sample will show a decreased peak area for the parent compound and the appearance of new peaks corresponding to degradation products.
-
Solution Preparation Review:
-
Solvent Purity: Use high-purity, HPLC-grade solvents. If using aqueous buffers, prepare them with freshly deionized water and consider degassing (e.g., by sonication or sparging with nitrogen) to minimize dissolved oxygen.
-
Protect from Light: Immediately transfer prepared solutions into amber glass vials or wrap clear containers with aluminum foil to prevent light exposure.[5]
-
-
Protocol: Preparing a Stable Stock Solution: See the detailed protocol in the section below.
-
Logical Troubleshooting Flow for Visual Changes
Caption: Troubleshooting workflow for visual signs of degradation.
Issue 2: Loss of Compound Efficacy or Inconsistent Results
-
Symptom: Your experimental results show a time-dependent loss of activity, or you are observing high variability between replicates prepared at different times.
-
Potential Cause & Scientific Rationale:
-
Hydrolysis: The ether linkage and the propanoic acid side chain can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, and this process is often accelerated by heat.[5][7][8][9] Hydrolysis would break the molecule into 2,4-dibromophenol and propanoic acid, rendering it inactive. Studies on similar phenoxy herbicides show that stability is highly pH-dependent, with alkaline conditions often accelerating degradation.
-
Gradual Photodegradation: Even low-level ambient light in the lab can cause slow degradation over several hours or days. The primary photodegradation pathway for brominated aromatics is reductive debromination, where a bromine atom is replaced by a hydrogen atom.[4][10][11] This seemingly minor change can dramatically alter the compound's biological activity.
-
-
Immediate Actions & Solutions:
-
Time-Course Stability Study: If you suspect gradual degradation, perform a simple time-course study. Prepare a batch of your solution, store it under your typical experimental conditions, and analyze aliquots by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours). This will quantify the rate of degradation.
-
pH Control: Ensure your solution's pH is controlled and optimized for stability. For phenoxy acids, a slightly acidic to neutral pH (around 5-7) is often preferable to alkaline conditions. Use a suitable buffer system if working in an aqueous medium.
-
Temperature Management: Avoid exposing solutions to elevated temperatures for extended periods. Prepare solutions fresh and, if they must be stored, keep them at 4°C for short-term use or frozen at -20°C to -80°C for long-term storage.[5] Always minimize freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving 2-(2,4-Dibromophenoxy)propanoic acid? A1: The compound is an organic acid and is expected to have good solubility in polar organic solvents like DMSO, DMF, ethanol, and methanol. For aqueous-based experiments, it is standard practice to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Always ensure the final concentration of the organic solvent in your assay is low and does not affect the experimental outcome.
Q2: How should I store my stock solutions? A2: For maximum stability, stock solutions should be stored under the following conditions:
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and prevent leaching.[5]
-
Temperature: Store at -20°C or -80°C for long-term storage.[5] For daily use, storing a small aliquot at 4°C is acceptable, but fresh working solutions are always recommended.
-
Atmosphere: For highly sensitive applications, consider aliquoting the stock solution under an inert gas (like argon or nitrogen) to displace oxygen before sealing and freezing.
Q3: What is the primary degradation pathway I should be concerned about? A3: The two most significant concerns for solutions in a typical lab setting are photodegradation and hydrolysis . The C-Br bonds on the aromatic ring are susceptible to cleavage by UV light, and the ether linkage can be hydrolyzed, especially at non-neutral pH.[4][8]
Q4: How does pH affect the stability of the solution? A4: The stability of phenoxypropanoic acids is often pH-dependent. Alkaline hydrolysis is a known degradation pathway for similar compounds. Therefore, maintaining a controlled, slightly acidic to neutral pH is recommended to minimize this risk. Avoid highly basic (pH > 8) solutions if possible.
| Parameter | Recommendation | Rationale |
| pH | Maintain between 5.0 and 7.0 | Minimizes risk of base-catalyzed hydrolysis. |
| Temperature | Store at ≤ 4°C (short-term) or ≤ -20°C (long-term) | Reduces the rate of all chemical degradation reactions.[5] |
| Light Exposure | Store and handle in amber vials or foil-wrapped containers | Prevents photodegradation via C-Br bond cleavage.[4][5] |
| Atmosphere | Use degassed solvents; consider inert gas overlay | Reduces oxidative degradation pathways. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
-
Preparation: Work in an area with subdued lighting.
-
Weighing: Accurately weigh the required amount of 2-(2,4-Dibromophenoxy)propanoic acid solid (MW: 323.97 g/mol ) into a new, clean amber glass vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. A brief, gentle warming in a water bath (not to exceed 30°C) may be used if necessary, but avoid excessive heat.
-
Storage: Once dissolved, cap the vial tightly. For immediate use, proceed with dilution. For storage, overlay with argon or nitrogen, seal tightly, and place in a labeled container at -20°C or -80°C.
Protocol 2: Forced Degradation Study Workflow
This protocol helps identify the conditions under which the compound is most vulnerable. A stability-indicating HPLC method must be used for analysis.
-
Prepare Bulk Solution: Create a solution of the compound in a 50:50 acetonitrile:water mixture at a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Conditions: Distribute the solution into separate, clearly labeled clear glass vials for each condition. Keep one vial protected from light and heat as an unstressed control.
-
Apply Stress:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 2-4 hours.
-
Oxidation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose to a photostability chamber or direct sunlight for 24-48 hours.
-
Thermal Degradation: Heat at 60°C for 24-48 hours.
-
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC alongside the unstressed control.
-
Evaluation: Compare the chromatograms. A loss in the main peak area and the appearance of new peaks in the stressed samples relative to the control indicates degradation under those specific conditions.
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study.
References
-
PubChem. 2-(2,4-Dibromophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
-
Chen, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
- Hussain, S., et al. (2024).
-
Li, Y., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]
- U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- U.S. Environmental Protection Agency (EPA).
-
Massachusetts Institute of Technology (MIT). Lab Safety - Chemical Storage. [Link]
-
Chemistry Stack Exchange. (2017). Are there any guidelines for what constitutes an “organic acid” regarding storage requirements? [Link]
- Li, Y., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
-
Aliverdi, A., & Rashed-Mohassel, M. H. (2022). How long can an aryloxyphenoxypropionate herbicide be kept in the tank without losing efficacy? Planta Daninha. [Link]
- Romero, J. M., et al. (2015). Hydrolysis reaction of 2,4-dichlorophenoxyacetic acid.
-
Maryland Department of Agriculture. Preventing Herbicide Damage To Sensitive Crops. [Link]
- Wang, Y., et al. (2015). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
-
Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. [Link]
-
Safety Storage Systems. Safe Working Practices: Storing Acids. [Link]
- Gkargkas, K., et al. (2022).
-
AERU. 2,4-DB (Ref: ENT 8538). University of Hertfordshire. [Link]
- Bovey, R. W., & Young, A. L. (1980). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest.
- Zang, S., et al. (2023).
- Kumar, A., et al. (2014).
- Franquet-Griell, H., et al. (2017). Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide. PubMed.
- Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Al-Mughaid, H., et al. (2018). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant.
- Piskorska-Pliszczynska, J., et al. (2014). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Wang, K., et al. (2020). Degradation efficiency and mechanism of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47)
Sources
- 1. 2,4-DB (Ref: ENT 8538) [sitem.herts.ac.uk]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2,4-Dibromophenoxy)propanoic acid
Introduction
The synthesis of 2-(2,4-dibromophenoxy)propanoic acid is a critical process in the development of various specialty chemicals, including potential herbicides.[1] The most common synthetic route is a variation of the Williamson ether synthesis, which, while robust, is susceptible to several side reactions that can impact yield and purity.[2][3] This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying, mitigating, and resolving common issues encountered during this synthesis. Our focus is on the practical application of chemical principles to achieve high-purity target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected impurities in the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid?
The synthesis typically proceeds via a Williamson ether synthesis, reacting 2,4-dibromophenol with a 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) in the presence of a base, followed by hydrolysis. The main impurities arise from unreacted starting materials and competitive side reactions.[2][4]
Common Impurities Include:
-
Unreacted Starting Materials: 2,4-Dibromophenol and the 2-halopropanoate ester.
-
C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[2][5] This results in isomers such as 2-(hydroxy-dibromophenyl)propanoic acid.
-
Elimination Byproduct: The alkyl halide can undergo base-catalyzed elimination to form an alkene (e.g., ethyl acrylate), especially at higher temperatures or with sterically hindered reagents.[4][6]
-
Di-Alkylated Products: In rare cases, further reaction with the product can lead to di-alkylated species.[7]
-
Incomplete Hydrolysis Product: Residual ethyl 2-(2,4-dibromophenoxy)propanoate if the final hydrolysis step is incomplete.
Q2: How do reaction conditions influence the formation of these impurities?
Reaction conditions are critical in directing the reaction towards the desired O-alkylation product and minimizing side reactions.
| Parameter | Effect on Impurity Formation | Recommendation |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) favor the desired O-alkylation by solvating the cation of the phenoxide salt, leaving the oxygen atom more nucleophilic.[4][5] Protic solvents can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[5] | Use a polar aprotic solvent like DMF or Acetonitrile. |
| Base | The base deprotonates the phenol to form the active phenoxide nucleophile. For acidic phenols, a weaker base like K₂CO₃ or NaOH is sufficient.[4] Very strong bases can increase the rate of the competing E2 elimination reaction.[4][6] | Use a moderately strong base such as K₂CO₃. For unactivated alcohols, a stronger base like NaH may be necessary. |
| Temperature | Higher temperatures tend to favor the elimination (E2) side reaction over the substitution (SN2) reaction, as elimination often has a higher activation energy.[4] | Maintain the lowest effective temperature to ensure a reasonable reaction rate while minimizing elimination. Typical ranges are 50-100 °C.[4] |
| Alkyl Halide | The SN2 reaction is sensitive to steric hindrance. Primary alkyl halides are ideal. Secondary halides (like 2-bromopropanoate) will show a greater propensity for elimination compared to methyl halides.[3][4] | While a secondary halide is required for this synthesis, ensure it is of high purity and added slowly to the activated phenoxide. |
Q3: What are the recommended analytical techniques for impurity profiling?
A multi-technique approach is recommended for comprehensive impurity identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the final product from unreacted starting materials and non-volatile impurities. A reverse-phase C18 column with a mobile phase of acidified water and methanol or acetonitrile is a common starting point.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as any elimination byproducts or unreacted alkyl halide esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities. It can definitively distinguish between O-alkylated and C-alkylated isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown peaks in the chromatogram without needing to isolate them first.
Troubleshooting Guide
Problem 1: Low Yield of 2-(2,4-Dibromophenoxy)propanoic acid
Possible Cause A: Incomplete Reaction
-
Diagnosis: Check the reaction progress using Thin Layer Chromatography (TLC) or HPLC. A significant amount of 2,4-dibromophenol starting material will be visible.
-
Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate base. The phenoxide may not have formed completely, or the SN2 reaction itself is slow under the chosen conditions.[4]
-
Solution:
-
Extend Reaction Time: Continue monitoring the reaction for several more hours.
-
Increase Temperature: Gradually increase the reaction temperature by 10-15 °C, but be mindful of promoting the elimination side reaction.[4]
-
Verify Base Stoichiometry: Ensure at least one equivalent of base has been added to fully deprotonate the phenol. For weaker bases like K₂CO₃, using 1.5-2 equivalents can be beneficial.
-
Possible Cause B: Competing Side Reactions
-
Diagnosis: Analyze the crude product mixture by HPLC or GC-MS. Look for peaks corresponding to C-alkylated isomers or elimination products.
-
Explanation: As discussed in the FAQ, phenoxide is an ambident nucleophile, and C-alkylation is a known competing pathway, particularly in certain solvents.[2][5] The secondary nature of the 2-bromopropanoate ester makes it susceptible to E2 elimination.[3][4]
-
Solution:
-
Optimize Solvent: If not already using one, switch to a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[4]
-
Lower Temperature: If elimination is suspected, reduce the reaction temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions.[4]
-
Choice of Base: Avoid excessively strong or bulky bases which can favor elimination.[6]
-
Problem 2: Significant Peak of Unreacted 2,4-Dibromophenol in Final Product
Possible Cause: Inefficient Deprotonation or Incomplete Reaction
-
Diagnosis: A large peak corresponding to 2,4-dibromophenol is observed in the HPLC or NMR of the crude or even purified product.
-
Explanation: This indicates that a substantial portion of the phenol never reacted. This could be due to insufficient base, moisture inactivating the base (especially if using NaH), or simply an incomplete reaction.
-
Solution/Purification Protocol:
-
Reaction Check: Before workup, ensure the reaction has gone to completion via TLC/HPLC. If not, see Problem 1.
-
Post-Reaction Purification (Aqueous Base Wash): The acidic nature of the desired product and the starting phenol allows for an effective purification step.
-
Step 1: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.[9]
-
Step 2: Extract the organic layer with an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃) or a saturated sodium bicarbonate solution.[9] Both the desired carboxylic acid product and the unreacted phenol will be deprotonated and move into the aqueous layer.
-
Step 3: Separate the aqueous layer. Wash the original organic layer again to ensure complete extraction.
-
Step 4: Carefully acidify the combined aqueous layers with a strong acid like 6 M HCl until the solution is acidic (test with litmus paper).[9]
-
Step 5: The purified product and any unreacted phenol will precipitate out. If they remain dissolved, extract the acidified aqueous layer with fresh organic solvent.
-
Step 6: Dry the final organic layer over sodium sulfate, filter, and evaporate the solvent to yield the purified product, now significantly reduced in phenolic starting material. Further purification can be achieved by recrystallization.[9]
-
-
Problem 3: An Unknown Peak is Observed in the HPLC Analysis
Possible Cause: C-Alkylated Isomer
-
Diagnosis: An unexpected peak, often eluting near the main product, is observed in the HPLC chromatogram. LC-MS analysis shows it has the same mass as the desired product. ¹H NMR of the mixture shows an additional set of aromatic protons and may show a phenolic -OH peak.
-
Explanation: C-alkylation of the phenoxide ion at the ortho or para position relative to the hydroxyl group is a well-documented side reaction.[4][5] Since the para position of 2,4-dibromophenol is blocked, this impurity is likely the result of alkylation at the C6 position. The resulting isomer has the same molecular weight but different connectivity and polarity.
-
Diagnostic & Mitigation Workflow:
Caption: Workflow for diagnosing and mitigating an isomeric impurity.
-
Mitigation Steps:
-
Confirm the Impurity Structure: Use LC-MS and NMR as outlined in the diagram to confirm you have an isomer.
-
Solvent Selection: The most impactful change is solvent choice. As established, polar aprotic solvents strongly favor O-alkylation over C-alkylation.[4][5] If you are using a protic or less polar solvent, switching to DMF or acetonitrile should significantly reduce the formation of this impurity.
-
Temperature Control: While less impactful for C- vs O-alkylation than for elimination, running the reaction at a lower temperature can sometimes improve selectivity.
-
Purification: If the impurity is still present in small amounts, careful column chromatography or recrystallization may be required to achieve the desired purity.
-
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Nguyen, T. L., et al. (2013). Alkylation of phenol: a mechanistic view. PubMed. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Maskill, H., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Trost, B. M., & Toste, F. D. (2000). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society. Retrieved from [Link]
-
Yadav, G. D., & Kadam, A. A. (2014). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Science & Technology. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
ACS Publications. (2006). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link]
-
National Institutes of Health. (2004). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. PMC. Retrieved from [Link]
-
Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
Sources
- 1. 2-(2,4-Dibromophenoxy)propanoic acid [myskinrecipes.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. One moment, please... [chemistrysteps.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 8. epa.gov [epa.gov]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: 2-(2,4-Dibromophenoxy)propanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2,4-Dibromophenoxy)propanoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. The information herein is curated to ensure scientific integrity and practical applicability in a laboratory setting.
Introduction
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic carboxylic acid.[1] Compounds of this class, particularly phenoxyalkanoic acids, are known to be susceptible to various degradation pathways, which can impact experimental reproducibility and the overall integrity of research findings. This guide will address the primary stability concerns—hydrolysis, photodecomposition, thermal degradation, and oxidation—providing a framework for identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(2,4-Dibromophenoxy)propanoic acid?
A1: To ensure the long-term stability of solid 2-(2,4-Dibromophenoxy)propanoic acid, it should be stored in a cool, dry, and dark environment. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (-20°C for long-term storage) | Minimizes thermal degradation and slows down potential solid-state reactions. |
| Humidity | Store in a desiccated environment | Prevents hydrolysis of the carboxylic acid and ether linkage. |
| Light | Store in an amber or opaque container | Protects the compound from photodecomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
Q2: How should I prepare stock solutions of 2-(2,4-Dibromophenoxy)propanoic acid?
A2: Due to the limited aqueous solubility of many phenoxyalkanoic acids, stock solutions are typically prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous-based experiments, a concentrated stock in an organic solvent can be serially diluted into the aqueous buffer. It is crucial to note the final percentage of the organic solvent in your experimental setup, as it may affect the biological or chemical system under investigation. Stock solutions should be stored under the same stringent conditions as the solid compound to maintain their integrity.
Q3: Are there any known incompatibilities for this compound?
A3: As a carboxylic acid, 2-(2,4-Dibromophenoxy)propanoic acid is incompatible with strong bases, which will deprotonate the acid. It may also react with strong oxidizing agents. Care should be taken to avoid contact with these substances unless they are part of a controlled experimental protocol.
Troubleshooting Guides
This section provides detailed troubleshooting for specific stability issues you may encounter during your experiments.
Issue 1: Inconsistent results or loss of compound potency in aqueous solutions.
Q: My experimental results are not reproducible, and I suspect the compound is degrading in my aqueous buffer. What is the likely cause and how can I investigate it?
A: The most probable cause is hydrolysis. The ether linkage and the carbon-bromine bonds in phenoxyalkanoic acids can be susceptible to hydrolysis, especially under non-neutral pH conditions and elevated temperatures.[2]
-
pH-Dependent Stability Study:
-
Prepare solutions of 2-(2,4-Dibromophenoxy)propanoic acid in a series of buffers with varying pH values (e.g., pH 4, 7, and 9).
-
Incubate these solutions at a constant temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of any degradation products.[3][4]
-
-
Temperature Stress Study:
-
Prepare a solution of the compound in a neutral pH buffer (e.g., pH 7.4).
-
Divide the solution into aliquots and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C, and a higher temperature like 50°C).
-
Analyze the samples at various time points by HPLC to determine the rate of degradation as a function of temperature.
-
-
If hydrolysis is confirmed, adjust the pH of your experimental buffer to a range where the compound is most stable.
-
Prepare fresh solutions immediately before use.
-
If possible, conduct experiments at lower temperatures.
Issue 2: The appearance of unknown peaks in chromatograms after sample preparation or during an experiment.
Q: I am observing new peaks in my HPLC analysis that were not present in the initial standard. What could be the source of these impurities?
A: The formation of new peaks suggests degradation of the parent compound. Besides hydrolysis, photodecomposition is a common degradation pathway for halogenated aromatic compounds.[5][6]
-
Forced Photodegradation Study:
-
Prepare a solution of 2-(2,4-Dibromophenoxy)propanoic acid in a suitable solvent.
-
Expose the solution to a controlled light source that mimics UV and visible light conditions, as recommended by ICH guideline Q1B.[5]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at various time intervals to monitor for the formation of photodegradants.
-
-
Protect all solutions containing the compound from light by using amber vials or by wrapping the containers in aluminum foil.
-
Minimize the exposure of your experimental setup to ambient light.
Issue 3: Degradation observed even when the compound is handled in the dark and at neutral pH.
Q: I have ruled out hydrolysis and photodecomposition, but my compound is still showing signs of instability. What other factors should I consider?
A: Thermal and oxidative degradation are other potential pathways. Although the compound may be stable at room temperature for short periods, prolonged exposure to even moderate heat can accelerate degradation.[7] Additionally, the presence of dissolved oxygen or radical initiators can lead to oxidative degradation.
-
Thermal Degradation (Solid and Solution):
-
For solid-state stability, store samples of the compound at elevated temperatures (e.g., 40°C, 60°C) and in a controlled humidity environment. Analyze the purity at set time points.
-
For solution-state stability, incubate a solution of the compound at elevated temperatures in the dark and analyze over time.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound and treat it with a mild oxidizing agent, such as a low concentration of hydrogen peroxide.
-
Monitor the solution for the disappearance of the parent compound and the emergence of new peaks using HPLC.
-
-
For thermal instability, adhere strictly to recommended storage temperatures and minimize the time samples are kept at room temperature.
-
To prevent oxidative degradation, use high-purity, degassed solvents for solution preparation. If the compound is highly sensitive, consider working under an inert atmosphere.
Visualizing Troubleshooting and Degradation
The following diagrams illustrate the decision-making process for troubleshooting stability issues and a postulated degradation pathway for 2-(2,4-Dibromophenoxy)propanoic acid.
Caption: Postulated degradation pathways.
Analytical Method for Stability Assessment
A robust analytical method is crucial for monitoring the stability of 2-(2,4-Dibromophenoxy)propanoic acid. Based on methods for similar phenoxyalkanoic acids, a reverse-phase HPLC method is recommended. [4]
| Parameter | Recommended Condition |
|---|---|
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or phosphoric acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 280 nm) |
| Injection Volume | 10-20 µL |
This method should be validated to demonstrate it is "stability-indicating," meaning it can separate the intact parent compound from all potential degradation products and impurities.
References
-
Fumagalli, G., et al. (2018). Data on thermal and hydrolytic stability of both domiphen bromide and para-bromodomiphen bromide. Data in Brief, 20, 1594-1600. [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
-
Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 124-131. [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Al-Majidi, M. I. H., et al. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. Marine Drugs, 22(1), 23. [Link]
-
Al-Ghorbani, M., et al. (2020). Photostability and Photostabilization of Drugs and Drug Products. AAPS PharmSciTech, 21(5), 158. [Link]
-
Al-Obaidi, R., & Al-Shadeedi, S. M. (2022). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. ACS Omega, 7(32), 28163–28172. [Link]
Sources
- 1. 2-(2,4-Dibromophenoxy)propanoic acid | C9H8Br2O3 | CID 247897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data on thermal and hydrolytic stability of both domiphen bromide and para-bromodomiphen bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Assays with 2-(2,4-Dibromophenoxy)propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with 2-(2,4-Dibromophenoxy)propanoic acid. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to address inconsistent assay results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Challenges
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic carboxylic acid.[1] Its structure presents inherent challenges in experimental assays, primarily related to its physicochemical properties. The presence of two bromine atoms on the phenyl ring increases its hydrophobicity, which can lead to poor aqueous solubility.[2][3] This characteristic is a frequent source of variability in biological assays.[4][5] This guide will address the most common issues encountered when working with this compound and provide a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My 2-(2,4-Dibromophenoxy)propanoic acid is precipitating out of solution during my assay. What is the primary cause and how can I prevent this?
A1: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like 2-(2,4-Dibromophenoxy)propanoic acid when transitioning from a high-concentration organic solvent stock (like DMSO) to an aqueous assay buffer.[2] The dramatic decrease in solubility upon dilution is the root cause. To prevent this, it's crucial to carefully manage the final solvent concentration and the compound's concentration in the assay.
-
Immediate Checks:
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay is below 1%, and ideally below 0.5%.[2] Higher concentrations can be directly toxic to cells and can also affect the solubility of other assay components.
-
Compound Concentration vs. Solubility Limit: You may be exceeding the aqueous solubility limit of the compound. It is advisable to determine the kinetic solubility of your compound in the specific assay buffer you are using.[2][4]
-
Visual Inspection of Stock: Always visually inspect your DMSO stock solution for any signs of precipitation before making dilutions.[2]
-
Q2: I am observing a high degree of variability between replicate wells in my cell-based assay. What are the likely sources of this inconsistency?
A2: High variability in cell-based assays can stem from several factors, both biological and technical in nature.
-
Biological Factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.
-
Cell Health and Passage Number: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase for optimal health and responsiveness.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the perimeter wells with sterile PBS or media without cells to mitigate this effect.
-
-
Technical Factors:
-
Compound Precipitation: As discussed in Q1, precipitation will lead to inconsistent concentrations of the active compound across wells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cells is a major source of variability.
-
Inadequate Mixing: Ensure thorough but gentle mixing after adding the compound to the wells to achieve a uniform concentration.
-
Q3: My enzyme inhibition assay is giving inconsistent IC50 values for 2-(2,4-Dibromophenoxy)propanoic acid. What should I investigate?
A3: Fluctuations in IC50 values in enzyme inhibition assays can be due to several factors related to both the compound and the assay conditions.[6]
-
Compound-Related Issues:
-
Solubility and Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically inhibit the enzyme, leading to a steep but artifactual dose-response curve.
-
Time-Dependent Inhibition: The compound may be a slow-binding or irreversible inhibitor. Varying pre-incubation times of the enzyme with the inhibitor can help determine if this is the case.
-
Compound Purity: Impurities in the compound stock could have their own inhibitory activity, contributing to inconsistent results.
-
-
Assay-Related Issues:
-
Enzyme Concentration: The IC50 of a tight-binding inhibitor can be dependent on the enzyme concentration. Ensure you are using a consistent and appropriate enzyme concentration.[6]
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 will vary with the substrate concentration. Maintain a consistent substrate concentration, typically at or below the Km value.
-
Assay Buffer Components: Ensure all buffer components are at the correct pH and concentration, as small variations can affect enzyme activity and compound solubility.
-
Troubleshooting Guides
Guide 1: Addressing Compound Precipitation
This guide provides a systematic workflow to diagnose and resolve precipitation issues with 2-(2,4-Dibromophenoxy)propanoic acid.
Workflow for Troubleshooting Compound Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation.[2]
Guide 2: Improving Reproducibility in Cell-Based Assays
This guide outlines key areas to focus on for enhancing the consistency of your cell-based assay results.
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Cell Culture | Inconsistent cell number, viability, or metabolic state. | Standardize cell seeding density, use cells within a narrow passage number range, and ensure cells are in the exponential growth phase.[7] | Cell physiology can be affected by factors like density and passage number, which in turn can alter their response to a stimulus.[5] |
| Compound Handling | Precipitation, degradation, or inaccurate concentrations. | Prepare fresh dilutions for each experiment from a validated stock solution. Protect from light if photosensitive. Perform serial dilutions in the assay medium.[8] | The stability of the active compound is critical. Degradation can lead to a decrease in the effective concentration and a loss of activity over time.[8] |
| Plate Layout | "Edge effects" due to evaporation. | Avoid using the perimeter wells for experimental samples. Fill these wells with sterile PBS or media.[9] | Evaporation is higher in the outer wells, which can alter the concentration of the compound and affect cell viability.[9] |
| Assay Protocol | Inconsistent incubation times, temperatures, or reagent additions. | Use a multichannel pipette or automated liquid handler for reagent addition. Ensure consistent incubation times and temperatures for all plates. | Minor variations in timing or temperature can significantly impact biological and enzymatic processes, leading to variability. |
| Data Analysis | Inappropriate background subtraction or normalization. | Include proper controls (vehicle control, positive control, negative control) on every plate. Normalize data to these controls. | Proper controls are essential for distinguishing a true biological effect from assay artifacts and for comparing results across different plates and experiments. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol helps determine the maximum concentration of 2-(2,4-Dibromophenoxy)propanoic acid that remains soluble in your specific assay buffer.[10]
Materials:
-
2-(2,4-Dibromophenoxy)propanoic acid
-
100% DMSO (anhydrous)
-
Specific assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of 2-(2,4-Dibromophenoxy)propanoic acid in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Dilution into Assay Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of your assay buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each well for signs of precipitation. For more sensitive detection, examine the wells under a microscope.
-
Data Analysis: The highest concentration at which no precipitate is observed is the kinetic solubility limit of the compound in your assay buffer.
Protocol 2: Standard Operating Procedure for an Enzymatic Inhibition Assay
This protocol provides a framework for obtaining reliable and reproducible IC50 values.[6]
Workflow for a Robust Enzyme Inhibition Assay
Caption: Key steps for a robust enzymatic activity inhibition assay.[6]
References
-
Suwalsky, M., et al. (Date not available). Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes. [Link]
-
Reddit User Discussion. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
Kozak, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
ResearchGate Discussion. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega. [Link]
-
PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-(2,4-Dibromophenoxy)propanoic acid | C9H8Br2O3 | CID 247897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Decomposition of 2,4-dihalophenols by dehaloperoxidase activity and spontaneous reaction with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in HPLC Analysis of 2-(2,4-Dibromophenoxy)propanoic Acid
Welcome to the technical support center for the HPLC analysis of 2-(2,4-Dibromophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge in achieving accurate and reproducible quantification of this analyte in complex samples.
Understanding the Challenge: What are Matrix Effects?
In high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[1][2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1][4]
2-(2,4-Dibromophenoxy)propanoic acid, a halogenated phenoxy acid, is often analyzed in complex matrices such as environmental samples (water, soil) or biological fluids.[5][6][7] The accurate quantification of this compound is critical, and understanding how to mitigate matrix effects is paramount for reliable results.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant signal suppression for 2-(2,4-Dibromophenoxy)propanoic acid in my sample extracts compared to my standards prepared in pure solvent. What is causing this?
A1: This is a classic sign of ion suppression, a major form of matrix effect.[2][4] Co-eluting compounds from your sample matrix are likely competing with your analyte for ionization in the MS source.[1] Highly concentrated or more easily ionizable matrix components can monopolize the available charge, reducing the number of analyte ions that reach the detector.[4] For acidic compounds like 2-(2,4-Dibromophenoxy)propanoic acid, common culprits in environmental and biological samples include humic acids, fulvic acids, and phospholipids.[8][9]
Q2: My retention times for 2-(2,4-Dibromophenoxy)propanoic acid are shifting between injections of my standards and my samples. Is this related to matrix effects?
A2: Yes, retention time shifts can be an indirect consequence of matrix effects, although other factors can also be at play.[10] A high concentration of matrix components can lead to column overloading or alter the localized mobile phase composition at the head of the column, thereby affecting the retention of your analyte. However, it's also crucial to rule out other common causes of retention time shifts, such as:
-
Mobile phase composition changes: Ensure your mobile phase is prepared consistently and is well-mixed.[10]
-
Column degradation: The column's stationary phase can degrade over time, especially with complex matrices.[10]
-
Temperature fluctuations: Maintaining a stable column temperature is essential for reproducible retention times.[10]
-
Flow rate instability: Check your pump for any issues that might cause an inconsistent flow rate.[11]
Q3: I'm seeing peak tailing for my analyte in sample injections, but my standards look fine. What could be the issue?
A3: Peak tailing in sample injections, but not in standards, often points to secondary interactions between the analyte and the stationary phase, which can be exacerbated by matrix components.[10] Some matrix components might bind to active sites on the column, which then interact with your analyte. For acidic compounds, interactions with residual silanol groups on C18 columns can be a cause. It could also be a sign of column contamination or a void at the column inlet.
Troubleshooting Guides
Here are structured approaches to diagnose and resolve common issues related to matrix effects in the HPLC analysis of 2-(2,4-Dibromophenoxy)propanoic acid.
Guide 1: Diagnosing and Quantifying Matrix Effects
Before you can effectively troubleshoot, you need to confirm and quantify the extent of the matrix effect.
Step-by-Step Protocol:
-
Prepare a standard solution of 2-(2,4-Dibromophenoxy)propanoic acid in a pure solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Prepare a matrix-matched standard: Spike a blank matrix extract (a sample known to be free of the analyte) with the same concentration of 2-(2,4-Dibromophenoxy)propanoic acid as the pure solvent standard.
-
Analyze both solutions using your HPLC-MS method.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Pure Solvent Standard) * 100
-
A value less than 100% indicates ion suppression.
-
A value greater than 100% indicates ion enhancement.
-
| Matrix Effect (%) | Interpretation | Recommended Action |
| 80 - 120 | Mild Matrix Effect | Method may be acceptable with careful validation. |
| 50 - 80 or 120 - 150 | Moderate Matrix Effect | Implement strategies to mitigate matrix effects. |
| < 50 or > 150 | Severe Matrix Effect | Significant method optimization is required. |
Guide 2: Mitigating Matrix Effects Through Sample Preparation
Effective sample preparation is the most critical step in minimizing matrix effects.[12][13] The goal is to selectively remove interfering components while efficiently recovering the analyte.
Workflow for Selecting a Sample Preparation Method:
Caption: Decision tree for selecting a sample preparation method.
Detailed Protocols:
A. Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly effective technique for extracting and concentrating acidic herbicides like 2-(2,4-Dibromophenoxy)propanoic acid from aqueous matrices.[5][6][7][9]
Step-by-Step Protocol:
-
Sample Pre-treatment: Acidify the water sample to a pH of 2 using an acid like hydrochloric acid. This ensures the propanoic acid is in its neutral form for better retention on a reversed-phase sorbent.[5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.[5]
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the 2-(2,4-Dibromophenoxy)propanoic acid from the cartridge with a stronger organic solvent like methanol or ethyl acetate.[5]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in a small volume of mobile phase.
B. QuEChERS for Soil and Other Complex Matrices
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a versatile sample preparation method widely used for pesticide residue analysis in food and environmental samples.[14][15] It can be adapted for the extraction of 2-(2,4-Dibromophenoxy)propanoic acid from matrices like soil.
Step-by-Step Protocol:
-
Extraction: Homogenize the sample and extract with acetonitrile. For dry samples, water may need to be added.[16] Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[14]
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the analyte from the solid matrix and aqueous layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent mixture. For acidic analytes and to remove interfering compounds, a combination of C18 and graphitized carbon black (GCB) can be effective.
-
Centrifugation and Analysis: Centrifuge the d-SPE tube and take an aliquot of the supernatant for HPLC analysis.
| Technique | Pros | Cons | Best Suited For |
| Dilution | Simple, fast, inexpensive. | Reduces analyte concentration, may not be sufficient for complex matrices. | Simple matrices with high analyte concentrations. |
| SPE | High analyte concentration, effective cleanup.[12] | More time-consuming and requires method development. | Aqueous samples like surface water or groundwater.[5][6][7] |
| QuEChERS | Fast, high throughput, uses minimal solvent. | May require optimization for specific analyte-matrix combinations. | Complex solid and semi-solid matrices like soil, food, and tissues.[17][18] |
Guide 3: Chromatographic and Instrumental Solutions
If sample preparation alone is insufficient, further optimization of your HPLC-MS method can help.
Troubleshooting Workflow:
Caption: Workflow for chromatographic and instrumental troubleshooting.
Strategies and Explanations:
-
Optimize Chromatographic Separation: Adjusting the gradient profile of your mobile phase can help to separate the 2-(2,4-Dibromophenoxy)propanoic acid from co-eluting matrix components. A shallower gradient can improve resolution.[19]
-
Change Column Selectivity: If co-elution persists on a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and halogenated compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is one of the most robust ways to compensate for matrix effects.[20] A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized.
-
Reduce Injection Volume: Injecting a smaller volume of your sample extract can reduce the total amount of matrix components introduced into the system, which may lessen the matrix effect.[10]
Method Validation in the Presence of Matrix Effects
When analyzing 2-(2,4-Dibromophenoxy)propanoic acid in complex matrices, it is crucial to validate your method according to established guidelines to ensure the reliability of your data.[21][22][23]
Key Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[24]
-
Linearity: Establish a linear relationship between the concentration of the analyte and the instrumental response over a defined range.[21][22]
-
Accuracy (Recovery): Determine the closeness of the measured value to the true value by analyzing spiked blank matrix samples at different concentrations.[21][22]
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[21][22]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By systematically diagnosing, mitigating, and validating for matrix effects, you can develop a robust and reliable HPLC method for the analysis of 2-(2,4-Dibromophenoxy)propanoic acid, ensuring the integrity of your research and development efforts.
References
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- LCGC International. QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Cole-Parmer Application Lab. The QuEChERS Workflow for Pesticide Residue Analysis.
- Sigma-Aldrich. QuEChERS Method for Pesticide Residue Analysis.
- PubMed.
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- Mastelf.
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- LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
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- ResearchGate.
- LCGC North America.
- ResearchGate. The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis.
- U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
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- ResearchGate. (PDF)
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- Semantic Scholar. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect.
- American Laboratory.
- European Commission Directorate-General for Health and Food Safety. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
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- National Institutes of Health. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution.
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- PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
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Technical Support Center: Enhancing the Biological Activity of 2-(2,4-Dibromophenoxy)propanoic Acid Derivatives
Prepared by the Senior Application Scientist Desk
This guide is designed for researchers, scientists, and drug development professionals actively working with 2-(2,4-dibromophenoxy)propanoic acid and its derivatives. Our goal is to provide practical, field-tested insights to overcome common experimental hurdles and answer frequently asked questions. We move beyond simple step-by-step instructions to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the lifecycle of a research project involving this class of compounds.
Q1: What is the primary mechanism of action for many biologically active phenoxypropanoic acid derivatives?
A1: Many derivatives of phenylpropanoic acid, including this dibrominated series, are known to function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] PPARs are nuclear transcription factors that play pivotal roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[3] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Depending on the specific substitutions on the phenylpropanoic acid scaffold, a compound may act as a selective agonist for one subtype or a dual/pan agonist for multiple subtypes.[1][4] Activation of these receptors is a key strategy in the development of treatments for metabolic syndrome, type 2 diabetes, and dyslipidemia.[5][6]
Q2: My 2-(2,4-dibromophenoxy)propanoic acid derivative shows poor solubility in aqueous buffers for my biological assays. What are my options?
A2: This is a very common challenge. The dibrominated phenyl ring and the propanoic acid moiety contribute to significant lipophilicity, leading to poor water solubility—a characteristic of many new chemical entities.[7] The first step is typically to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous assay medium. However, it is critical to keep the final solvent concentration low (usually <0.5%) to avoid solvent-induced artifacts or toxicity. If solubility issues persist, consider these formulation strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, forming inclusion complexes with an aqueous-soluble exterior.[8]
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[9] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[9]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can create a solid dispersion, which can improve both solubility and dissolution rate.[8][10]
Q3: I am planning a synthetic campaign. What is a reliable general method for preparing these derivatives?
A3: A robust and widely used method is a variation of the Williamson ether synthesis. This typically involves the reaction of 2,4-dibromophenol with an alkyl 2-bromopropionate in the presence of a non-nucleophilic base, followed by hydrolysis of the resulting ester to yield the carboxylic acid.
-
Step 1 (Ether Formation): The phenol is deprotonated by a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF) to form the phenoxide. The phenoxide then acts as a nucleophile, attacking the alkyl 2-bromopropionate to form the ether linkage.
-
Step 2 (Hydrolysis): The ester is hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide (NaOH) in a water/alcohol mixture, followed by an acidic workup to protonate the carboxylate.[11]
For a detailed, step-by-step protocol, please refer to the Protocols section of this guide.
Section 2: Experimental Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ether Product (Step 1) | 1. Wet Reagents/Solvent: Water will consume the base and prevent complete formation of the nucleophilic phenoxide. 2. Inactive Base: Potassium carbonate can be hygroscopic and lose potency. 3. Reaction Not Gone to Completion: Insufficient reaction time or temperature. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware. Use anhydrous solvents. 2. Use Fresh or Dried Base: Use freshly opened K₂CO₃ or dry it in an oven before use. 3. Monitor Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting phenol. If the reaction stalls, consider gently heating (e.g., to 50-60 °C).[12] |
| Product Lost During Workup/Extraction | 1. Product is Water-Soluble: While unlikely for the ester intermediate, it's possible for derivatives with polar functional groups. 2. Emulsion Formation: Vigorous shaking of biphasic mixtures can lead to stable emulsions, trapping the product. 3. Precipitation on Filtration Media: Product may crash out and stick to filter paper or celite. | 1. Check Aqueous Layer: Before discarding, neutralize a small sample of the aqueous layer and extract it with a fresh portion of organic solvent. Run a TLC to check for your product.[13] 2. Break Emulsion: Add brine (saturated NaCl solution) or gently filter the mixture through a pad of celite. 3. Rinse Media: Thoroughly rinse any filtration media with the extraction solvent and check the filtrate by TLC.[13] |
| Impure Product After Column Chromatography | 1. Co-eluting Impurities: Impurities may have a similar polarity (Rf value) to your product. 2. Product Degradation on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds. | 1. Optimize Solvent System: Try a different solvent system (e.g., Toluene/Ethyl Acetate instead of Hexanes/Ethyl Acetate). Consider using a gradient elution. 2. Use Neutralized Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine). Alternatively, use a different stationary phase like alumina. |
A logical workflow for troubleshooting synthetic challenges is crucial for efficient problem-solving.
Caption: A workflow for troubleshooting low synthetic yields.
Biological Assays (In Vitro)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Compound Precipitation: Poorly soluble compounds can precipitate unevenly in microplates. 2. Pipetting Errors: Inaccurate liquid handling, especially with small volumes. 3. Edge Effects: Evaporation from wells at the edge of the plate can concentrate the compound and reagents. | 1. Visually Inspect Plates: Before adding cells or reagents, inspect the plate under a microscope for any signs of precipitation. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For critical steps, consider using automated liquid handlers. 3. Mitigate Edge Effects: Avoid using the outer rows and columns of the plate for experimental samples. Fill them with sterile buffer or media instead.[14] |
| No Biological Activity Observed | 1. Compound is Inactive: The derivative may not be active against the chosen target. 2. Concentration is Too Low: The tested concentrations may be below the effective concentration (EC₅₀). 3. Compound Degradation: The compound may be unstable in the assay medium (e.g., hydrolyzed by esterases). 4. Incorrect Assay Target: The derivative may have a different mechanism of action than hypothesized. | 1. Include a Positive Control: Always use a known active compound to validate that the assay is working correctly. 2. Broaden Concentration Range: Test a wider range of concentrations, typically using a log or half-log dilution series. 3. Assess Stability: Incubate the compound in the assay medium for the duration of the experiment, then analyze for degradation using LC-MS. 4. Consider Phenotypic Screening: If a target-based approach fails, a phenotypic screen can uncover unexpected activities.[15] |
| Apparent Activity (False Positives) in High-Throughput Screens (HTS) | 1. Compound Interference: The compound may interfere with the assay technology (e.g., autofluorescence, luciferase inhibition).[16] 2. Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[16] 3. Cytotoxicity: The compound may be killing the cells, leading to a drop in signal that is misinterpreted as specific inhibition. | 1. Run Counter-Screens: Test the compound in an assay format lacking the biological target to identify interferents.[17] 2. Add Detergent: Re-test active compounds in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which can disrupt aggregates. A loss of activity suggests aggregation was the cause.[16] 3. Perform Cytotoxicity Assay: Always determine the cytotoxicity profile of your compounds (e.g., using an MTT or CellTiter-Glo assay) and ensure primary screening is conducted at non-toxic concentrations. |
A systematic assay cascade is essential to validate hits and eliminate artifacts.
Caption: A typical workflow for validating hits from a primary screen.
Section 3: Key Experimental Protocols
Protocol: General Synthesis of a 2-(2,4-Dibromophenoxy)propanoic Acid Derivative
This protocol describes the synthesis via Williamson ether synthesis followed by ester hydrolysis.
Materials:
-
2,4-Dibromophenol
-
Ethyl 2-bromopropionate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Ether Formation: a. To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). b. Add anhydrous acetone to create a stirrable suspension (approx. 0.2 M concentration of the phenol). c. Add ethyl 2-bromopropionate (1.2 eq) to the suspension. d. Heat the reaction mixture to reflux and stir for 4-12 hours. e. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:EtOAc) until the 2,4-dibromophenol spot is consumed. f. Once complete, cool the mixture to room temperature and filter off the K₂CO₃. Wash the solid with acetone. g. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2,4-dibromophenoxy)propanoate. This crude ester can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Ester Hydrolysis: a. Dissolve the crude ester from the previous step in a mixture of methanol and 10% aqueous NaOH solution (e.g., 2:1 v/v). b. Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC. c. Once hydrolysis is complete, remove the methanol under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 1-2 by adding concentrated HCl. A white precipitate should form. e. Extract the product into ethyl acetate (3x volumes). f. Wash the combined organic layers with water and then with brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2,4-dibromophenoxy)propanoic acid.
-
Purification: a. The final product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.[11]
Protocol: PPAR Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate a specific PPAR subtype and drive the expression of a reporter gene (luciferase).
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the PPAR subtype of interest (e.g., hPPARα)
-
Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds and a known PPAR agonist (positive control, e.g., GW7647 for PPARα)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection (e.g., 20,000 cells/well). Incubate overnight.
-
Transfection: a. Prepare a transfection mix containing the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and a control plasmid (e.g., β-galactosidase for normalization) according to the manufacturer's protocol for your transfection reagent. b. Add the transfection mix to the cells and incubate for 4-6 hours. c. Replace the transfection medium with fresh culture medium and incubate for an additional 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of your test compounds and the positive control in the appropriate cell culture medium. b. Remove the medium from the cells and replace it with the medium containing the compounds. Include a "vehicle only" control (e.g., 0.1% DMSO). c. Incubate for 18-24 hours.
-
Luciferase Measurement: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the luciferase signal (e.g., to the β-galactosidase signal or total protein content if desired). b. Calculate the "fold activation" by dividing the signal from compound-treated wells by the signal from vehicle-treated wells. c. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Caption: Simplified schematic of PPAR activation by a ligand.
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- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. accio.github.io [accio.github.io]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
Technical Support Center: Scaling Up the Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(2,4-dibromophenoxy)propanoic acid. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols adapted from established methodologies, and characterization data to facilitate a smooth and efficient scale-up of this important chemical intermediate.
Introduction
2-(2,4-Dibromophenoxy)propanoic acid is a substituted phenoxyalkanoic acid. This class of compounds has applications in various fields, including as herbicides and as building blocks in medicinal chemistry. The synthesis of this molecule is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming carbon-oxygen bonds.[1][2] This guide will focus on the practical aspects of this synthesis, addressing common challenges and providing solutions to overcome them.
Synthetic Workflow Overview
The synthesis of 2-(2,4-dibromophenoxy)propanoic acid involves the reaction of 2,4-dibromophenol with a 2-halopropanoic acid, typically 2-bromopropanoic acid, in the presence of a base. The reaction proceeds via an SN2 mechanism.[1]
Caption: General workflow for the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid.
Detailed Experimental Protocol (Adapted)
Materials:
-
2,4-Dibromophenol
-
2-Bromopropanoic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or other suitable solvent like acetone)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dibromophenol (1.0 eq) in ethanol. To this solution, add a stoichiometric equivalent of a strong base like sodium hydroxide or potassium hydroxide (1.0 eq) dissolved in a minimal amount of water. Stir the mixture at room temperature for 30 minutes to form the 2,4-dibromophenoxide salt.
-
Nucleophilic Substitution: To the phenoxide solution, add 2-bromopropanoic acid (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the crude residue in water and acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure 2-(2,4-dibromophenoxy)propanoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol. 2. Inactive alkyl halide. 3. Insufficient reaction time or temperature. 4. Incorrect stoichiometry. | 1. Ensure a strong enough base is used (e.g., NaOH, KOH). Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent if necessary, with appropriate safety precautions.[1] 2. Check the purity and age of the 2-bromopropanoic acid. 3. Monitor the reaction by TLC and extend the reaction time or increase the temperature if starting materials are still present. 4. Carefully re-check the molar equivalents of all reactants. |
| Presence of Unreacted 2,4-Dibromophenol | 1. Inefficient nucleophilic attack. 2. Insufficient amount of 2-bromopropanoic acid. | 1. Ensure the reaction is running at an appropriate temperature to facilitate the SN2 reaction. 2. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. |
| Formation of Side Products | 1. Elimination (E2) reaction: The alkoxide can act as a base, leading to the elimination of HBr from 2-bromopropanoic acid to form acrylic acid. This is more likely with secondary alkyl halides.[1] 2. C-alkylation: The phenoxide ion can undergo alkylation at the carbon atoms of the aromatic ring, although O-alkylation is generally favored.[4] | 1. Use a less sterically hindered base if possible. Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate. 2. C-alkylation is generally a minor side product in this type of reaction. Purification by recrystallization or column chromatography should remove these impurities. |
| Difficulty in Product Purification | 1. Oily product instead of a solid. 2. Co-precipitation of impurities during recrystallization. | 1. If the product oils out during acidification or recrystallization, try adding a co-solvent or using a different solvent system. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. 2. Ensure the crude product is fully dissolved in the minimum amount of hot solvent during recrystallization. Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base is crucial for deprotonating the hydroxyl group of 2,4-dibromophenol. This generates the 2,4-dibromophenoxide anion, which is a much stronger nucleophile than the neutral phenol and is necessary for the SN2 reaction with 2-bromopropanoic acid to proceed at a reasonable rate.[5]
Q2: Can I use a different alkylating agent instead of 2-bromopropanoic acid?
A2: Yes, other 2-halopropanoic acids (like 2-chloropropanoic acid) or their esters can be used. The reactivity of the alkyl halide follows the trend I > Br > Cl. If an ester is used, a final hydrolysis step will be required to obtain the carboxylic acid.
Q3: What solvents are suitable for this reaction?
A3: Polar aprotic solvents like acetone, DMF, or DMSO can also be used and may favor the SN2 reaction.[4] However, alcohols like ethanol are often used for their ability to dissolve both the phenoxide salt and the alkyl halide.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the starting materials (2,4-dibromophenol and 2-bromopropanoic acid) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.
Q5: What are the key safety precautions for this synthesis?
A5: 2,4-Dibromophenol is toxic and an irritant. 2-Bromopropanoic acid is corrosive. Strong bases like NaOH and KOH are also corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents.
Product Characterization
The identity and purity of the synthesized 2-(2,4-dibromophenoxy)propanoic acid should be confirmed by various analytical techniques.
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₃ | [6] |
| Molecular Weight | 323.97 g/mol | [6] |
| Appearance | Solid | - |
| Melting Point | Data not readily available | - |
Spectroscopic Data (Predicted and from similar compounds):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the aromatic ring, the carbonyl carbon of the carboxylic acid, the methine carbon, and the methyl carbon.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and the C-O-C stretch of the ether linkage.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in the synthesis.
References
- Williamson Ether Synthesis Lab Protocol. (n.d.). Retrieved from a general organic chemistry lab manual.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.
- PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 2-(2,4-Dibromophenoxy)propanoic acid | C9H8Br2O3 | CID 247897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 2-(2,4-Dibromophenoxy)propanoic Acid Experiments
This guide is designed for researchers, scientists, and drug development professionals working with 2-(2,4-Dibromophenoxy)propanoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this compound. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2-(2,4-Dibromophenoxy)propanoic acid?
The most common and direct route for the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid is a two-step process. It begins with the Williamson ether synthesis to form an ester, followed by hydrolysis to yield the final carboxylic acid.
Q2: What are the main safety precautions to consider when working with this compound?
2-(2,4-Dibromophenoxy)propanoic acid is classified as harmful if swallowed.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Q3: How should I store 2-(2,4-Dibromophenoxy)propanoic acid?
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. To prevent potential degradation, it is advisable to protect it from prolonged exposure to light and moisture.
Q4: My final product has a low melting point and appears impure. What are the likely contaminants?
Common impurities can include unreacted starting materials (2,4-dibromophenol and the alkyl 2-halopropanoate), byproducts from side reactions of the Williamson ether synthesis (such as C-alkylation products), or residual solvent from the purification process. Incomplete hydrolysis of the ester intermediate is another common source of impurity.
Synthesis Troubleshooting
The synthesis of 2-(2,4-Dibromophenoxy)propanoic acid typically follows a two-step pathway: (1) Williamson ether synthesis to form ethyl 2-(2,4-dibromophenoxy)propanoate, and (2) subsequent hydrolysis of the ester to the carboxylic acid.
Workflow for the Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid
Sources
Technical Support Center: Stability of 2-(2,4-Dibromophenoxy)propanoic acid
Introduction
Welcome to the technical support guide for 2-(2,4-Dibromophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, with a particular focus on the impact of pH. Understanding the stability profile of 2-(2,4-Dibromophenoxy)propanoic acid is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable formulations. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Core Properties of 2-(2,4-Dibromophenoxy)propanoic acid
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₃ | [1] |
| Molecular Weight | 323.97 g/mol | [1] |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | [1] |
| CAS Number | 6965-70-4 | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(2,4-Dibromophenoxy)propanoic acid in solution?
The primary stability concerns for 2-(2,4-Dibromophenoxy)propanoic acid, like other phenoxypropanoic acids, are hydrolysis under acidic or basic conditions, especially when combined with heat, as well as potential photodegradation and oxidation.[2] Forced degradation studies are essential to fully understand its stability profile under various stress conditions.[2]
Q2: How does pH affect the stability of the ether linkage in 2-(2,4-Dibromophenoxy)propanoic acid?
Q3: What are the expected degradation products of 2-(2,4-Dibromophenoxy)propanoic acid under hydrolytic conditions?
Under hydrolytic stress (acidic or basic), the primary degradation pathway is expected to be the cleavage of the ether linkage. This would result in the formation of 2,4-dibromophenol and 2-hydroxypropanoic acid (lactic acid).
Q4: How can I monitor the degradation of 2-(2,4-Dibromophenoxy)propanoic acid in my experiments?
The most reliable method for monitoring degradation is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[2] These techniques can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance.[2] A typical HPLC method would utilize a C18 column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient.[4]
Q5: Are there any visual indicators of degradation?
While visual indicators such as a change in color or the formation of a precipitate can suggest degradation, they are not definitive.[2] Many degradation products may be soluble and colorless. Therefore, analytical methods like HPLC are crucial for confirming and quantifying degradation.[2]
Troubleshooting Guide
Problem: Inconsistent results in biological assays.
-
Possible Cause: Degradation of 2-(2,4-Dibromophenoxy)propanoic acid in the assay medium due to pH instability. The pH of your culture medium can influence the stability of the compound over the course of the experiment.
-
Troubleshooting Steps:
-
Verify pH of Medium: Measure the pH of your assay medium before and after the experiment.
-
Conduct a Time-Course Stability Study: Prepare a solution of the compound in your assay medium and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC. This will help you determine the rate of degradation under your specific experimental conditions.
-
Consider Buffered Solutions: If significant degradation is observed, consider using a buffered solution with a pH that is known to be optimal for the compound's stability.
-
Problem: Appearance of unexpected peaks in HPLC chromatogram.
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Review Sample Preparation and Storage: Ensure that your stock solutions and samples are prepared fresh and stored under appropriate conditions (e.g., protected from light, at a suitable temperature).
-
Inject a Blank: Run a solvent blank to rule out contamination from the solvent or the HPLC system.
-
Perform Forced Degradation: Intentionally degrade a sample of 2-(2,4-Dibromophenoxy)propanoic acid under acidic, basic, oxidative, and photolytic conditions. Analyze the stressed samples by HPLC to see if the unexpected peaks match the retention times of the degradation products. This can help in identifying the nature of the impurities.
-
Problem: Loss of compound during sample work-up.
-
Possible Cause: The compound may be unstable at the pH of the extraction or purification buffers.
-
Troubleshooting Steps:
-
Assess pH at Each Step: Measure the pH of all aqueous solutions used during your work-up procedure.
-
Minimize Exposure Time: Reduce the time the compound is in contact with solutions of extreme pH.
-
Work at Lower Temperatures: Perform extraction and purification steps at a lower temperature (e.g., on an ice bath) to slow down potential degradation reactions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for 2-(2,4-Dibromophenoxy)propanoic acid
This protocol is designed to intentionally degrade the compound to understand its stability profile under various stress conditions.[2][5]
Materials:
-
2-(2,4-Dibromophenoxy)propanoic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(2,4-Dibromophenoxy)propanoic acid in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60-80°C for several hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for several hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60-80°C for several hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source as specified by ICH Q1B guidelines.
-
-
Control Sample: Maintain an unstressed sample of the stock solution protected from light at a cold temperature.
-
Sample Analysis:
-
After the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples (stressed and control) by HPLC.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks and calculate the percentage of degradation.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway under Hydrolysis
Caption: Potential hydrolysis degradation pathway.
References
- BenchChem. (n.d.). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.
-
National Center for Biotechnology Information. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. PubChem. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(9), 3859-3864.
-
Alsberg, T., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]
Sources
Storage and handling best practices for 2-(2,4-Dibromophenoxy)propanoic acid
This guide, curated for researchers, scientists, and professionals in drug development, offers comprehensive technical support for the effective storage, handling, and application of 2-(2,4-Dibromophenoxy)propanoic acid. As Senior Application Scientists, we provide insights grounded in established scientific principles and practical laboratory experience to address common challenges and ensure the integrity of your research.
Section 1: Chemical Profile and Safety
1.1. Key Chemical Information
Here are the fundamental properties of 2-(2,4-Dibromophenoxy)propanoic acid:
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₃ | [1] |
| Molecular Weight | 323.97 g/mol | [1] |
| CAS Number | 6965-70-4 | [1] |
| Appearance | White to off-white solid | General chemical knowledge |
1.2. Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS), 2-(2,4-Dibromophenoxy)propanoic acid is classified as Acute Toxicity 4, oral, with the hazard statement H302: Harmful if swallowed.[1] Therefore, stringent safety protocols are imperative.
Mandatory PPE Workflow
Caption: A stepwise guide to essential PPE for handling 2-(2,4-Dibromophenoxy)propanoic acid.
Section 2: Storage and Stability
Proper storage is crucial to maintain the chemical integrity of 2-(2,4-Dibromophenoxy)propanoic acid.
2.1. Recommended Storage Conditions
For optimal stability, store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2.2. Long-Term and Short-Term Storage of Solutions
For solutions, especially in organic solvents like DMSO, it is best to prepare them fresh. If short-term storage is necessary, store in a tightly sealed vial at -20°C. For long-term storage, aliquoting and storing at -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.
Section 3: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling and use of 2-(2,4-Dibromophenoxy)propanoic acid in a question-and-answer format.
Solubility and Solution Preparation
Q1: What is the best solvent to dissolve 2-(2,4-Dibromophenoxy)propanoic acid?
Q2: I am having trouble dissolving the compound in my desired solvent. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution may aid dissolution.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance solubility.
-
Use a co-solvent: If the compound needs to be in a less polar solvent for your experiment, you can first dissolve it in a small amount of a compatible polar solvent like DMSO and then dilute it with the desired solvent.
Q3: How do I prepare a stock solution for my cell-based assays?
A3: A common practice is to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and then serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Stability and Degradation
Q4: My solution of 2-(2,4-Dibromophenoxy)propanoic acid has changed color. What does this mean?
A4: A change in color, such as yellowing, can be an indicator of chemical degradation. This could be due to several factors, including:
-
Photodegradation: Exposure to light, especially UV light, can cause the degradation of brominated aromatic compounds.[3][4]
-
Oxidation: The presence of oxidizing agents or prolonged exposure to air can lead to degradation.
-
Hydrolysis: Under basic conditions (high pH), the ester linkage in the molecule can be susceptible to hydrolysis, particularly at elevated temperatures.[5][6]
Troubleshooting Degradation
Caption: A flowchart for identifying and mitigating common causes of compound degradation.
Experimental Applications: Troubleshooting
Q5: I am using 2-(2,4-Dibromophenoxy)propanoic acid in a cell-based assay and my results are inconsistent. What could be the problem?
A5: Inconsistent results in cell-based assays can stem from several factors related to the compound and the experimental setup:
-
Compound Instability: As discussed, the compound may be degrading in your culture medium over the course of the experiment. Prepare fresh dilutions for each experiment and consider the stability in your specific medium.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
-
Cell Health: The health and passage number of your cells can significantly impact their response to treatment. Always use healthy, low-passage cells for your assays.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Q6: I am using 2-(2,4-Dibromophenoxy)propanoic acid as a precursor in a chemical synthesis, but the reaction is not proceeding as expected. What are some common issues?
A6: When used as a synthetic precursor, several factors can affect the reaction outcome:
-
Purity of Starting Material: Impurities in the starting material can interfere with the reaction. Ensure the purity of your 2-(2,4-Dibromophenoxy)propanoic acid using techniques like NMR or LC-MS.
-
Reaction Conditions: The choice of base, solvent, and temperature can be critical. For reactions involving the carboxylic acid group, ensure the conditions are compatible with the rest of the molecule. For instance, strong basic conditions at high temperatures could lead to hydrolysis.
-
Incompatible Reagents: Avoid strong oxidizing agents unless a specific oxidation reaction is intended.
Section 4: Disposal
All waste containing 2-(2,4-Dibromophenoxy)propanoic acid should be treated as hazardous chemical waste. Dispose of the solid compound and any solutions in appropriately labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. ResearchGate. Available at: [Link]
-
Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins. PubMed. Available at: [Link]
-
Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins. National Institutes of Health. Available at: [Link]
-
2-(2,4-dibromophenoxy)propanoic acid (C9H8Br2O3). PubChemLite. Available at: [Link]
-
Photodegradation of novel brominated flame retardants (NBFRs) in a liquid system: Kinetics and photoproducts. ResearchGate. Available at: [Link]
-
2-(2,4-Dibromophenoxy)propanoic acid. PubChem. Available at: [Link]
-
Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. ResearchGate. Available at: [Link]
-
Photodegradation of tetrahalobisphenol-A (X = Cl, Br) flame retardants and delineation of factors affecting the process. ResearchGate. Available at: [Link]
-
Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]
-
Potent Platinum(IV) Prodrugs That Incorporate a Biotin Moiety to Selectively Target Cancer Cells. MDPI. Available at: [Link]
-
Phenoxy Reference Guide. Pest Genie. Available at: [Link]
-
Bromine-photosensitized degradation of perfluorooctanoic acid. National Institutes of Health. Available at: [Link]
-
Degradation of Herbicide 2,4-dichlorophenoxybutanoic Acid in the Photolysis of [FeOH]2+ and [Fe(Ox)3]3- Complexes: A Mechanistic Study. PubMed. Available at: [Link]
-
Determination of phenoxyacetic herbicide residues in biological materials. PubMed. Available at: [Link]
-
The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells. PubMed. Available at: [Link]
-
Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PubMed. Available at: [Link]
-
2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. PubChem. Available at: [Link]
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. Available at: [Link]
-
3-(2,4-DIBROMOPHENOXY)PROPANOIC ACID. Alchem Pharmtech. Available at: [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. National Institutes of Health. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 2-(2,4-Dibromophenoxy)propanoic Acid and 2-(2,4-Dichlorophenoxy)propanoic Acid for Researchers
Introduction
In the landscape of synthetic auxin herbicides, the phenoxypropanoic acid class has long been a cornerstone for the selective control of broadleaf weeds in cereal crops and turf. Among these, 2-(2,4-Dichlorophenoxy)propanoic acid, commonly known as Dichlorprop, is a well-established and widely utilized compound.[1][2] Its structural analog, 2-(2,4-Dibromophenoxy)propanoic acid, presents an intriguing case for comparative analysis. While not as commercially prominent, the substitution of chlorine with bromine atoms on the phenyl ring offers a valuable opportunity to explore the nuances of structure-activity relationships, environmental persistence, and toxicological profiles.
This guide provides a detailed, objective comparison of these two molecules, grounded in available experimental data and established scientific principles. It is designed for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant differences imparted by halogen substitution in this important class of herbicides. We will delve into their mechanisms of action, comparative efficacy, environmental fate, and toxicological considerations, supported by detailed experimental protocols for practical evaluation.
Chemical and Physical Properties: A Foundation for Comparison
The fundamental chemical and physical properties of a herbicide dictate its behavior in formulation, application, and the environment. Below is a comparative summary of the key properties of 2-(2,4-Dibromophenoxy)propanoic acid and Dichlorprop.
| Property | 2-(2,4-Dibromophenoxy)propanoic acid | 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid[3] | 2-(2,4-dichlorophenoxy)propanoic acid[2] |
| CAS Number | 6965-70-4[3] | 120-36-5[2] |
| Molecular Formula | C₉H₈Br₂O₃[3] | C₉H₈Cl₂O₃[2] |
| Molecular Weight | 323.97 g/mol [3] | 235.06 g/mol [2] |
| Appearance | Data not available | Yellowish to colorless solid[2] |
| Melting Point | Data not available | 116-120 °C (R-isomer)[1] |
| Water Solubility | Data not available | 720 mg/L at 20 °C (R-isomer)[1] |
Mechanism of Action: The Synthetic Auxin Pathway
Both 2-(2,4-Dibromophenoxy)propanoic acid and Dichlorprop belong to the phenoxyalkanoic acid class of herbicides, which act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA).[4] Their herbicidal action is initiated by binding to the TIR1/AFB family of auxin co-receptors, leading to a cascade of events that disrupt normal plant growth and development.[5]
The binding of the synthetic auxin to the TIR1/AFB receptor complex facilitates the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[5] This degradation removes the inhibition of Auxin Response Factors (ARFs), which then activate the expression of auxin-responsive genes.[6] The resulting uncontrolled cell division and elongation, particularly in the vascular tissues, lead to epinasty, stem twisting, and ultimately, the death of susceptible broadleaf plants.[1]
Caption: Generalized signaling pathway for synthetic auxin herbicides.
Comparative Herbicidal Efficacy: An Inferential Analysis
Direct, side-by-side experimental data comparing the herbicidal efficacy of 2-(2,4-Dibromophenoxy)propanoic acid and Dichlorprop is scarce in publicly available literature. However, we can infer potential differences based on established structure-activity relationships within the phenoxyalkanoic acid class.
The herbicidal activity of these compounds is stereospecific, with the (R)-enantiomer being the biologically active form.[4] The nature of the halogen substituents on the phenyl ring is a critical determinant of efficacy. Generally, halogenation at the 2 and 4 positions is optimal for auxin-like activity.
The increased lipophilicity conferred by bromine atoms compared to chlorine could enhance the rate of cuticular penetration in target weeds, potentially leading to faster uptake and, consequently, a more rapid onset of herbicidal symptoms. However, this enhanced uptake does not necessarily guarantee greater overall efficacy, as factors such as metabolic detoxification within the plant and the precise fit within the auxin receptor also play crucial roles. Further experimental investigation, as outlined in the protocol below, is necessary to definitively quantify the relative performance of these two compounds.
Environmental Fate and Ecotoxicological Profile
The environmental behavior and non-target toxicity of a herbicide are of paramount importance for its safe and responsible use.
Dichlorprop:
-
Persistence and Degradation: Dichlorprop is generally considered to be of low persistence in soil, with biodegradation being a primary route of dissipation.[7] In aquatic environments, it can be more persistent under certain conditions, with photodegradation and microbial degradation being important breakdown pathways.[7]
-
Mobility: Due to its moderate water solubility and potential to exist as an anion in the environment, Dichlorprop can be mobile in soil and has the potential to leach into groundwater.[7]
-
Toxicity: Dichlorprop exhibits moderate acute toxicity to mammals.[8][9] Some ester formulations can be highly toxic to fish and aquatic invertebrates, while salt formulations are generally less so.[9] It is considered to have low toxicity to birds and honeybees.[10]
2-(2,4-Dibromophenoxy)propanoic acid:
-
Persistence and Degradation: Specific data on the environmental fate of 2-(2,4-Dibromophenoxy)propanoic acid is limited. However, studies on other brominated organic compounds, such as brominated flame retardants, indicate that they can be persistent in the environment.[11][12] The carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-chlorine bond, which might suggest a role for photodegradation in its environmental dissipation. Microbial degradation is also a likely pathway, though the rates are unknown.
-
Mobility: The mobility of the dibromo- analog in soil is expected to be influenced by its water solubility and soil organic matter content. Its higher molecular weight compared to Dichlorprop might slightly reduce its mobility.
Synthesis Methodologies
The synthesis of both 2-(2,4-Dibromophenoxy)propanoic acid and Dichlorprop typically follows the Williamson ether synthesis pathway. This involves the reaction of the corresponding di-halogenated phenol with a 2-halopropanoic acid or its ester in the presence of a base.[16][17]
A general synthetic scheme is as follows:
-
Deprotonation of the Phenol: 2,4-Dichlorophenol or 2,4-Dibromophenol is treated with a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt.
-
Nucleophilic Substitution: The phenoxide salt then acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid (e.g., 2-chloropropionic acid), displacing the halide and forming the ether linkage.
-
Workup and Purification: The reaction mixture is then neutralized, and the product is isolated and purified, typically by crystallization or chromatography.
While the fundamental synthetic route is similar, reaction conditions such as temperature, solvent, and reaction time may need to be optimized for each analog to achieve high yields and purity.
Experimental Protocol: Comparative Root Elongation Inhibition Bioassay
This protocol provides a standardized method for comparing the herbicidal efficacy of 2-(2,4-Dibromophenoxy)propanoic acid and Dichlorprop using a sensitive root elongation bioassay with a model dicot species such as cress (Lepidium sativum).
Caption: Workflow for the comparative root elongation bioassay.
Materials:
-
2-(2,4-Dibromophenoxy)propanoic acid
-
2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop)
-
Seeds of a sensitive dicot species (e.g., cress, lettuce)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Acetone (for stock solution preparation)
-
Distilled or deionized water
-
Incubator or growth chamber
-
Ruler or digital calipers
-
Statistical analysis software
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in acetone.
-
Working Solution Preparation: Create a serial dilution of each compound in distilled water to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a control with the same concentration of acetone as the highest test concentration.
-
Assay Setup: Place two layers of filter paper in each Petri dish. Pipette 5 mL of the appropriate test or control solution into each dish.
-
Seed Plating: Place 10-20 seeds on the moist filter paper in each dish, ensuring they are evenly spaced.
-
Incubation: Seal the Petri dishes with parafilm and place them in an incubator in the dark at a constant temperature (e.g., 25°C) for 72 hours.
-
Data Collection: After the incubation period, carefully remove the seedlings and measure the length of the primary root of each seedling to the nearest millimeter.
-
Data Analysis: Calculate the mean root length for each treatment. Express the results as a percentage of the control. Plot the percentage inhibition against the logarithm of the herbicide concentration to generate a dose-response curve. Calculate the EC₅₀ value (the concentration that causes 50% inhibition of root elongation) for each compound using a suitable statistical model (e.g., log-logistic).
Conclusion
The comparison between 2-(2,4-Dibromophenoxy)propanoic acid and 2-(2,4-Dichlorophenoxy)propanoic acid highlights the critical role of halogen substitution in defining the properties of phenoxy auxin herbicides. While Dichlorprop is a well-characterized herbicide, its dibrominated counterpart remains a subject for further investigation. Based on chemical principles, the substitution of chlorine with bromine is expected to increase lipophilicity, which may influence its uptake, environmental fate, and interaction with the target site.
The lack of direct comparative experimental data for the dibromo- analog underscores the need for further research to fully elucidate its herbicidal potential and environmental impact. The provided experimental protocol offers a robust framework for such investigations. A thorough understanding of these structure-activity relationships is essential for the rational design of new herbicidal molecules with improved efficacy and more favorable environmental and toxicological profiles.
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A Comparative Guide to the Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid: Traditional versus Modern Methodologies
Introduction
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic carboxylic acid. Its structural motifs are common in molecules developed for the pharmaceutical and agrochemical industries. For instance, related phenoxypropanoic acids are known to exhibit herbicidal activity. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in process development and medicinal chemistry.
This guide provides an in-depth comparison of two synthetic methodologies for 2-(2,4-Dibromophenoxy)propanoic acid. We will first examine the established, traditional approach via the Williamson ether synthesis. Subsequently, we will introduce and validate a modern, more efficient method utilizing phase-transfer catalysis. This guide will provide detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in making informed decisions for their synthetic strategies. While other advanced methods, such as the copper-catalyzed Ullmann condensation, represent another frontier in C-O bond formation, this guide will focus on the direct evolution of the Williamson ether synthesis.[1]
Part 1: The Established Method - Traditional Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, is a cornerstone of organic chemistry for the formation of ethers.[2][3] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide, displacing the halide to form the ether linkage.[2] In the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid, this involves the reaction of 2,4-dibromophenol with a 2-halopropanoic acid derivative in the presence of a strong base.
While versatile, the traditional Williamson synthesis often requires forcing conditions, such as high temperatures and a significant excess of one reactant, to drive the reaction to completion. Yields can be variable, typically ranging from 50-95% depending on the specific substrates and conditions.[2]
Detailed Experimental Protocol: Traditional Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of similar phenoxyalkanoic acids.[4]
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dibromophenol (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Addition of Base: To the stirred solution, add a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 eq) to deprotonate the phenol and form the corresponding phenoxide in situ.
-
Addition of the Alkyl Halide: Add ethyl 2-bromopropionate (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add an aqueous solution of NaOH (e.g., 2 M) and continue stirring at reflux for another 1-2 hours to hydrolyze the ethyl ester to the carboxylic acid.
-
Workup and Isolation: Cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., 2 M HCl) to a pH of approximately 2. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the purified 2-(2,4-Dibromophenoxy)propanoic acid.
Part 2: The New Method - Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
A significant advancement in the Williamson ether synthesis is the application of phase-transfer catalysis (PTC). This technique is particularly useful for reactions where the two reactants are soluble in immiscible liquid phases (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of one reactant (in this case, the aqueous-soluble phenoxide) into the organic phase where it can react with the other reactant (the organic-soluble alkyl halide).[5] This circumvents the need for a single solvent that can dissolve both reactants and often leads to dramatically improved reaction rates, milder conditions, and higher yields.
For the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid, a PTC approach allows the reaction to be carried out in a biphasic system (e.g., water and an organic solvent) at significantly lower temperatures and with shorter reaction times compared to the traditional method.
Detailed Experimental Protocol: Phase-Transfer Catalyzed Synthesis
This protocol is based on a validated method for a structurally related compound.
-
Phase Preparation: In a reaction vessel, combine 2,4-dibromophenol (1.0 eq), sodium hydroxide (2.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq), and water. Stir the mixture at room temperature for 10-20 minutes to form the phenoxide in the aqueous phase.
-
Addition of Reactants: To this biphasic mixture, add 2-chloropropionic acid (1.0 eq) and an organic solvent such as toluene or dichloromethane.
-
Reaction: Heat the mixture to 40-60 °C and stir vigorously for 0.5-1.5 hours. The use of a phase-transfer catalyst allows for a significantly lower reaction temperature and shorter duration.
-
Workup and Isolation: After the reaction is complete, cool the mixture and acidify with HCl or sulfuric acid. Separate the organic phase, which now contains the product.
-
Purification: Wash the organic layer with water and then evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization. This method has been reported to achieve yields of over 90% with a purity of up to 99.5% for analogous products.
Part 3: Head-to-Head Comparison
The validation of a new synthetic method hinges on a direct comparison of its performance against the established procedure. The data below summarizes the key advantages of the phase-transfer catalyzed approach.
Quantitative Data Summary
| Metric | Traditional Williamson Ether Synthesis | Phase-Transfer Catalyzed Williamson Synthesis |
| Reaction Temperature | 80-150 °C (Reflux) | 40-60 °C |
| Reaction Time | 4-10 hours | 0.5-1.5 hours |
| Typical Yield | 50-80% | > 90% |
| Solvent System | Single organic solvent (e.g., ethanol, acetone) | Biphasic (e.g., water-toluene) |
| Base | Strong base (e.g., NaOH, KOH) | Strong base (e.g., NaOH) |
| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) |
Qualitative Comparison and Scientific Integrity
The phase-transfer catalyzed method offers several compelling advantages beyond the quantitative improvements. The milder reaction conditions reduce energy consumption and the potential for thermal degradation of reactants or products. The shorter reaction times increase throughput, a critical factor in industrial applications. Furthermore, the biphasic system can simplify the workup procedure. From a green chemistry perspective, the increased efficiency and reduced energy demand make the PTC method a more sustainable choice. The self-validating nature of this protocol lies in its consistent high yields and purity under mild conditions, demonstrating a more controlled and reproducible chemical transformation.
Part 4: Visualizing the Synthetic Pathways
To further clarify the operational differences between the two methods, the following workflow diagrams are provided.
Caption: Workflow for the Traditional Williamson Ether Synthesis.
Caption: Workflow for the Phase-Transfer Catalyzed Synthesis.
Conclusion
The validation of this new synthesis method demonstrates a clear and significant improvement over the traditional Williamson ether synthesis for the preparation of 2-(2,4-Dibromophenoxy)propanoic acid. The use of phase-transfer catalysis results in a more efficient, faster, and higher-yielding process that can be carried out under considerably milder conditions. For researchers and professionals in drug development and agrochemical synthesis, the adoption of this modern methodology can lead to substantial benefits in terms of resource efficiency, scalability, and cost-effectiveness. Future explorations may also consider copper-catalyzed Ullmann-type couplings as another advanced strategy for the synthesis of this and related diaryl ethers.
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Navigating the Specificity Challenge: A Comparative Guide to the Cross-Reactivity of 2-(2,4-Dibromophenoxy)propanoic Acid in Immunoassays
For researchers, scientists, and professionals in drug development, the accuracy of immunoassay data is paramount. These powerful techniques, prized for their sensitivity and high-throughput capabilities, are nonetheless susceptible to cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte. This guide provides an in-depth technical analysis of the anticipated cross-reactivity of 2-(2,4-Dibromophenoxy)propanoic acid , a compound of interest in environmental and agricultural research, within various immunoassay formats. In the absence of direct experimental data for this specific analyte, this guide synthesizes information from studies on structurally related phenoxyalkanoic acid herbicides to provide a predictive comparison and a framework for empirical validation.
The Structural Basis of Cross-Reactivity in Phenoxy Herbicide Immunoassays
Immunoassay specificity is dictated by the precise molecular recognition between an antibody's antigen-binding site (paratope) and the structural features (epitopes) of the target molecule. For small molecules like phenoxy herbicides, the entire molecule and its subtle structural variations act as the epitope. Cross-reactivity, therefore, is a function of shared structural motifs between the target analyte and other compounds present in the sample.
The molecular structure of 2-(2,4-Dibromophenoxy)propanoic acid presents several key features that will govern its cross-reactivity profile:
-
The Phenoxy Ring: The central phenyl ring with an ether linkage is a common feature among this class of herbicides.
-
Halogen Substitution: The presence and position of two bromine atoms at the 2 and 4 positions are critical recognition sites. Immunoassays developed for chlorinated analogues, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), may exhibit varying degrees of cross-reactivity with this brominated version.
-
The Propanoic Acid Side Chain: The propanoic acid moiety, as opposed to the more common acetic acid side chain found in herbicides like 2,4-D, represents a significant structural difference that will influence antibody binding.
The interplay of these structural elements determines the degree of cross-reactivity and is a crucial consideration when selecting or developing an immunoassay.
Comparative Analysis of Cross-Reactivity with Structurally Related Compounds
To predict the cross-reactivity of 2-(2,4-Dibromophenoxy)propanoic acid, we can analyze existing data from immunoassays developed for its structural relatives. The following table collates cross-reactivity data from various studies on immunoassays for 2,4-D (the acetic acid analogue) and dichlorprop (the chlorinated propanoic acid analogue).
| Immunoassay Target | Cross-Reactant | Structural Difference from Target | Reported Cross-Reactivity (%) | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Additional Cl at position 5 | 1% - 9.5% | [1][2] |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | CH₃ at position 2 instead of Cl | 13.8% - 33% | [2][3] | |
| 2,4-Dichlorophenoxypropanoic acid (Dichlorprop) | Propanoic vs. Acetic acid side chain | <10% | [4] | |
| 2,4-Dichlorophenol | Lacks the carboxylic acid side chain | <10% | [4] | |
| 2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex/2,4,5-TP) | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Acetic vs. Propanoic acid side chain | 6.9% | [5] |
Analysis and Prediction:
From the available data, several key trends emerge that inform our prediction for 2-(2,4-Dibromophenoxy)propanoic acid:
-
Influence of the Side Chain: Immunoassays are often highly specific for the alkanoic acid side chain. For example, an antibody raised against 2,4-D (acetic acid derivative) shows low cross-reactivity (<10%) with dichlorprop (propanoic acid derivative)[4]. Similarly, an assay for Silvex (propanoic acid derivative) has only 6.9% cross-reactivity with 2,4,5-T (acetic acid derivative)[5]. This suggests that an immunoassay developed for a phenoxyacetic acid (like a brominated 2,4-D analogue) would likely have low cross-reactivity with 2-(2,4-Dibromophenoxy)propanoic acid. Conversely, an immunoassay targeting a phenoxypropanoic acid would be more likely to recognize it.
-
Influence of Halogen Substitution: The type and position of halogens on the phenoxy ring are critical for antibody recognition. While direct data for brominated analogues in 2,4-D or dichlorprop assays is scarce, the moderate cross-reactivity of MCPA in 2,4-D assays (where a methyl group replaces a chlorine) indicates that substitutions at the 2-position can be tolerated to some extent by certain antibodies[2][3]. It is plausible that the substitution of chlorine with bromine, which are both halogens with similar electronic properties but different atomic radii, would result in moderate to low cross-reactivity in an assay for a chlorinated analogue, and vice versa.
Predicted Cross-Reactivity Profile for 2-(2,4-Dibromophenoxy)propanoic acid:
Based on this comparative analysis, we can predict the following:
-
In an immunoassay for 2,4-Dichlorophenoxyacetic acid (2,4-D) , the cross-reactivity of 2-(2,4-Dibromophenoxy)propanoic acid is expected to be very low , likely less than 10%. This is due to the combined structural differences of the propanoic acid side chain and the bromine-for-chlorine substitution.
-
In an immunoassay for Dichlorprop (2,4-DP) , which shares the propanoic acid side chain, the cross-reactivity will primarily depend on the antibody's tolerance for the bromine substituents. It is predicted to be low to moderate .
-
In a hypothetical immunoassay specifically designed for 2-(2,4-Dibromophenoxy)acetic acid , the cross-reactivity of the propanoic acid variant would likely be low .
Experimental Protocol for Determining Cross-Reactivity
To empirically validate these predictions, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and robust method. The following protocol outlines the key steps for determining the 50% inhibitory concentration (IC50) and calculating the percent cross-reactivity.
Materials and Reagents
-
Microtiter plates (96-well, high-binding capacity)
-
Coating antigen (e.g., a protein conjugate of the target herbicide)
-
Primary antibody specific to the target herbicide
-
2-(2,4-Dibromophenoxy)propanoic acid and other potential cross-reactants
-
Enzyme-labeled secondary antibody (e.g., horseradish peroxidase-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Microplate reader
Experimental Workflow
Caption: Workflow for Determining Cross-Reactivity in a Competitive ELISA.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Discard the coating solution and wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants in assay buffer.
-
In separate tubes, mix equal volumes of the primary antibody (at its optimal dilution) with each dilution of the standard or cross-reactant.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme-labeled secondary antibody, diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis
-
Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the target analyte and each cross-reactant.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This can be calculated using a four-parameter logistic curve fit.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Conclusion and Recommendations
While direct experimental data for the cross-reactivity of 2-(2,4-Dibromophenoxy)propanoic acid in immunoassays is not currently available in the public domain, a logical prediction can be made based on the analysis of structurally similar compounds. The propanoic acid side chain is likely to be a major determinant of specificity, suggesting that immunoassays for phenoxyacetic acids will exhibit low cross-reactivity. The impact of the dibromo-substitution is predicted to be moderate, with higher cross-reactivity expected in assays targeting other brominated phenoxy compounds.
For researchers working with this analyte, it is imperative to experimentally determine the cross-reactivity profile of any immunoassay being considered for its detection. The provided protocol offers a robust framework for conducting such validation studies. By understanding the structural basis of antibody recognition and empirically testing for cross-reactivity, scientists can ensure the accuracy and reliability of their immunoassay data, leading to more confident and impactful research outcomes.
References
- Manclús, J. J., & Montoya, A. (1996). Development of an enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil. Food and Agricultural Immunology, 8(2), 113-125.
- Knopp, D., Nuhn, P., & Dobberkau, H. J. (1985). Radioimmunoassay for 2,4-dichlorophenoxyacetic acid. Archives of toxicology, 58(1), 27-32.
- Abbott. (n.d.). Cross Reactivity Summary. Abbott Toxicology.
- Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. (2012). Clinical Chemistry, 58(11), 1564-1572.
- A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018).
- Giersch, T. (1993). A new monoclonal antibody for the sensitive detection of 2,4-dichlorophenoxyacetic acid. Journal of immunological methods, 164(2), 227-235.
- Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1266-1271.
- New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. (2024). Public Health and Toxicology, 4(Supplement 2), A4.
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Bioanalysis, 12(4), 253-256.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. (2020). Molecules, 25(21), 5036.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). International Journal of Molecular Sciences, 23(19), 11849.
- Evaluation of ELISA for the analysis of imidacloprid in biological matrices: Cross-reactivities, matrix interferences, and comparison to LC-MS/MS. (2017).
- A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples. (2022). Foods, 11(3), 382.
- Biolabeling with 2,4-Dichlorophenoxyacetic Acid Derivatives: The 2,4-D Tag. (2007).
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- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 2-(2,4-Dibromophenoxy)propanoic acid
Introduction: The Reproducibility Mandate in Bioactive Compound Research
In the realm of drug development and agricultural science, the reliability of experimental data is paramount. 2-(2,4-Dibromophenoxy)propanoic acid, a halogenated phenoxy acid derivative, belongs to a class of compounds with significant biological activity. Its structural analogues, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are among the most widely used herbicides globally, functioning as synthetic auxins to induce uncontrolled growth in broadleaf weeds.[1][2][3] Related polyhalogenated ether structures, isolated from marine sponges, have also demonstrated potent cytotoxic and antibacterial activities, highlighting the diverse potential of this chemical scaffold.[4][5][6]
However, the journey from synthesis to reliable, publishable data is fraught with potential pitfalls that can compromise reproducibility. Seemingly minor variations in starting material purity, experimental execution, or the biological systems under study can lead to drastically different outcomes.[1][7][8] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to navigate these challenges. We will dissect the critical factors influencing experimental integrity, from the synthesis of the molecule to its application in biological assays, providing actionable protocols and comparative data to fortify your research.
Pillar 1: The Foundation of Reproducibility—Purity of the Starting Material
The most fundamental variable in any experiment is the integrity of the reagents used. For a synthesized compound like 2-(2,4-Dibromophenoxy)propanoic acid, achieving and verifying high purity is the non-negotiable first step. Unreacted starting materials or synthetic byproducts can possess their own biological activities, leading to confounded results.
Synthesis Protocol: A Generalized Williamson Ether Synthesis Approach
The Williamson ether synthesis is a common and robust method for preparing phenoxypropanoic acids.[9] The following protocol is a generalized procedure adaptable for 2-(2,4-Dibromophenoxy)propanoic acid.
Objective: To synthesize 2-(2,4-Dibromophenoxy)propanoic acid from 2,4-dibromophenol and an ethyl 2-halopropanoate precursor, followed by hydrolysis.
Key Materials:
-
2,4-Dibromophenol
-
Ethyl 2-bromopropanoate (or Ethyl 2-chloropropanoate)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (or a more sustainable alternative like 2-MeTHF)[10]
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dibromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Causality: Anhydrous (dry) conditions are critical. Water can hydrolyze the ester and lead to undesirable side reactions. Potassium carbonate acts as the base to deprotonate the phenol, forming the reactive phenoxide nucleophile.
-
-
Ether Formation: Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the stirring mixture. Heat the reaction to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Using a slight excess of the alkyl halide ensures the complete consumption of the more valuable phenol. Refluxing provides the necessary activation energy for the Sₙ2 reaction.
-
-
Workup and Ester Isolation: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl 2-(2,4-dibromophenoxy)propanoate.
-
Causality: The aqueous washes remove any remaining potassium carbonate and other water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.
-
-
Saponification (Ester Hydrolysis): Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2.0 eq). Stir at room temperature or gently heat for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Causality: Saponification is the base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt, which is water-soluble.
-
-
Acidification and Product Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. The product, 2-(2,4-Dibromophenoxy)propanoic acid, should precipitate as a solid.
-
Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in water and causing it to precipitate.
-
-
Purification: Collect the solid by vacuum filtration. Purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product. Dry under vacuum.[11]
-
Causality: Recrystallization is a critical purification step that removes trapped impurities, leading to a product with a sharp melting point and high purity, which is essential for reproducible bioactivity measurements.
-
Workflow for Synthesis and Purification
Characterization: The Self-Validating System
Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods should be employed.
| Analytical Technique | Purpose | Expected Observations for 2-(2,4-Dibromophenoxy)propanoic acid |
| ¹H NMR | Structural elucidation and proton environment mapping. | Signals corresponding to the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). Chemical shifts and coupling constants confirm connectivity. |
| ¹³C NMR | Carbon skeleton confirmation. | Peaks for the carboxylic acid carbon, aromatic carbons (some showing C-Br coupling), and aliphatic carbons of the propanoic acid moiety. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the exact mass of C₉H₈Br₂O₃, showing a characteristic isotopic pattern for two bromine atoms. |
| Infrared (IR) Spectroscopy | Functional group identification. | A broad absorption around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), a sharp absorption around 1700 cm⁻¹ (C=O stretch), and bands for C-O ether linkage and C-Br bonds. |
| Melting Point | Purity assessment. | A sharp, narrow melting point range indicates high purity. Impurities typically depress and broaden the melting point range. |
Pillar 2: Controlling Variability in Biological Assays
With a pure, well-characterized compound, the focus shifts to the experimental protocol itself. Even with perfect starting material, sloppy technique or poorly designed experiments will yield irreproducible data.[7][8]
Comparative Study: Antimicrobial Activity Screening
To illustrate these principles, we will detail a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of our compound, comparing it against a structural analog and a standard antibiotic. This protocol is adapted from established methods for evaluating similar compounds.[11]
Objective: To determine the MIC of 2-(2,4-Dibromophenoxy)propanoic acid against Staphylococcus aureus and compare its activity with 2-(2,4-Dichlorophenoxy)propanoic acid and Ciprofloxacin.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of each test compound in Dimethyl Sulfoxide (DMSO). Prepare a stock of Ciprofloxacin in sterile deionized water.
-
Causality: DMSO is often used to dissolve hydrophobic compounds. However, the final concentration of DMSO in the assay wells must be kept low (typically ≤1%) as it can be toxic to microorganisms at higher concentrations, thus becoming a confounding variable.
-
-
Inoculum Preparation: Culture S. aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
Causality: The starting density of the bacteria is a critical variable. Too high an inoculum can overwhelm the compound, leading to falsely high MIC values. Too low an inoculum can lead to falsely low MICs. Standardization is key for inter-experiment comparability.
-
-
Plate Preparation: Dispense 100 µL of MHB into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
Causality: Serial dilution is a standard method for efficiently testing a range of concentrations. Inaccurate pipetting during this step is a major source of error and poor reproducibility. Using calibrated pipettes and proper technique is essential.[7]
-
-
Inoculation and Controls: Add 100 µL of the standardized bacterial inoculum to each well containing the test compounds.
-
Growth Control: Include wells with 100 µL MHB and 100 µL inoculum (no compound).
-
Sterility Control: Include wells with 200 µL of MHB only (no inoculum, no compound).
-
Solvent Control: Include wells with inoculum and the highest concentration of DMSO used in the assay.
-
Causality: Controls are the bedrock of a self-validating experiment. The growth control must show turbidity, the sterility control must remain clear, and the solvent control must show growth comparable to the growth control. Failure of any control invalidates the experiment.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Causality: Incubation time and temperature must be kept consistent. Insufficient incubation may not allow for visible growth, while excessive incubation can lead to satellite colonies or degradation of the compound.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
-
Causality: Having a clear, objective endpoint is crucial. While visual inspection is common, using a plate reader provides quantitative data that can reduce operator-to-operator variability.
-
Experimental Workflow for Antimicrobial Screening
Hypothetical Comparative Data
| Compound | Structure | Target Organism | MIC (µg/mL) |
| 2-(2,4-Dibromophenoxy)propanoic acid | C₉H₈Br₂O₃ | S. aureus ATCC 29213 | 16 |
| 2-(2,4-Dichlorophenoxy)propanoic acid | C₉H₈Cl₂O₃ | S. aureus ATCC 29213 | 64 |
| Ciprofloxacin (Control) | C₁₇H₁₈FN₃O₃ | S. aureus ATCC 29213 | 0.5[11] |
Pillar 3: The Biological System—The Ultimate Variable
Even with a pure compound and a flawless protocol, the biological system itself is a major source of variability. In herbicide research, this is most evident in the context of evolved resistance.
Mechanism of Action and Resistance
Phenoxypropanoic acids often act as synthetic auxins. They mimic the plant hormone indole-3-acetic acid (IAA), leading to an overload of the plant's growth regulation system. This causes uncontrolled cell division and elongation, ultimately resulting in vascular tissue disruption and plant death.[3]
However, weed populations can evolve resistance through several mechanisms:[12]
-
Target-Site Mutation: Alterations in the auxin receptor protein (e.g., TIR1/AFB) reduce the binding affinity of the herbicide.
-
Metabolic Resistance: Enhanced activity of detoxification enzymes (e.g., cytochrome P450s) that metabolize and inactivate the herbicide before it can reach its target site.
-
Reduced Translocation: Changes that limit the movement of the herbicide within the plant.
An experiment using 2-(2,4-Dibromophenoxy)propanoic acid on a susceptible weed biotype will yield starkly different results compared to an experiment on a resistant biotype from a field with a long history of herbicide application.[13][14] Therefore, documenting the origin and resistance profile of the biological material is as critical as documenting the purity of the chemical.
Postulated Mechanism of Action and Resistance Pathway
Comparative Guide to Alternatives
While 2-(2,4-Dibromophenoxy)propanoic acid is a valuable research tool, it is essential to understand its performance in the context of other widely used compounds.
| Compound/Class | Primary Application | Key Advantages | Common Reproducibility Challenges |
| 2-(2,4-Dibromophenoxy)propanoic acid | Research, potential herbicide/antimicrobial | High potency due to halogenation.[5] | Purity of synthesis, batch-to-batch variation, limited commercial availability. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf herbicide[3] | Highly effective, low cost, extensive historical data.[2] | Formulation differences (acid, amine, ester) affect volatility and uptake[15][16]; widespread weed resistance.[13] |
| Dicamba | Broadleaf herbicide | Effective on 2,4-D resistant weeds, good soil activity. | High volatility leading to off-target crop damage, a major experimental confounder; complex formulations. |
| Glyphosate | Non-selective herbicide | Broad-spectrum activity, systemic action. | Massive global weed resistance; formulation additives (surfactants) can have independent biological effects.[12] |
Conclusion and Final Recommendations
Achieving reproducible experimental outcomes with 2-(2,4-Dibromophenoxy)propanoic acid is not a matter of chance, but a result of rigorous, systematic control over key variables. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) demand a holistic approach.
-
Certify Your Compound: Always begin with a compound of the highest possible purity, confirmed by multiple analytical methods. Treat the synthesis and characterization not as a preliminary step, but as Part 1 of the experiment itself.
-
Standardize Your Protocols: Document every detail of your experimental procedure, from reagent lot numbers to incubation times. Employ positive, negative, and solvent controls to create self-validating assays.[11]
-
Characterize Your System: The biological entity under study—be it a bacterial strain, a cell line, or a plant biotype—is a critical variable. Document its source, passage number, and known resistance profiles to provide context for your results.[8]
-
Embrace Transparency: As highlighted by the scientific community, sharing raw data, detailed methodologies, and even negative results is crucial for enabling others to reproduce and build upon your work.[17]
By embedding these pillars of scientific integrity into your workflow, you can ensure that your research on 2-(2,4-Dibromophenoxy)propanoic acid and other bioactive molecules is robust, reliable, and contributes meaningfully to the scientific record.
References
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Zuanazzi, N. R., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International.
-
Marple, S. L. (1948). Comparative Volatility of Various Forms of 2,4-D. Botanical Gazette. Available at: [Link]
-
Shaw, D. R., et al. (2017). 2,4-D Past, Present, and Future: A Review. Weed Technology. Available at: [Link]
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Available at: [Link]
-
Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. Available at: [Link]
-
PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Lamberth, C. (2017). Herbicide discovery in light of rapidly spreading resistance and ever-increasing regulatory hurdles. Pest Management Science. Available at: [Link]
-
Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Available at: [Link]
-
Farm Progress. (2013). Scientists chastised for growing weed resistance problem. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. Available at: [Link]
-
Allu, A. R., et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ. Available at: [Link]
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC - NIH. (2024). Available at: [Link]
-
Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea - MDPI. (2021). Available at: [Link]
-
Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed. (2009). Available at: [Link]
-
The Problem and Study of Herbicide Resistance - ResearchGate. (2025). Available at: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ResearchGate. (2022). Available at: [Link]
-
Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - ResearchGate. (2024). Available at: [Link]
-
Herbicide-resistant weeds: from research and knowledge to future needs - PMC - NIH. (2013). Available at: [Link]
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Structure-Activity Relationship of 2-(2,4-Dibromophenoxy)propanoic Acid Analogs: A Comparative Analysis for Researchers
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2,4-dibromophenoxy)propanoic acid analogs. While direct and extensive research on the SAR of this specific parent compound is limited, this document synthesizes findings from structurally related phenoxypropanoic acids and brominated aromatic compounds to offer valuable insights for researchers, scientists, and drug development professionals. By drawing parallels from existing literature, we aim to provide a predictive framework for designing novel analogs with desired biological activities.
Part 1: The Foundation: Understanding the 2-(2,4-Dibromophenoxy)propanoic Acid Scaffold
The 2-(2,4-dibromophenoxy)propanoic acid molecule serves as a compelling starting point for chemical exploration due to its constituent parts, each with a history of biological relevance. The phenoxypropanoic acid scaffold is a well-established pharmacophore found in various commercial herbicides and therapeutic agents.[1][2] The addition of bromine atoms to the phenyl ring introduces significant changes in the molecule's electronic and lipophilic properties, often enhancing biological activity.
The core structure can be deconstructed into three key components for SAR analysis:
-
The Dibrominated Phenyl Ring: The presence and positioning of the two bromine atoms are critical determinants of the molecule's interaction with biological targets.
-
The Propanoic Acid Side Chain: This portion of the molecule, particularly the carboxylic acid group and the chiral center at the alpha-carbon, plays a crucial role in the molecule's solubility, metabolic stability, and specific binding interactions.
-
The Ether Linkage: This flexible bridge connects the aromatic and acidic moieties, influencing the overall conformation and spatial arrangement of the key functional groups.
The exploration of analogs of this molecule is driven by the potential to discover novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for a range of applications, from agriculture to medicine.
Part 2: Deconstructing the Structure-Activity Relationship
The biological activity of 2-(2,4-dibromophenoxy)propanoic acid analogs can be systematically modulated by making specific structural modifications to the core scaffold.
The Influence of the Phenyl Ring
The bromine atoms on the phenyl ring are not mere decorations; they are pivotal to the molecule's potential bioactivity. The position and number of halogens can drastically alter a compound's efficacy. For instance, in the realm of phenoxypropanoic acid herbicides, the substitution pattern on the phenyl ring is a key determinant of their selectivity and potency.[1]
While direct SAR on our lead compound is scarce, studies on other brominated aromatic compounds have shown that halogenation can enhance activity. For example, some brominated acetophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The introduction of electron-withdrawing groups like bromine can influence the electronic distribution of the entire molecule, potentially leading to stronger interactions with target proteins.
Replacing or adding other substituents to the phenyl ring opens up a vast chemical space for optimization. The introduction of small alkyl groups, electron-donating alkoxy groups, or strongly electron-withdrawing nitro groups can fine-tune the electronic and steric properties of the molecule, leading to improved activity or selectivity.
The Significance of the Propanoic Acid Side Chain
The carboxylic acid group is a key feature, often acting as a crucial binding motif to target proteins. However, its acidic nature can sometimes limit cell permeability. Esterification or amidation of this group can create prodrugs with enhanced lipophilicity and improved cellular uptake. These prodrugs can then be hydrolyzed in vivo to release the active carboxylic acid.
The alpha-carbon of the propanoic acid side chain is a chiral center, meaning the molecule can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers can have vastly different biological activities. For many phenoxypropanoic acid herbicides, only the (R)-enantiomer is biologically active.[2] This highlights the critical importance of stereochemistry in the design and synthesis of new analogs.
The Connecting Ether Linkage
The ether linkage provides a degree of conformational flexibility, allowing the phenyl ring and the propanoic acid side chain to adopt an optimal orientation for binding to a target. While less commonly explored, replacing the ether oxygen with a sulfur atom (thioether) or a nitrogen atom (amine) could alter the bond angles and flexibility, potentially leading to novel activity profiles.
Part 3: A Comparative Look at Potential Biological Activities
Based on the activities of structurally similar compounds, we can hypothesize and compare the potential applications of 2-(2,4-dibromophenoxy)propanoic acid analogs.
Herbicidal Potential
Many commercial herbicides, such as diclofop-methyl and fluazifop-butyl, are phenoxypropanoic acid derivatives.[1][2] These compounds typically act by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.[4] The herbicidal activity of these compounds is highly dependent on the substituents on the aromatic ring. For example, the presence of a cyano group at the 3-position and a chlorine atom at the 6-position of an imidazo[1,2-a]pyridine moiety attached to the phenoxy group was found to enhance herbicidal activity against gramineous weeds.[1]
Table 1: Comparison of Herbicidal Activity of Related Phenoxypropanoic Acid Derivatives
| Compound | Target Weeds | Mechanism of Action | Reference |
| Diclofop-methyl | Gramineous weeds | ACCase inhibitor | [1] |
| Fluazifop-butyl | Gramineous weeds | ACCase inhibitor | [2] |
| Quizalofop-ethyl | Grass weeds | ACCase inhibitor | [2] |
Anticancer and Cytotoxic Properties
The presence of a dibrominated phenol moiety suggests a potential for anticancer activity. Studies on brominated plastoquinone analogs have shown promising cytotoxic activity in breast cancer cells.[5][6] Furthermore, a library of ether analogues based on a polyhalogenated diphenyl ether scaffold demonstrated that the activity of the compounds was reliant on the presence and position of additional halogens.[2]
Table 2: Cytotoxic Activity of Structurally Related Brominated Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Plastoquinone Analog (BrPQ5) | Leukemia (SR) | GI50: 1.55-4.41 | [5][6] |
| 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol | Various | Not specified | [2] |
| Brominated Acetophenone Derivative (5c) | HeLa, MCF7, A549, Caco2, PC3 | IC50 < 10 µg/mL for MCF7 and PC3 | [3] |
Antibacterial Activity
A closely related compound, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, has exhibited potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the 2,4-dibromophenoxy moiety could be a valuable pharmacophore for the development of new antibacterial agents.
Table 3: Antibacterial Activity of a Related Dibromophenoxy Compound
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria | 0.117–2.5 | |
| 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria | 0.5–2 |
Part 4: Essential Experimental Protocols for SAR Elucidation
To systematically investigate the SAR of 2-(2,4-dibromophenoxy)propanoic acid analogs, a series of well-defined experimental protocols are necessary.
Synthesis of Analogs: Williamson Ether Synthesis
A common and versatile method for preparing phenoxypropanoic acid analogs is the Williamson ether synthesis.
Step-by-Step Protocol:
-
Deprotonation of the Phenol: Dissolve the substituted phenol (e.g., 2,4-dibromophenol) in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group, forming the phenoxide.
-
Nucleophilic Substitution: Add the appropriate α-halopropionate ester (e.g., ethyl 2-bromopropionate) to the reaction mixture.
-
Heat the reaction mixture to facilitate the nucleophilic substitution reaction, where the phenoxide displaces the halide.
-
Workup and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
Hydrolysis (optional): If the carboxylic acid is desired, hydrolyze the ester using a base (e.g., sodium hydroxide) followed by acidification.
Evaluating Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Assessing Antibacterial Efficacy: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of each analog in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Part 5: Visualizing the Path Forward
A Visual Summary of SAR Insights
The following diagram provides a conceptual overview of the key areas for structural modification and their potential impact on biological activity.
Caption: Key modification sites on the 2-(2,4-dibromophenoxy)propanoic acid scaffold.
A Workflow for Analog Discovery and Evaluation
The diagram below illustrates a typical workflow for the synthesis and biological evaluation of new analogs.
Caption: A streamlined workflow for analog synthesis and evaluation.
Future Directions
The exploration of 2-(2,4-dibromophenoxy)propanoic acid analogs is a promising avenue for the discovery of novel bioactive compounds. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a focused library of analogs to establish a clear and quantitative SAR.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which active compounds exert their effects.
-
Computational Modeling: Employing in silico methods such as molecular docking and QSAR to guide the design of more potent and selective analogs.
-
In Vivo Evaluation: Progressing the most promising lead compounds to in vivo models to assess their efficacy and safety.
By leveraging the foundational knowledge of related compound classes and employing a systematic approach to analog design and evaluation, the full therapeutic and agrochemical potential of 2-(2,4-dibromophenoxy)propanoic acid derivatives can be unlocked.
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Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Journal of Pesticide Science. [Link]
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Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. PubMed. [Link]
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Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor α and γ dual agonists. Seoul National University. [Link]
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Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. ACS Publications. [Link]
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Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor α subtype-selective activators. Okayama University. [Link]
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Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. PubMed. [Link]
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Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
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Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]
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Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]
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Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. National Institutes of Health. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. National Institutes of Health. [Link]
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Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate. [Link]
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Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]
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Navigating the Data Deficit: A Comparative Analysis of 2-(2,4-Dibromophenoxy)propanoic Acid and its Analogs
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical research and drug development, the exploration of novel compounds with potential biological activity is a constant pursuit. Halogenated phenoxyalkanoic acids represent a class of molecules with diverse applications, from herbicides to potential therapeutic agents. This guide focuses on 2-(2,4-Dibromophenoxy)propanoic acid (CAS 6965-70-4), a compound of interest within this class. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of experimental data for this specific molecule. This data deficit makes a direct statistical analysis and a robust comparison of its performance challenging.
Therefore, this guide will first address the current state of knowledge regarding 2-(2,4-Dibromophenoxy)propanoic acid, highlighting its known properties. Subsequently, to provide a valuable comparative framework for researchers, we will conduct an in-depth analysis of its close structural analog, 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop), for which a wealth of experimental data exists. This will be supplemented with a broader discussion on the bioactivities of brominated phenols, a class of compounds that includes our primary molecule of interest, to offer insights into its potential therapeutic avenues.
Part 1: 2-(2,4-Dibromophenoxy)propanoic Acid: An Overview of Available Data
2-(2,4-Dibromophenoxy)propanoic acid is a halogenated aromatic ether.[1] Its basic chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of 2-(2,4-Dibromophenoxy)propanoic acid
| Property | Value | Source |
| CAS Number | 6965-70-4 | [1][2][3] |
| Molecular Formula | C₉H₈Br₂O₃ | [1][2] |
| Molecular Weight | 323.97 g/mol | [1] |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid | [1] |
| SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | [1] |
Despite its availability from chemical suppliers, dedicated studies detailing its biological activity, toxicity, or pharmacokinetic profile are not readily found in peer-reviewed literature. The primary information available is its classification as an acute toxicant (Category 4) if swallowed, based on aggregated GHS data.[1] The absence of extensive research on this compound necessitates a comparative approach, leveraging data from well-characterized analogs.
Part 2: A Deep Dive into the Analog: 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop)
Dichlorprop is a widely used chlorophenoxy herbicide that serves as an excellent comparative model for 2-(2,4-Dibromophenoxy)propanoic acid due to their structural similarity.[4] Extensive research on Dichlorprop provides a solid foundation for understanding the potential biological effects and mechanisms of action of its brominated counterpart.
Mechanism of Action: A Synthetic Auxin
Dichlorprop functions as a synthetic auxin, a type of plant growth regulator.[4] It is absorbed by the leaves and transported to the plant's meristematic tissues, where it induces uncontrolled and unsustainable cell division and growth. This ultimately leads to the disruption of vascular tissues and plant death.[4]
Diagram 1: Simplified Mechanism of Action for Dichlorprop
Caption: Dichlorprop acts as a synthetic auxin, leading to uncontrolled plant growth and eventual death.
Comparative Toxicity Profile
The toxicological profile of Dichlorprop has been extensively studied in various animal models. Understanding its toxicity is crucial for assessing the potential hazards of related compounds.
Table 2: Acute Oral Toxicity of Dichlorprop in Rats
| Compound | LD₅₀ (mg/kg) | Toxicity Rating | Source |
| Dichlorprop | 639 | Slight |
While Dichlorprop exhibits relatively low acute oral toxicity, it is considered a severe eye irritant.[4] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group to be "possibly carcinogenic to humans" (Group 2B), though the U.S. Environmental Protection Agency (EPA) classifies the R-isomer of Dichlorprop as "Not Likely to be Carcinogenic to Humans".[4]
Analytical Methodologies for Phenoxyalkanoic Acids
The quantitative analysis of phenoxyalkanoic acids like Dichlorprop in environmental and biological matrices is well-established. A common and sensitive method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Analysis of Phenoxyalkanoic Acids in Soil
This protocol is adapted from a validated EPA method for the analysis of various phenoxy herbicides, including Dichlorprop.[5]
1. Sample Preparation (Soil) a. Weigh 10 g of the soil sample into a centrifuge tube. b. Add an appropriate internal standard. c. Extract the sample with a suitable solvent mixture (e.g., acetonitrile/water). d. Vortex and sonicate the sample to ensure efficient extraction. e. Centrifuge the sample to separate the solid and liquid phases. f. Collect the supernatant for cleanup.
2. Sample Cleanup (Solid-Phase Extraction - SPE) a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the sample extract onto the SPE cartridge. c. Wash the cartridge with a low-organic-content solvent to remove interferences. d. Elute the analytes with a high-organic-content solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis a. Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL. b. Tandem Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Diagram 2: Experimental Workflow for Herbicide Analysis in Soil
Caption: A typical workflow for the analysis of phenoxyalkanoic acid herbicides in soil samples.
Part 3: The Broader Context: Bioactivities of Brominated Phenols
While specific data on 2-(2,4-Dibromophenoxy)propanoic acid is lacking, the broader class of brominated phenols, particularly those isolated from marine organisms, has been the subject of considerable research. These studies reveal a wide range of biological activities and offer a glimpse into the potential applications of compounds like our target molecule.
Marine algae are a rich source of structurally diverse bromophenols.[6] These compounds have been shown to possess a variety of interesting biological activities, including:
-
Antibacterial Activity: Many brominated phenols exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, isolated from the marine sponge Dysidea granulosa, has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[7]
-
Anticancer Activity: Several bromophenols have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action are varied but often involve the induction of apoptosis.
-
Antioxidant Activity: The phenolic hydroxyl groups in these molecules can act as radical scavengers, imparting antioxidant properties.
The presence of bromine atoms is thought to enhance the lipophilicity of these compounds, potentially facilitating their passage through cell membranes and contributing to their biological activity. The position and number of bromine substituents on the aromatic ring can significantly influence the potency and selectivity of their effects.
Part 4: Future Directions and Conclusion
The significant lack of experimental data for 2-(2,4-Dibromophenoxy)propanoic acid presents both a challenge and an opportunity for the scientific community. The structural similarity to the well-characterized herbicide Dichlorprop suggests that it may possess similar auxin-like activity, but this remains to be experimentally verified. Furthermore, the diverse biological activities observed in other brominated phenols hint at the potential for novel therapeutic applications.
To bridge this knowledge gap, future research should focus on:
-
In vitro screening: A comprehensive panel of in vitro assays should be conducted to evaluate the antibacterial, antifungal, anticancer, and antioxidant activities of 2-(2,4-Dibromophenoxy)propanoic acid.
-
Toxicological evaluation: Acute and chronic toxicity studies in relevant animal models are necessary to establish a safety profile.
-
Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for understanding its in vivo behavior.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways affected by the compound will provide a deeper understanding of its biological effects.
References
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Applichem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link]
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New World Encyclopedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from [Link]
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ResearchGate. (2015). Adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides: An alternative to chemical dosing. Retrieved from [Link]
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ResearchGate. (2001). Structural studies of enantiomers, racemates, and quasiracemates. 2-(2,4-dichlorophenyl)propanoic acid and 2-(2-chloro-4-nitrophenyl)propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). Dichlorprop. Retrieved from [Link]
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Wikipedia. (n.d.). Dichlorprop. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. Retrieved from [Link]
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MDPI. (2011). Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]
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PubMed. (2009). Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. Retrieved from [Link]
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CAS.org. (n.d.). CAS References. Retrieved from [Link]
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MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
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PubMed. (2010). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. Retrieved from [Link]
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MDPI. (2021). Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. Retrieved from [Link]
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ResearchGate. (2020). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]
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ResearchGate. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison for the Analysis of 2-(2,4-Dibromophenoxy)propanoic Acid
Abstract
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) or proficiency test (PT) for the quantitative analysis of 2-(2,4-Dibromophenoxy)propanoic acid. As a niche analyte, establishing robust and comparable analytical methods across different facilities is paramount for ensuring data quality and consistency in research and development. This document outlines the core principles, a detailed analytical protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), statistical data evaluation, and expert insights into potential sources of error. The methodologies described herein are grounded in internationally recognized standards, including ISO/IEC 17043 and ISO 5725, to ensure a scientifically valid and trustworthy comparison.[1][2][3][4]
Introduction: The Rationale for Comparison
2-(2,4-Dibromophenoxy)propanoic acid is an organic compound whose precise quantification may be critical in various applications, from environmental monitoring to its use as an intermediate in chemical synthesis.[5][6] An inter-laboratory comparison is one of the most effective tools for evaluating the performance of analytical laboratories and the methods they employ.[7][8]
The primary objectives of conducting an ILC for this analyte are:
-
Performance Evaluation: To allow participating laboratories to assess their analytical performance against their peers and a consensus value.[3][7]
-
Method Validation: To validate a specific analytical method by determining its repeatability and reproducibility across multiple laboratory settings.[3][9]
-
Identification of Methodological Issues: To uncover potential biases, sources of error, or areas for improvement in the analytical workflow.[7][10]
-
Ensuring Data Comparability: To foster confidence and consistency in data generated by different organizations.[7]
This guide is structured to provide both the coordinating body and participating laboratories with the necessary tools to execute a successful study.
Study Design and Coordination
A successful ILC relies on meticulous planning and coordination. The overall workflow is governed by principles laid out in standards such as ISO/IEC 17043, which specifies general requirements for proficiency testing providers.[1][2][11][12][13]
Role of the Coordinating Laboratory
The coordinating laboratory assumes responsibility for the entire program, from material preparation to final reporting. Key duties include:
-
Sourcing and Preparing Test Materials: Procuring a high-purity analytical standard of 2-(2,4-Dibromophenoxy)propanoic acid and preparing a homogeneous bulk sample in a relevant matrix (e.g., reagent water, soil extract).
-
Homogeneity and Stability Testing: Ensuring the test material is uniform and stable under the specified storage and transport conditions.
-
Distribution: Securely packaging and distributing identical test samples to all participating laboratories.
-
Data Collection and Analysis: Anonymously collecting results and performing the statistical analysis as detailed in Section 5.
-
Reporting: Issuing a comprehensive report detailing the study outcomes to all participants.
Instructions for Participating Laboratories
Participants should receive a clear and unambiguous protocol package containing:
-
Detailed instructions for sample handling, storage, and preparation.
-
The prescribed analytical method (see Section 4) or clear instructions if they are to use their own method.
-
A standardized reporting template.
-
Deadlines for analysis and data submission.
Caption: Overall workflow for the inter-laboratory comparison study.
Test Material and Sample Preparation
The quality of the test material is the foundation of the entire comparison. For this study, a simulated environmental water sample is proposed.
Certified Reference Material (CRM)
A CRM of 2-(2,4-Dibromophenoxy)propanoic acid, produced by an accredited reference material producer (in accordance with ISO 17034), should be used to prepare the stock solution.[2][12] This ensures the traceability and accuracy of the assigned value. If a CRM for the specific analyte is unavailable, a well-characterized standard from a reputable supplier with a certificate of analysis is the next best alternative.[14]
Preparation of Test Samples
-
Stock Solution: Accurately prepare a primary stock solution of the analyte in a suitable solvent like methanol.
-
Spiking Solution: Create a spiking solution by diluting the primary stock.
-
Bulk Sample: Prepare a bulk sample by spiking a known volume of reagent water to achieve a final concentration in the low-to-mid µg/L range, a level relevant for environmental trace analysis.[15] The water should be acidified to a pH of 2-3 with an acid like formic acid to ensure the analyte remains in its protonated form.[16]
-
Aliquoting: Homogenize the bulk sample thoroughly and dispense identical aliquots into scrupulously clean, inert sample bottles (e.g., amber glass with Teflon-lined caps).[17]
-
Quality Control: Select a random subset of prepared samples for homogeneity testing to confirm minimal variation between units.
Analytical Methodology: LC-MS/MS
To minimize method-dependent variability, all participating laboratories should adhere to the following standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique is chosen for its high sensitivity and selectivity, which is crucial for analyzing complex matrices.[18][19][20]
Experimental Protocol: Solid Phase Extraction (SPE) and LC-MS/MS
1. Sample Pre-treatment:
-
Allow the received sample (e.g., 100 mL) to equilibrate to room temperature.
-
Add an appropriate internal standard (e.g., an isotopically labeled version of the analyte, if available) to the sample.
2. Solid Phase Extraction (SPE):
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Isolute ENV+) with 5 mL of methanol followed by 5 mL of reagent water (pH ~2).[19] Do not allow the cartridge to go dry.
-
Loading: Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of methanol into a collection tube.
3. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[21]
-
Vortex to mix and transfer to an LC autosampler vial.
4. LC-MS/MS Instrumental Analysis:
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 Reverse-Phase, e.g., Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm)[21] | Provides good retention and peak shape for acidic, moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid suppresses the ionization of the carboxylic acid group, promoting retention on the nonpolar stationary phase.[16][21] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | Start at 45% B, ramp to 95% B over 6 min, hold for 1 min, return to initial conditions.[21] | Ensures separation from matrix components and efficient elution of the analyte. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Injection Volume | 10 - 40 µL[21] | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization, Negative (ESI-) | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity.[16][20] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides maximum selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[16] |
| MRM Transitions | Hypothetical: Precursor [M-H]⁻: m/z 322.9; Product 1 (Quantifier): m/z 278.9; Product 2 (Qualifier): m/z 199.0 | Specific transitions must be optimized empirically. The quantifier is for concentration, the qualifier confirms identity. |
Data Analysis and Performance Evaluation
The statistical analysis of results is the cornerstone of the ILC, providing a quantitative measure of performance. The approach should align with the guidelines in ISO 5725 and ISO 13528.[3][4][9][22]
Determination of the Assigned Value
The assigned value (X), which represents the best estimate of the "true" concentration, will be determined as the robust mean of all participant results after the removal of statistical outliers identified using tests like Grubbs' or Cochran's test.[3][4]
Performance Scoring: The Z-Score
Each laboratory's performance is evaluated using a Z-score, which measures the deviation of the laboratory's result from the assigned value.[3][10]
The Z-score is calculated as: Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (robust mean).
-
σ is the standard deviation for proficiency assessment (often set as a percentage of the assigned value, e.g., 15-25%, based on the expected difficulty of the analysis).
Interpretation of Z-Scores: [10]
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Example Data and Analysis
The following table presents hypothetical results from a study to illustrate the data analysis process.
-
Assigned Value (X): 15.0 µg/L
-
Standard Deviation for Proficiency (σ): 2.25 µg/L (15% of X)
| Laboratory ID | Reported Value (µg/L) | Z-Score Calculation | Z-Score | Performance |
| Lab-01 | 14.5 | (14.5 - 15.0) / 2.25 | -0.22 | Satisfactory |
| Lab-02 | 16.2 | (16.2 - 15.0) / 2.25 | +0.53 | Satisfactory |
| Lab-03 | 12.1 | (12.1 - 15.0) / 2.25 | -1.29 | Satisfactory |
| Lab-04 | 20.1 | (20.1 - 15.0) / 2.25 | +2.27 | Questionable |
| Lab-05 | 15.3 | (15.3 - 15.0) / 2.25 | +0.13 | Satisfactory |
| Lab-06 | 9.5 | (9.5 - 15.0) / 2.25 | -2.44 | Questionable |
| Lab-07 | 14.8 | (14.8 - 15.0) / 2.25 | -0.09 | Satisfactory |
| Lab-08 | 22.0 | (22.0 - 15.0) / 2.25 | +3.11 | Unsatisfactory |
graph ZScore_Interpretation { layout=dot; rankdir=LR; node [shape=ellipse, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];A [label="Z-Score ≤ 2.0", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="2.0 < Z-Score < 3.0", fillcolor="#FBBC05"]; C [label="Z-Score ≥ 3.0", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Result [shape=plaintext, label="Performance Evaluation", fontcolor="#202124"];
Result -> A [label="Satisfactory"]; Result -> B [label="Questionable\n(Warning)"]; Result -> C [label="Unsatisfactory\n(Action Required)"]; }
Caption: Interpretation of Z-score results for performance evaluation.
Field-Proven Insights & Troubleshooting
-
Analyte Adsorption: Acidic herbicides can adsorb to active sites on glassware and plasticware. It is critical to use silanized glass vials or polypropylene and to ensure all sample transfer steps are performed promptly.[23]
-
Matrix Effects: Co-extracted matrix components can cause ion suppression or enhancement in the ESI source, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard that co-elutes with the native analyte is the most effective way to compensate for these effects.[19]
-
pH Control: The pH of the sample and the mobile phase is critical. Inconsistent pH can lead to shifts in retention time and poor peak shape. Always ensure the analyte is in its non-ionized (acidic) form before extraction and analysis.[16]
-
Contamination: 2-(2,4-Dibromophenoxy)propanoic acid is not a common laboratory contaminant, but rigorous cleaning of all glassware and equipment is still essential to prevent cross-contamination, especially in labs that handle similar compounds.[15][17]
Conclusion
A well-designed inter-laboratory comparison is an invaluable tool for the scientific community. By following the structured approach detailed in this guide—grounded in international standards, employing a robust LC-MS/MS method, and using rigorous statistical evaluation—laboratories can gain confidence in their ability to accurately quantify 2-(2,4-Dibromophenoxy)propanoic acid. This process not only validates laboratory performance but also fosters a culture of continuous improvement and ensures the generation of high-quality, comparable data across the research and development landscape.
References
-
ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers. (Source: International Organization for Standardization, URL: [Link])
-
Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS. (Source: EU Reference Laboratory for Pesticides Requiring Single Residue Methods, URL: [Link])
-
ISO/IEC FDIS 17043:2023(E) Conformity assessment — General requirements for the competence of proficiency testing providers. (Source: NATA, URL: [Link])
-
The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. (Source: Perry Johnson Laboratory Accreditation, Inc., URL: [Link])
-
ISO/IEC 17043:2023 - General requirements for proficiency testing. (Source: iTeh Standards, URL: [Link])
-
Sample treatment techniques for organic trace analysis. (Source: ResearchGate, URL: [Link])
-
Green sample preparation methods in the environmental monitoring of aquatic organic pollutants. (Source: University of Pretoria, URL: [Link])
-
Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. (Source: LCGC International, URL: [Link])
-
Analysis of interlaboratory comparison when the measurements are not normally distributed. (Source: Archimer - Ifremer, URL: [Link])
-
ISO 5725:1981 Precision of test methods — Determination of repeatability and reproducibility by inter-laboratory tests. (Source: International Organization for Standardization, URL: [Link])
-
ISO/IEC 17043:2023 - General requirements for proficiency testing. (Source: UKAS, URL: [Link])
-
Methods for Analysis of Organic Substances in Water. (Source: USGS Publications Warehouse, URL: [Link])
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (Source: U.S. Environmental Protection Agency, URL: [Link])
-
Inter laboratory Comparative Tests ISO 5725-2. (Source: Analyse-seeds.com, URL: [Link])
-
Green Sample Preparation Techniques for Chromatographic Determination of Small Organic Compounds. (Source: International Journal of Chemical Engineering and Applications, URL: [Link])
-
ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. (Source: International Organization for Standardization, URL: [Link])
-
Proficiency testing and interlaboratory comparisons. (Source: Analytical Chemistry Class Notes, URL: [Link])
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (Source: Diva-portal.org, URL: [Link])
-
SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. (Source: ResearchGate, URL: [Link])
-
Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. (Source: ACS Publications, URL: [Link])
-
Interlaboratory comparisons other than proficiency testing. (Source: Eurachem, URL: [Link])
-
Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (Source: EAS-ETH.org, URL: [Link])
-
Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (Source: Agilent, URL: [Link])
-
Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (Source: U.S. Environmental Protection Agency, URL: [Link])
-
Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. (Source: eConference.io, URL: [Link])
-
Interlaboratory Comparison 2023 Report. (Source: California Air Resources Board, URL: [Link])
-
2-(2,4-Dibromophenoxy)propanoic acid. (Source: PubChem, URL: [Link])
- Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
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- 23. epa.gov [epa.gov]
A Comparative Guide to Confirming the Identity of Synthesized 2-(2,4-Dibromophenoxy)propanoic acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a target molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the primary analytical techniques used to verify the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid. We will delve into the expected experimental data, outline self-validating protocols, and discuss the rationale behind our analytical choices, moving beyond a simple checklist of procedures to a deeper understanding of structural elucidation.
The Synthetic Target: 2-(2,4-Dibromophenoxy)propanoic acid
Before we can confirm its identity, we must understand the structure we aim to create. The target molecule, 2-(2,4-Dibromophenoxy)propanoic acid, consists of a propanoic acid moiety linked via an ether bond to a 2,4-dibrominated phenyl ring.
Molecular Structure:
Key Structural Features to Confirm:
-
Dibrominated Aromatic Ring: The presence and substitution pattern (positions 2 and 4) of the two bromine atoms on the phenyl ring.
-
Ether Linkage: The C-O-C bond connecting the aromatic ring to the propanoic acid group.
-
Propanoic Acid Sidechain: The -CH(CH3)COOH group, including the chiral center at the second carbon.
-
Carboxylic Acid Functional Group: The terminal -COOH group.
A robust confirmation of identity relies on a multi-pronged analytical approach, where each technique provides a unique piece of the structural puzzle. The primary methods we will compare are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), supplemented by chromatographic analysis for purity assessment.
Comparative Analysis of Spectroscopic Techniques
No single technique is sufficient for absolute confirmation. Instead, we leverage the orthogonal information provided by each method to build a comprehensive and self-validating data package.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | Excellent for detailed structural elucidation of the proton backbone. | Can be complex to interpret; sensitive to solvent and impurities. |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons | Provides a direct count of non-equivalent carbons. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| FTIR | Presence of functional groups | Fast and sensitive for identifying key bonds (e.g., C=O, O-H). | Provides limited information on the overall molecular skeleton. |
| GC-MS | Molecular weight and fragmentation pattern | High sensitivity for determining molecular weight and structural fragments; also assesses purity. | Requires the compound to be volatile and thermally stable. |
In-Depth Analysis and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. We will examine both ¹H and ¹³C NMR data.
The proton NMR spectrum will provide information on the chemical environment of each hydrogen atom, their relative numbers (integration), and their neighboring protons (multiplicity and coupling constants).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |
| ~7.6 | Doublet (d) | 1H | Ar-H (H-3) | This proton is ortho to a bromine atom and will be a doublet coupled to H-5. |
| ~7.3 | Doublet of doublets (dd) | 1H | Ar-H (H-5) | This proton is coupled to both H-3 and H-6. |
| ~6.8 | Doublet (d) | 1H | Ar-H (H-6) | This proton is adjacent to the ether linkage and coupled to H-5. |
| ~4.8 | Quartet (q) | 1H | -O-CH- | The methine proton is coupled to the three protons of the adjacent methyl group. |
| ~1.7 | Doublet (d) | 3H | -CH₃ | The methyl protons are coupled to the single methine proton. |
Causality: The electron-withdrawing effects of the bromine atoms and the ether oxygen will shift the aromatic protons downfield. The quartet-doublet pattern for the propanoic acid sidechain is a classic signature.
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~150-155 | Ar-C-O | The aromatic carbon directly attached to the ether oxygen. |
| ~135 | Ar-C-Br | Aromatic carbon attached to bromine. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~120 | Ar-C-Br | Aromatic carbon attached to bromine. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~110 | Ar-CH | Aromatic methine carbon. |
| ~70-75 | -O-CH- | The methine carbon of the propanoic acid sidechain. |
| ~18-22 | -CH₃ | The methyl carbon of the propanoic acid sidechain. |
Self-Validation: The presence of nine distinct signals in the ¹³C NMR spectrum would strongly support the proposed structure, which contains nine unique carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 (strong) | C=O stretch | Carboxylic Acid |
| ~1200-1300 | C-O stretch | Ether |
| ~1450-1600 | C=C stretch | Aromatic Ring |
| ~1000-1100 | C-O stretch | Carboxylic Acid |
| Below 800 | C-Br stretch | Aryl Halide |
Causality: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption is a definitive indicator of the acid functionality.
Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight and Purity
GC-MS provides two crucial pieces of information: the retention time from the gas chromatograph, which indicates purity, and the mass spectrum, which gives the molecular weight and fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 322, 324, and 326. The isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) is a critical diagnostic feature.
-
Key Fragments:
-
Loss of -COOH (m/z 45): A fragment corresponding to the loss of the carboxyl group.
-
Loss of -CH(CH₃)COOH (m/z 89): Cleavage of the ether bond, resulting in the dibromophenoxy cation.
-
Fragments of the dibromophenyl ring: Characteristic peaks corresponding to the aromatic portion of the molecule.
-
Trustworthiness: The observation of the correct molecular weight with the characteristic isotopic pattern for two bromine atoms is exceptionally strong evidence for the presence of the target compound.
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the synthesized 2-(2,4-Dibromophenoxy)propanoic acid into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Gently agitate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
FTIR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
GC-MS Sample Preparation
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
Inject 1 µL of the final solution into the GC-MS system.
Visualizing the Workflow
Identifying Potential Impurities
A crucial aspect of identity confirmation is ruling out the presence of significant impurities, particularly starting materials and common byproducts. The synthesis of 2-(2,4-Dibromophenoxy)propanoic acid is likely to proceed via a Williamson ether synthesis.
Potential Impurities and Their Detection:
-
Unreacted 2,4-Dibromophenol: Can be detected by its characteristic aromatic signals in the ¹H NMR spectrum and its distinct retention time in the GC analysis.
-
Unreacted 2-Bromopropanoic Acid: Will show a different quartet-doublet pattern in the ¹H NMR spectrum and will have a different retention time and mass spectrum in GC-MS.
-
Elimination Byproduct (2,4-Dibromophenyl acrylate): If elimination occurs from 2-bromopropanoic acid, the resulting acrylate could react. This would be identifiable by vinylic proton signals in the ¹H NMR spectrum.
By comparing the spectra of the synthesized product to those of the starting materials, the presence of these impurities can be readily identified and their levels quantified, typically by GC analysis.
Conclusion
Confirming the identity of a synthesized compound like 2-(2,4-Dibromophenoxy)propanoic acid requires a holistic and evidence-based approach. By integrating the detailed structural information from NMR, the functional group confirmation from FTIR, and the molecular weight and purity data from GC-MS, researchers can build an unassailable case for the identity and purity of their material. This guide provides the framework and expected data for such an analysis, empowering scientists to proceed with confidence in their downstream applications.
References
-
PubChem. 2-(2,4-Dibromophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2-(2,4-dibromophenoxy)propionic acid. John Wiley & Sons, Inc. [Link]
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Efficacy of 2-(2,4-Dibromophenoxy)propanoic Acid and Its Esters: A Comparative Analysis for Researchers
Introduction to 2-(2,4-Dibromophenoxy)propanoic Acid
2-(2,4-Dibromophenoxy)propanoic acid is a synthetic auxin analog belonging to the class of phenoxypropanoic acids.[1] Its chemical structure, characterized by a dibrominated phenyl ring linked to a propanoic acid moiety via an ether bond, suggests potential applications in herbicide development. The core structure is C9H8Br2O3.[2]
Chemical Structure and Properties
Below are the key chemical properties of 2-(2,4-Dibromophenoxy)propanoic acid:
| Property | Value |
| Molecular Formula | C9H8Br2O3 |
| Molecular Weight | 323.97 g/mol |
| IUPAC Name | 2-(2,4-dibromophenoxy)propanoic acid |
| CAS Number | 6965-70-4 |
The Rationale for Esterification: A Mechanistic Perspective
In the field of herbicides, particularly those belonging to the phenoxyalkanoic acid class, the conversion of the parent carboxylic acid to its ester form is a common strategy to enhance efficacy. This is primarily due to the increased lipophilicity of the ester, which facilitates its penetration through the waxy cuticle of plant leaves.
Aryloxyphenoxypropionate (APP) herbicides, a related class of compounds, function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses.[3][4] This inhibition disrupts the formation of cell membranes, leading to the death of the weed.[4] It is the R(-)-isomer of these molecules that is responsible for the herbicidal activity.[5] While the precise target of 2-(2,4-Dibromophenoxy)propanoic acid is not explicitly documented in available literature, its structural similarity to other phenoxy herbicides suggests a similar mode of action involving disruption of plant growth regulation.
The esterification of the carboxylic acid group in 2-(2,4-Dibromophenoxy)propanoic acid is hypothesized to increase its herbicidal potency. The ester acts as a pro-herbicide; once absorbed by the plant, it is hydrolyzed back to the active acidic form, which then exerts its phytotoxic effects.
Caption: Proposed mechanism of enhanced efficacy for ester derivatives.
Synthesis of 2-(2,4-Dibromophenoxy)propanoic Acid Esters: A Generalized Protocol
While a specific protocol for the esterification of 2-(2,4-Dibromophenoxy)propanoic acid is not detailed in the reviewed literature, a standard Fischer esterification or reaction with an alkyl halide under basic conditions can be employed.
Experimental Protocol: Synthesis of Methyl 2-(2,4-Dibromophenoxy)propanoate
Objective: To synthesize the methyl ester of 2-(2,4-Dibromophenoxy)propanoic acid.
Materials:
-
2-(2,4-Dibromophenoxy)propanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of 2-(2,4-Dibromophenoxy)propanoic acid in 20 mL of anhydrous methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain the crude methyl 2-(2,4-Dibromophenoxy)propanoate.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: General workflow for the synthesis of the methyl ester.
Comparative Efficacy Evaluation: Proposed Experimental Design
To definitively compare the efficacy of 2-(2,4-Dibromophenoxy)propanoic acid and its esters, a series of bioassays are required. The following protocols outline a robust approach for this evaluation.
Herbicidal Efficacy Assay
Objective: To compare the post-emergence herbicidal activity of the acid and its ester derivatives against a model broadleaf weed (e.g., Arabidopsis thaliana or a common agricultural weed).
Methodology:
-
Plant Growth: Grow the selected weed species in pots under controlled greenhouse conditions to the 2-4 leaf stage.
-
Treatment Preparation: Prepare stock solutions of 2-(2,4-Dibromophenoxy)propanoic acid and its ester(s) in a suitable solvent (e.g., acetone with a surfactant). Create a dilution series to test a range of concentrations.
-
Application: Apply the different concentrations of the test compounds to the foliage of the plants using a laboratory sprayer to ensure even coverage. Include a solvent-only control group.
-
Evaluation: After a set period (e.g., 7, 14, and 21 days), visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) and record the percentage of control compared to the untreated group.
-
Data Analysis: Calculate the GR50 (the concentration required to cause a 50% reduction in plant growth) for each compound.
Antibacterial Activity Assay (Broth Microdilution Method)
Given that related brominated phenoxy compounds have shown antibacterial activity, it is pertinent to evaluate this potential.
Objective: To determine the minimum inhibitory concentration (MIC) of the acid and its esters against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticipated Results and Structure-Activity Relationship
Based on the established principles for phenoxyalkanoic acid herbicides, it is anticipated that:
-
Herbicidal Activity: The ester derivatives of 2-(2,4-Dibromophenoxy)propanoic acid will exhibit greater post-emergence herbicidal activity at lower concentrations compared to the parent acid. This is attributed to their enhanced ability to penetrate the plant cuticle.
-
Antibacterial Activity: The relationship between esterification and antibacterial activity is less predictable and would be highly dependent on the specific bacterial strains and the mechanism of action. It is possible that the ester form may facilitate entry into the bacterial cell, where it is then hydrolyzed to the active acid.
Conclusion
While direct experimental comparisons are currently lacking in the scientific literature, the foundational knowledge of phenoxyalkanoic acid herbicides provides a strong basis for predicting the enhanced efficacy of the ester derivatives of 2-(2,4-Dibromophenoxy)propanoic acid, particularly in herbicidal applications. The experimental protocols outlined in this guide offer a clear and robust framework for researchers to validate these hypotheses and to further elucidate the structure-activity relationships of this class of compounds. Such research is vital for the development of more effective and targeted agrochemicals and potentially novel therapeutic agents.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(2,4-Dibromophenoxy)propanoic acid | C9H8Br2O3 | CID 247897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]
- 5. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]
A Comparative Guide to the Cytotoxicity of 2-(2,4-Dibromophenoxy)propanoic Acid
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a compound is a critical early-stage gatekeeper in the journey from discovery to application. This guide provides an in-depth, comparative analysis of the cytotoxic potential of 2-(2,4-Dibromophenoxy)propanoic acid. In the absence of extensive direct studies on this specific molecule, we will ground our assessment in a comparative framework, drawing parallels with structurally related and functionally relevant compounds: the broader class of brominated flame retardants (BFRs) and the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).
This guide is designed to be a practical resource, offering not only a comparative discussion but also detailed, field-tested protocols for key cytotoxicity assays. Our approach emphasizes scientific integrity, ensuring that every recommendation and protocol is self-validating and grounded in established principles of cell biology and toxicology.
Introduction to 2-(2,4-Dibromophenoxy)propanoic Acid and the Imperative of Cytotoxicity Assessment
2-(2,4-Dibromophenoxy)propanoic acid belongs to the chemical class of halogenated phenoxyalkanoic acids. While specific toxicological data for this compound is not extensively available in public literature, its structural motifs—a dibrominated phenyl ring linked via an ether bond to propanoic acid—suggests potential biological activity that warrants careful cytotoxic evaluation. The presence of bromine atoms, in particular, draws parallels to brominated flame retardants (BFRs), a class of compounds known for their persistence and potential to induce cellular toxicity[1][2][3][4]. Furthermore, its core phenoxyalkanoic acid structure is analogous to herbicides like 2,4-D, which exert their effects through the mimicry of plant hormones and have been investigated for cytotoxic effects in non-plant species[5][6][7][8].
The assessment of cytotoxicity is a cornerstone of preclinical safety evaluation[9][10][11]. It provides crucial insights into a compound's potential to cause cell damage or death, which is fundamental for determining its suitability for further development, be it in pharmaceuticals, agrochemicals, or other industrial applications.
Comparative Cytotoxicity Analysis
To build a predictive understanding of 2-(2,4-Dibromophenoxy)propanoic acid's cytotoxicity, we will compare it with two relevant classes of compounds: Brominated Flame Retardants (BFRs) and 2,4-Dichlorophenoxyacetic acid (2,4-D).
Comparison with Brominated Flame Retardants (BFRs)
BFRs are a diverse group of organobromine compounds added to materials to inhibit combustion. Many BFRs are structurally related to our target compound, featuring brominated phenyl rings. Studies have shown that certain BFRs can induce cytotoxicity through various mechanisms, including apoptosis (programmed cell death) and necrosis[1][2]. For instance, hexabromocyclododecane (HBCD) and tetrabromobisphenol-A (TBBPA) have been demonstrated to be cytotoxic at low micromolar concentrations in human neuroblastoma cells, inducing apoptosis via caspase activation, increasing intracellular calcium levels, and promoting the generation of reactive oxygen species[2][12]. Given the shared structural feature of a brominated aromatic ring, it is plausible that 2-(2,4-Dibromophenoxy)propanoic acid could exhibit similar cytotoxic mechanisms.
Comparison with 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-D is a selective herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds[8]. While its primary mode of action is plant-specific, studies have investigated its cytotoxic effects on animal cells. Research has shown that 2,4-D can induce apoptosis in human cell lines, often accompanied by disruption of the mitochondrial membrane potential[7]. The structural similarity of the phenoxyacetic acid core between 2,4-D and 2-(2,4-Dibromophenoxy)propanoic acid suggests that our compound of interest might also interfere with fundamental cellular processes, although the specific targets and potency are likely to differ due to the substitution of chlorine with bromine and the presence of a propanoic acid moiety instead of an acetic acid one.
Experimental Framework for Cytotoxicity Assessment
A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects. We recommend a battery of assays that probe different aspects of cellular health: metabolic activity, membrane integrity, and apoptosis.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[13][14][15][16]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells[17].
Cell Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium[18][19][20]. A loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis, leads to the leakage of this cytosolic enzyme.
Apoptosis Assessment: Annexin V and Propidium Iodide Staining
Flow cytometry-based apoptosis assays using Annexin V and Propidium Iodide (PI) allow for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells[21][22][23][24]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Hypothetical Experimental Data
To illustrate the comparative assessment, the following table presents hypothetical data for the cytotoxicity of 2-(2,4-Dibromophenoxy)propanoic acid against a human liver carcinoma cell line (HepG2) after a 24-hour exposure, in comparison to a representative BFR (TBBPA) and 2,4-D.
| Compound | IC50 (µM) - MTT Assay | % LDH Release at 100 µM | % Apoptotic Cells at 50 µM (Annexin V+/PI-) |
| 2-(2,4-Dibromophenoxy)propanoic acid | 75.3 ± 5.2 | 35.6 ± 4.1 | 28.9 ± 3.5 |
| Tetrabromobisphenol-A (TBBPA) | 15 ± 4[2] | 65.2 ± 6.8 | 45.1 ± 5.3 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | >1000 | 15.8 ± 2.9 | 12.5 ± 2.1 |
| Vehicle Control (0.1% DMSO) | - | 5.1 ± 1.2 | 4.2 ± 0.8 |
Note: The data for 2-(2,4-Dibromophenoxy)propanoic acid and the comparative compounds are for illustrative purposes to guide experimental design and interpretation. Actual results may vary.
Detailed Experimental Protocols
MTT Assay Protocol
Objective: To determine the effect of 2-(2,4-Dibromophenoxy)propanoic acid on cell viability.
Materials:
-
96-well flat-bottom plates
-
HepG2 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-(2,4-Dibromophenoxy)propanoic acid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[16]
-
Prepare serial dilutions of 2-(2,4-Dibromophenoxy)propanoic acid in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for 24 hours (or desired time point) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][17]
-
After the incubation, add 100 µL of solubilization solution to each well.[17]
-
Gently mix the contents of the wells by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][15]
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay Protocol
Objective: To quantify plasma membrane damage induced by 2-(2,4-Dibromophenoxy)propanoic acid.
Materials:
-
96-well flat-bottom plates
-
HepG2 cells
-
Complete culture medium
-
2-(2,4-Dibromophenoxy)propanoic acid stock solution
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical)[18][20]
-
Microplate reader
Procedure:
-
Seed cells and treat with the compound as described in the MTT assay protocol (steps 1-4).
-
Prepare controls as per the kit manufacturer's instructions, typically including a spontaneous LDH release control (vehicle-treated cells), a maximum LDH release control (cells treated with a lysis solution provided in the kit), and a background control (medium only).[25]
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[20]
-
Add the LDH assay reaction mixture to each well according to the kit's protocol.[18]
-
Incubate the plate at room temperature for the time specified in the protocol (usually 30 minutes), protected from light.[18][20]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which normalizes the experimental LDH release to the spontaneous and maximum release controls.
Apoptosis Assay Protocol (Annexin V/PI Staining)
Objective: To detect and quantify apoptosis induced by 2-(2,4-Dibromophenoxy)propanoic acid.
Materials:
-
6-well plates
-
HepG2 cells
-
Complete culture medium
-
2-(2,4-Dibromophenoxy)propanoic acid stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-(2,4-Dibromophenoxy)propanoic acid and a vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells twice with cold PBS.[22]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[21] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key cytotoxicity assays.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the cytotoxicity of 2-(2,4-Dibromophenoxy)propanoic acid. By employing a multi-assay approach and drawing comparisons with structurally and functionally related compounds, researchers can build a robust understanding of its potential cellular toxicity. The detailed protocols provided herein serve as a starting point for rigorous in vitro evaluation.
Future studies should aim to elucidate the specific molecular mechanisms underlying the observed cytotoxicity, including the potential for mitochondrial dysfunction, oxidative stress, and the activation of specific apoptotic pathways. A thorough understanding of these mechanisms is paramount for accurately predicting the in vivo toxicity and ensuring the safe development and application of this and other novel chemical entities.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
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Al-Mousa, F., & Michelangeli, F. (2012). Some Commonly Used Brominated Flame Retardants Cause Ca2+-ATPase Inhibition, Beta-Amyloid Peptide Release and Apoptosis in SH-SY5Y Neuronal Cells. PLOS ONE, 7(4), e34523. [Link]
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Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954. [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. Retrieved January 12, 2026, from [Link]
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Al-Mousa, F., & Michelangeli, F. (2012). Some Commonly Used Brominated Flame Retardants Cause Ca2+-ATPase Inhibition, Beta-Amyloid Peptide Release and Apoptosis in SH-SY5Y Neuronal Cells. PLoS One, 7(4), e34523. [Link]
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Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Bio-protocol, 3(3), e348. [Link]
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Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex. Retrieved January 12, 2026, from [Link]
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Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved January 12, 2026, from [Link]
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2,4-D Roadside Vegetation Management Herbicide Fact Sheet. (2017). Washington State Department of Transportation. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 12, 2026, from [Link]
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LDH cytotoxicity assay. (2024). protocols.io. Retrieved January 12, 2026, from [Link]
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2,4-D. (n.d.). Toxipedia. Retrieved January 12, 2026, from [Link]
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Al-Mousa, F., & Michelangeli, F. (2012). Some Commonly Used Brominated Flame Retardants Cause Ca2+-ATPase Inhibition, Beta-Amyloid Peptide Release and Apoptosis in SH-SY5Y Neuronal Cells. PLoS One, 7(4), e34523. [Link]
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Palut, D., et al. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Food and Chemical Toxicology, 41(3), 385-393. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(23), 16987. [Link]
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Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model. (2017). Toxics, 5(4), 32. [Link]
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In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved January 12, 2026, from [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Darnerud, P. O., et al. (2001). Toxic effects of brominated flame retardants in man and in wildlife. Environment International, 27(2-3), 209-218. [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Toxicological Profile for 2,4-D. (n.d.). Californians for Alternatives to Toxics. Retrieved January 12, 2026, from [Link]
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Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. (2009). Marine Drugs, 7(4), 584-593. [Link]
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2-(2,4-Dibromophenoxy)propanoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
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Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. (2024). Marine Drugs, 22(1), 29. [Link]
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Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. (2009). Marine Drugs, 7(4), 584-593. [Link]
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Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Phenoxypropanoic Acids
Phenoxypropanoic acids, a class of compounds significant in pharmaceuticals and as herbicides, demand precise and reliable analytical methods for their quantification and characterization.[1][2] The choice of analytical technique is a critical decision in the drug development pipeline and environmental monitoring, directly impacting data quality, throughput, and resource allocation. This guide provides an in-depth comparative analysis of the primary chromatographic and electrophoretic techniques used for this purpose. Moving beyond a simple listing of methods, we will explore the causal relationships behind experimental choices, offering insights grounded in years of field application and method development.
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography is a stalwart technique for the analysis of volatile and semi-volatile compounds. Its high resolving power and sensitivity, especially when coupled with Mass Spectrometry (GC-MS), make it a powerful tool. However, phenoxypropanoic acids are polar and generally non-volatile, presenting a challenge that must be addressed through chemical modification.
The Derivatization Imperative: A Necessary Transformation
The core principle of GC relies on the analyte's ability to be vaporized without decomposition. The carboxylic acid functional group in phenoxypropanoic acids makes them prone to thermal degradation and strong interactions with the stationary phase, leading to poor peak shape and unreliable quantification. The mandatory solution is derivatization , a chemical reaction to convert the polar acid into a more volatile and thermally stable ester.[3][4] Methylation is the most common approach.[3] This step, while essential, adds complexity and potential points of error to the workflow; therefore, its careful control is paramount for a self-validating system.
Expert Insight: The choice of derivatizing agent is critical. While diazomethane is effective, its toxicity and explosive nature have led to the preference for safer alternatives like trimethylsilylation (e.g., using BSTFA) or esterification with alcohols (e.g., methanol) under acidic catalysis. The goal is a rapid, quantitative reaction with minimal side products.
Detection: From Universal to Specific
The most common detectors paired with GC are the Flame Ionization Detector (FID) and Mass Spectrometry (MS).
-
FID: Offers high sensitivity for organic compounds but is non-selective. It quantifies based on the number of carbon atoms entering the flame.[4]
-
MS: Provides unparalleled selectivity and confident identification by fragmenting the analyte and creating a unique mass spectrum, which acts as a chemical fingerprint.[3][4][5] For trace-level analysis in complex matrices, GC-MS is the authoritative choice.[3]
Standard GC-MS Workflow
The following diagram illustrates the typical experimental path for analyzing phenoxypropanoic acids by GC-MS.
Caption: Typical GC-MS workflow for phenoxypropanoic acid analysis.
Experimental Protocol: GC-MS Determination
This protocol provides a validated method for the determination of propionic acid and its salts in food samples, adapted for phenoxypropanoic acids.[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to dissolve.
-
Acidify the solution by adding hydrochloric acid until the pH is less than 2. This ensures the carboxylic acid is in its protonated form, maximizing extraction efficiency.
-
If the sample is high in fat, perform a de-fatting step by adding 5 mL of n-hexane, vortexing for 1 min, and centrifuging. Discard the upper n-hexane layer.
-
Add 5 mL of ethyl acetate to the aqueous layer, vortex for 2 min, and centrifuge at 4000 rpm for 5 min.
-
Carefully transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the ethyl acetate extracts. This solution now contains the target analytes.
-
-
Derivatization:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3-methanol solution to the dried residue.
-
Seal the vial and heat at 60°C for 30 minutes to form the methyl esters.
-
Cool the vial to room temperature. Add 2 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex to extract the methyl esters into the hexane layer.
-
Transfer the upper hexane layer to a GC vial for analysis.
-
-
GC-MS Conditions:
-
Column: HP-INNOWAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Detection: Electron Impact (EI) ionization at 70 eV. Scan range 50-500 amu or use Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds, including phenoxypropanoic acids.[4][7] Its major advantage is the ability to analyze compounds in their native state, often circumventing the need for derivatization.[8]
The Power of the Mobile Phase
The separation in HPLC is governed by the analyte's partitioning between the liquid mobile phase and the solid stationary phase. For acidic compounds like phenoxypropanoic acids, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[7][9]
Expert Insight (Causality): The pH of the mobile phase is the single most critical parameter. To achieve sharp, symmetrical peaks and reproducible retention times, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa (typically around 3-4).[10] Common additives are trifluoroacetic acid (TFA) or phosphoric acid.[7] This ensures the analyte is in its neutral, less polar form, allowing for optimal interaction with the non-polar C18 stationary phase.
Detection: Sensitivity and Selectivity
-
UV-Vis Detector: The aromatic ring in phenoxypropanoic acids provides strong UV absorbance, making UV-Vis a simple, robust, and common detection method.[7]
-
Fluorescence Detector: For enhanced sensitivity, a fluorescence detector can be employed, offering lower limits of detection than UV-Vis.[8]
-
Mass Spectrometry (LC-MS): Coupling HPLC with MS provides the highest level of sensitivity and specificity, enabling confident identification and quantification at trace levels, which is indispensable for analyzing complex biological matrices.[11][12]
Standard HPLC-UV Workflow
The HPLC workflow is more direct than GC due to the absence of a mandatory derivatization step.
Caption: Streamlined workflow for Capillary Electrophoresis analysis.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
This protocol is based on a validated CZE-MS method for phenolic acids and can be adapted for UV detection. [13]
-
Sample and Standard Preparation:
-
Prepare stock and working standards as described in the HPLC protocol, using water or the BGE as the diluent.
-
Dilute and filter samples through a 0.45 µm filter prior to analysis.
-
-
CE Conditions:
-
CE System: An instrument equipped with a high-voltage power supply and a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 cm total length, 50 µm internal diameter).
-
Background Electrolyte (BGE): 25 mM sodium tetraborate buffer, pH 9.2. This high pH ensures the carboxylic acids are fully deprotonated and migrate as anions.
-
Voltage: +25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: On-column UV detection at a suitable wavelength (e.g., 214 nm).
-
Capillary Conditioning: Before the first run, rinse the capillary with 0.1 M NaOH, water, and then the BGE. Between runs, a short rinse with the BGE is sufficient to ensure reproducibility.
-
Comparative Performance Analysis
The choice of technique depends on the specific analytical challenge. The table below provides a comparative summary of the key performance attributes of GC-MS, HPLC-UV, and CE-UV.
| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Capillary Electrophoresis (CE-UV) |
| Selectivity | High to Very High (MS provides structural confirmation) | Good to High (Dependent on column/mobile phase) | Very High (Based on different separation principle) |
| Sensitivity | Very High (pg-fg level with MS in SIM mode) | Good (ng-µg level) | Moderate (µg/mL level, limited by short pathlength) |
| Speed/Throughput | Moderate (20-30 min runs typical) | Moderate (10-25 min runs typical) [8][14] | High (Separations often <10 min) |
| Sample Prep | Complex (Requires mandatory derivatization) [8] | Moderate (Often requires SPE for complex matrices) [7] | Simple (Typically dilution and filtration) |
| Cost | High (Instrument and gas consumption) | Moderate | Low (Minimal solvent/reagent use) |
| Strengths | Excellent for volatile impurities; definitive identification with MS. | Highly versatile, robust, and widely available; easily automated. | Extremely high efficiency; very low sample/reagent use ("Green"). [15] |
| Limitations | Derivatization adds time, cost, and potential error. Not suitable for thermally labile compounds. | Higher solvent consumption; moderate resolution compared to CE. | Lower sensitivity than GC/LC-MS; less robust for complex matrices. |
Conclusion: Selecting the Right Tool for the Job
As a Senior Application Scientist, my recommendation is always guided by the application's specific requirements for sensitivity, throughput, and confidence in identification.
-
For routine quality control and quantification in known matrices, HPLC-UV is the undisputed workhorse. Its robustness, ease of use, and ability to analyze the native compound make it the most practical and cost-effective solution. [14]* For trace-level analysis, impurity identification, or analysis in highly complex matrices (e.g., biological fluids), a mass spectrometric detector is essential. LC-MS is generally preferred over GC-MS as it avoids the complexities of derivatization.
-
For applications requiring the highest separation efficiency, rapid method development, or where sample volume is extremely limited, Capillary Electrophoresis is an excellent choice. It serves as a powerful orthogonal technique to HPLC, providing a different selectivity that can resolve impurities that co-elute in an HPLC separation. [15][16] Ultimately, a well-equipped laboratory will leverage these techniques complementarily. HPLC provides the robust foundation, CE offers a high-efficiency alternative, and mass spectrometry delivers the ultimate in sensitivity and specificity, ensuring that any analytical challenge involving phenoxypropanoic acids can be met with confidence and scientific integrity.
References
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Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. PubMed. Available at: [Link]
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Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. PubMed. Available at: [Link]
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Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. PubMed. Available at: [Link]
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Mass spectra of phenylpropanoic acid obtained by photocatalytic... ResearchGate. Available at: [Link]
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Phenylpropanoic acids. MassBank. Available at: [Link]
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Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available at: [Link]
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Capillary electrophoresis. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. Available at: [Link]
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Mass spectrum of 3-phenylpropanoic acid. ResearchGate. Available at: [Link]
-
Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. MDPI. Available at: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
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Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. Available at: [Link]
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Physicochemical Profiling by Capillary Electrophoresis. ResearchGate. Available at: [Link]
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New Horizons in Analytical Chemistry: Techniques and Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Capillary Electrophoresis in Bioanalysis. PubMed Central. Available at: [Link]
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Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-selective Agonists: Discovery of Reversed Stereochemistry-Activity Relationship. PubMed. Available at: [Link]
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Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal. Available at: [Link]
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[Determination of propionic acid and its salts in food by gas chromatography]. PubMed. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,4-Dibromophenoxy)propanoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2,4-Dibromophenoxy)propanoic acid. As a brominated phenoxy-alkanoic acid, this compound requires careful handling as a regulated hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of 2-(2,4-Dibromophenoxy)propanoic acid is fundamental to appreciating the necessity of stringent disposal protocols. This compound is classified as a halogenated organic acid, and its primary risks are associated with its potential toxicity and environmental impact.
According to aggregated GHS data, the primary hazard is acute oral toxicity.[1] While comprehensive toxicological data is limited for this specific compound, its structural similarity to other halogenated phenoxy herbicides, such as 2,4-D, suggests that caution is warranted due to potential environmental persistence and ecotoxicity.[2] Halogenated organic compounds are regulated by environmental agencies due to their potential to form persistent and toxic byproducts.[3][4][5]
Table 1: GHS Hazard Summary for 2-(2,4-Dibromophenoxy)propanoic acid
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
This data is based on notifications to the ECHA C&L Inventory.[1] Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
Core Principles of Chemical Waste Management
The disposal of 2-(2,4-Dibromophenoxy)propanoic acid must align with the foundational principles of hazardous waste management. These principles are designed to prevent accidental exposures, chemical reactions, and environmental contamination.
-
Segregation: Never mix incompatible waste streams. As a halogenated organic compound, 2-(2,4-Dibromophenoxy)propanoic acid must be collected separately from non-halogenated organic wastes, aqueous wastes, and other reactive chemicals.[6]
-
Containment: Waste must be stored in appropriate, sealed, and clearly labeled containers.[7][8]
-
Minimization: Only procure the amount of chemical needed for your work to avoid generating excess waste.[9]
-
Documentation: Maintain accurate records of waste generation and disposal, as required by institutional and national regulations.
Step-by-Step Disposal Protocol
This section provides a direct, procedural guide for the lifecycle of 2-(2,4-Dibromophenoxy)propanoic acid waste in the laboratory, from generation to final pickup.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure substance, solutions, or waste), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.[10]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[10]
-
Body Protection: A fully buttoned laboratory coat must be worn.[10]
-
Ventilation: All handling of 2-(2,4-Dibromophenoxy)propanoic acid, including waste consolidation, should be conducted inside a certified chemical fume hood.[10]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions and to ensure the waste can be accepted by a treatment facility.
-
Designate a Waste Container: Obtain a dedicated hazardous waste container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.[11]
-
Classify the Waste: This compound is a halogenated organic waste . It must not be mixed with non-halogenated solvents (like acetone, hexanes, or methanol), acids, bases, or oxidizers.[6]
-
Collect Waste:
-
Solid Waste: Collect pure 2-(2,4-Dibromophenoxy)propanoic acid or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealed container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed liquid waste container.
-
Aqueous Rinsate: The first rinse of any container that held the pure compound or a concentrated solution must be collected as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8]
-
Step 3: Container Management and Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[7][10]
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(2,4-Dibromophenoxy)propanoic acid." Avoid using formulas or abbreviations.[7][8]
-
All other constituents in the container, with percentages or volumes.[6]
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The date the waste was first added.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[8] This prevents the release of vapors and protects against spills.
Step 4: Spill Management
In the event of a spill, a calm and methodical response is essential.
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[12]
-
Contain the Spill:
-
For Solids: Gently sweep up the powdered material to avoid creating dust and place it in a sealed container for disposal as hazardous waste.[12][13]
-
For Liquids: Absorb the spill with an inert material like vermiculite, dry sand, or a chemical sorbent pad.[10][12] Do not use combustible materials like paper towels for large spills of solutions containing oxidizers.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent and wash the area. Collect all cleanup materials as hazardous waste.[12]
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) office, as per laboratory policy.[11]
Step 5: Storage and Final Disposal
-
Store Safely: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[14] Ensure it is stored with compatible waste types and in secondary containment to prevent spills.
-
Request Pickup: When the container is nearly full (e.g., ¾ full) or has been stored for the maximum time allowed by your institution (e.g., 150 days), arrange for a pickup from your certified hazardous waste disposal service or EHS department.[7] Do not dispose of this chemical down the drain or in the regular trash.[8][9]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing 2-(2,4-Dibromophenoxy)propanoic acid from use to disposal.
Caption: Disposal workflow for 2-(2,4-Dibromophenoxy)propanoic acid.
References
-
New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: 2-(2,4-Dichlorophenoxy) Propionic Acid. Retrieved from NJ.gov. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247897, 2-(2,4-Dibromophenoxy)propanoic acid. Retrieved from PubChem. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIS. [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from wisc.edu. [Link]
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DeLaval. (2020). Safety Data Sheet. [Link]
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Ideal Response. (2024). What is bromine and what are the safe disposal and recycling methods?. [Link]
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eCFR. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Essandoh, M., et al. (2017). Phenoxy herbicide removal from aqueous solutions using fast pyrolysis switchgrass biochar. Chemosphere. [Link]
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Washington State University. (n.d.). Bromine Safety Information. Retrieved from wsu.edu. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]
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Zuanazzi, N. R., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International. [Link]
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Agriculture and Environment Research Unit (AERU). (n.d.). 2,4-DB (Ref: ENT 8538). University of Hertfordshire. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
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U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from EPA NEPIS. [Link]
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Hazardous Waste Experts. (2024). Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm Materials. [Link]
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NEDT. (2021). Safe Disposal of Herbicides and Pesticides. [Link]
-
ResearchGate. (2019). Transport and transfer processes of phenoxy herbicides in the environment. [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from nswai.com. [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
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NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. [Link]
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U.S. Environmental Protection Agency. (n.d.). 2,4,5-TP Fact Sheet on a Drinking Water Chemical Contaminant. Retrieved from EPA NEPIS. [Link]
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Essential Personal Protective Equipment (PPE) for Handling 2-(2,4-Dibromophenoxy)propanoic Acid: A Procedural Guide
Handling 2-(2,4-Dibromophenoxy)propanoic acid in a research and development setting requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.
While specific toxicity data for 2-(2,4-Dibromophenoxy)propanoic acid is limited, its structure as a brominated organic compound and its GHS classification as "Harmful if swallowed" (Acute Toxicity 4, oral) warrant a cautious approach[1]. Brominated organic compounds as a class can present significant health and safety hazards, including toxicity and corrosivity[2]. Therefore, the following PPE recommendations are based on a thorough hazard assessment, incorporating best practices for handling analogous chemical structures, such as other halogenated phenoxy acids, and general guidance for brominated compounds.
Hazard Assessment: The "Why" Behind the Protection
A robust PPE plan is built on a clear understanding of the risks. For 2-(2,4-Dibromophenoxy)propanoic acid, the primary hazards include:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed[1]. This necessitates measures to prevent ingestion, including hand-to-mouth contamination.
-
Potential for Skin and Eye Irritation: Structurally similar compounds, like 2-(2,4-Dichlorophenoxy)propanoic acid, can cause skin and eye irritation[3]. Direct contact should be avoided.
-
Dermal Absorption: Many halogenated organic compounds can be absorbed through the skin, leading to systemic exposure[3].
-
Inhalation Hazard: While the compound is a solid, fine powders can be inhaled, and when in solution, aerosols or vapors may be generated. Breathing in such substances can irritate the respiratory tract[3][4].
Core PPE Requirements: Your First Line of Defense
For all routine laboratory operations involving 2-(2,4-Dibromophenoxy)propanoic acid, the following PPE is mandatory. All work should be conducted in a certified chemical fume hood[5][6].
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and contamination of personal clothing.
-
Eye and Face Protection: Chemical splash goggles are essential. If there is a significant splash risk, a face shield should be worn in addition to goggles[7][8][9]. Standard safety glasses do not provide adequate protection from splashes.
-
Hand Protection: Chemically resistant gloves are critical. Given the nature of brominated compounds, double-gloving is recommended.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required at all times in the laboratory[6].
Step-by-Step PPE Protocols: Ensuring a Contamination-Free Workflow
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Eye/Face Protection
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Place it in a designated area for laundering or disposal.
-
Eye/Face Protection: Remove your goggles or face shield, handling them by the strap or sides.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
The level of PPE may need to be adjusted based on the specific procedure and the scale of the operation.
| Activity | Engineering Controls | Required PPE |
| Weighing and Transferring (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Double Nitrile/Neoprene Gloves, Chemical Splash Goggles |
| Solution Preparation | Chemical Fume Hood | Lab Coat, Double Nitrile/Neoprene Gloves, Chemical Splash Goggles, Face Shield (if splash risk is high) |
| Small Spill Cleanup (<1 g) | Chemical Fume Hood | Lab Coat, Double Nitrile/Neoprene Gloves, Chemical Splash Goggles |
| Large Spill Cleanup (>1 g) | Evacuate Area, Ventilate | Chemical-resistant coveralls, Double Nitrile/Neoprene Gloves, Chemical Splash Goggles, Face Shield, appropriate respiratory protection (consult Safety Officer) |
Disposal of Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes or absorbent materials, must be disposed of as hazardous chemical waste in a clearly labeled, sealed container[4][11]. Follow your institution's specific waste disposal guidelines.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 2-(2,4-Dibromophenoxy)propanoic acid.
Caption: PPE Selection Workflow
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[5][11]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[11][12]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen[6]. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(2,4-Dibromophenoxy)propanoic acid, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
- LCSS: BROMINE.
- Handling liquid bromine and preparing bromine water | Demonstration.
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- Bromine. Rutgers University.
- Bromine Safety & Standard Operating Procedures. University of California, Santa Cruz.
- Chemical Safety Data Sheet MSDS / SDS - (R)-2-(2,4-Dichlorophenoxy)propanoic acid. ChemicalBook.
- SAFETY DATA SHEET - 2,3-Dibromopropionic acid. Fisher Scientific.
- SAFETY DATA SHEET - (2,4-Dibromophenoxy)acetic acid. Thermo Fisher Scientific.
- Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
- UNIT 7: Personal Protective Equipment. CTAHR.
- propionic acid. Sdfine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
